molecular formula C6H5NO2 B12954113 pyridine-3-carboxylic acid

pyridine-3-carboxylic acid

Cat. No.: B12954113
M. Wt: 124.10 g/mol
InChI Key: PVNIIMVLHYAWGP-PTQBSOBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 124.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5NO2

Molecular Weight

124.10 g/mol

IUPAC Name

pyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1

InChI Key

PVNIIMVLHYAWGP-PTQBSOBMSA-N

Isomeric SMILES

C1=CC(=CN=C1)[13C](=O)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-3-Carboxylic Acid (Nicotinic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, biochemical significance, synthesis, and safety considerations of pyridine-3-carboxylic acid, also widely known as nicotinic acid or niacin.

Core Properties and Identifiers

This compound is an organic compound featuring a pyridine (B92270) ring substituted with a carboxyl group at the 3-position. It is one of three isomers of pyridinecarboxylic acid.[1]

Table 1: Nomenclature and Chemical Identifiers

IdentifierValue
Preferred IUPAC Name This compound
Common Names Nicotinic acid, Niacin, Vitamin B3
CAS Number 59-67-6[1][2]
Molecular Formula C₆H₅NO₂[1][2]
Molecular Weight 123.11 g/mol [1][2]
InChIKey PVNIIMVLHYAWGP-UHFFFAOYSA-N[2]
SMILES OC(=O)c1cccnc1[2]

Physicochemical and Spectral Data

Nicotinic acid is a white crystalline solid at room temperature. Its physical and chemical characteristics are crucial for its application in various scientific and industrial fields.

Table 2: Key Physicochemical Properties

PropertyValueReference
Appearance White crystalline powder
Melting Point 235 °C[2]
Boiling Point Sublimes[3]
Density 1.470 g/mL[2]
pKa₁ (COOH) ~2.0 (zwitterionic form)
pKa₂ (Pyridine N) 4.85
logP (Octanol/Water) 0.36[2]
Solubility

The presence of both the polar carboxylic acid group and the pyridine ring gives nicotinic acid moderate solubility in water and various organic solvents.

Table 3: Solubility Profile

SolventQualitative SolubilityNotes
Water Soluble, increases with temperatureForms hydrogen bonds with water.[4]
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Acetone Soluble[4]
Diethyl Ether Slightly Soluble
Acetonitrile Slightly Soluble
Spectral Properties

Spectral data are essential for the identification and structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum shows characteristic signals for the protons on the pyridine ring. Due to the electron-withdrawing nature of both the nitrogen atom and the carboxylic acid group, the aromatic protons are shifted downfield compared to benzene.[5]

  • ¹³C NMR: The carbon NMR spectrum displays distinct peaks for the six carbon atoms. The carbon of the carboxylic acid group appears significantly downfield, while the pyridine ring carbons show shifts influenced by the nitrogen atom's position.[5][6][7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically around 2500-3300 cm⁻¹. A strong C=O stretching vibration is observed around 1700 cm⁻¹. Additional characteristic peaks for C-O stretching and O-H in-plane deformation appear between 1260-1340 cm⁻¹.[9][10][11][12]

  • UV-Vis Spectroscopy: In its ultraviolet absorption spectrum, nicotinic acid exhibits absorption maxima that are sensitive to the solvent.[13][14] The position of the carboxylic acid group at the 3-position allows for better resonance stabilization compared to the 2-position isomer, resulting in a higher λmax.[15]

Chemical Reactivity and Properties

The reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the carboxylic acid.

  • Pyridine Ring Reactivity:

    • Basicity: The nitrogen atom has a lone pair of electrons that is not part of the aromatic π-system, making it basic and available for protonation (pKa of the conjugate acid is ~5.25).[5]

    • Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. Reactions like nitration and sulfonation are sluggish and require harsh conditions.[5]

    • Nucleophilic Aromatic Substitution: It is more susceptible to nucleophilic attack than benzene, particularly at the 2 and 4 positions.

  • Carboxylic Acid Reactivity:

    • Acidity: The carboxylic acid group is acidic and readily deprotonates to form the carboxylate anion.

    • Esterification: It undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.

    • Reduction: The carboxylic acid can be reduced to the corresponding alcohol (3-pyridinemethanol) using strong reducing agents.

    • Decarboxylation: Removal of the carboxyl group can be achieved under specific, often harsh, conditions.

Biochemical Significance and Signaling Pathways

This compound is a vital biomolecule, functioning as Vitamin B3. It is a precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), which are essential for hundreds of redox reactions in cellular metabolism.[16][17]

De Novo Biosynthesis Pathway

In many organisms, including humans, nicotinic acid can be synthesized from the essential amino acid tryptophan via the kynurenine (B1673888) pathway. This multi-step process is crucial when dietary intake of niacin is insufficient.

de_novo_biosynthesis tryptophan L-Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine IDO/TDO kynurenine L-Kynurenine n_formylkynurenine->kynurenine Kynurenine Formamidase hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine Kynurenine 3-Monooxygenase hydroxyanthranilic 3-Hydroxyanthranilic Acid hydroxykynurenine->hydroxyanthranilic Kynureninase quinolinic Quinolinic Acid hydroxyanthranilic->quinolinic 3-Hydroxyanthranilate 3,4-Dioxygenase namn Nicotinic Acid Mononucleotide (NAMN) quinolinic->namn QPRTase

Caption: De Novo biosynthesis of NAMN from Tryptophan.

The Preiss-Handler Pathway

Dietary nicotinic acid is converted into NAD⁺ through a salvage pathway known as the Preiss-Handler pathway. This is the primary route for utilizing niacin obtained from food.

preiss_handler_pathway nicotinic_acid Nicotinic Acid (Dietary Niacin) namn Nicotinic Acid Mononucleotide (NAMN) nicotinic_acid->namn NAPRT naad Nicotinic Acid Adenine Dinucleotide (NAAD) namn->naad NMNAT nad NAD⁺ naad->nad NAD Synthetase

Caption: The Preiss-Handler pathway for NAD⁺ synthesis.

Synthesis and Experimental Protocols

Industrially, this compound is most commonly produced by the oxidation of 3-picoline (3-methylpyridine). Various methods exist, including gas-phase ammoxidation followed by hydrolysis or direct liquid-phase oxidation.[16][18]

Experimental Protocol: Oxidation of 3-Picoline with Nitric Acid

This protocol describes a general laboratory-scale synthesis via direct liquid-phase oxidation. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive acids and generates toxic nitrogen oxides.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide (B78521) solution), add 3-picoline.

  • Acid Addition: Slowly add concentrated nitric acid (e.g., 65-70%) to the stirred 3-picoline. The reaction is exothermic and the temperature should be controlled.[18][19]

  • Heating: After the initial addition, heat the reaction mixture to a temperature between 165-195°C. The optimal temperature will depend on the concentration of nitric acid and desired reaction time.[18]

  • Reaction Monitoring: Maintain the temperature and stirring for several hours. The reaction can be monitored by techniques such as TLC or HPLC to track the consumption of 3-picoline.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding a base (e.g., concentrated NaOH solution) until the pH is approximately 3.1-3.5. This compound is least soluble at its isoelectric point.[19]

    • The crude product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from hot water or an appropriate solvent system to yield pure this compound.

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification picoline 3-Picoline reactor Heat (165-195°C) Stir picoline->reactor hno3 Conc. Nitric Acid hno3->reactor neutralize Cool & Neutralize (pH 3.1-3.5) reactor->neutralize precipitate Precipitation neutralize->precipitate filter_wash Filter & Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize final_product Pure Nicotinic Acid recrystallize->final_product

Caption: General workflow for the synthesis of Nicotinic Acid.

Safety and Handling

This compound is considered hazardous and requires careful handling.

  • Hazards:

    • Causes skin irritation.[20][21][22]

    • Causes serious eye irritation/damage.[21][22][23]

    • May cause respiratory tract irritation.[20][21][22]

    • Harmful if swallowed, may cause gastrointestinal irritation.[20][22]

  • Handling and Storage:

    • Handle in a well-ventilated area or a chemical fume hood.[20]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]

    • Avoid generating dust.[20]

    • Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[20][23]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[20]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[20]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

References

Synthesis of Pyridine-3-Carboxylic Acid from 3-Picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, from 3-picoline (3-methylpyridine). Nicotinic acid is a vital nutrient (Vitamin B3) and a crucial building block in the pharmaceutical and chemical industries. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and provides experimental protocols for key reactions.

Introduction

The transformation of 3-picoline to this compound is a cornerstone of industrial heterocyclic chemistry. The core of this synthesis is the selective oxidation of the methyl group at the 3-position of the pyridine (B92270) ring to a carboxylic acid function. Over the years, numerous methods have been developed, ranging from classical stoichiometric oxidations to modern catalytic processes that offer improved efficiency, selectivity, and environmental compatibility. This guide focuses on the most prominent and industrially relevant methods, including gas-phase ammoxidation followed by hydrolysis, and various liquid-phase and gas-phase oxidation techniques.

Synthetic Methodologies and Data

The synthesis of this compound from 3-picoline can be broadly categorized into two main industrial pathways: a two-step process involving ammoxidation and subsequent hydrolysis, and direct oxidation methods in either the liquid or gas phase.

Gas-Phase Ammoxidation followed by Hydrolysis

This is a major industrial route valued for its high efficiency.[1] The process involves the vapor-phase reaction of 3-picoline with ammonia (B1221849) and air over a heterogeneous catalyst to form 3-cyanopyridine (B1664610). This intermediate is then hydrolyzed to yield this compound.[1][2]

Table 1: Gas-Phase Ammoxidation of 3-Picoline to 3-Cyanopyridine

CatalystPromotersTemperature (°C)Pressure (MPa)3-Picoline Conversion (%)3-Cyanopyridine Yield (%)Reference
V₂O₅-280-500up to 0.589.383.5[1]
V₂O₅MoO₃280-500up to 0.596.483[1]
Vanadium-Titanium-Antimony-280-500up to 0.59768[1]

The subsequent hydrolysis of 3-cyanopyridine can be carried out under acidic or basic conditions.[1][3]

Direct Oxidation Methods

Direct oxidation of 3-picoline offers a more direct route to the final product, avoiding the intermediate nitrile step. These methods can be performed in either the liquid or gas phase using various oxidants and catalytic systems.

Table 2: Liquid-Phase Oxidation of 3-Picoline to this compound

OxidantCatalyst SystemSolventTemperature (°C)Pressure (MPa)Time (h)3-Picoline Conversion (%)Product Yield (%)Reference
OxygenCo(OAc)₂/Mn(OAc)₂/NHPIAcetic Acid1502-9795[1]
OxygenCo(OAc)₂/NaBrAcetic Acid---332.8 (calculated from 8.6% selectivity)[1]
OxygenCo(OAc)₂/NHPI/NaBrAcetic Acid---8250.3 (calculated from 61.4% selectivity)[1]
OxygenPt nanoparticles (Pt-BNP)Water80-48-58[4]
H₂O₂-Acetonitrile70Atmospheric15~55~53.4 (calculated from 97% selectivity)[4]
Nitric Acid--165-195--36-9031-62[5]
Nitric AcidSulfuric Acid, Selenium DioxideSulfuric Acid315-330-0.75--[6]

Table 3: Gas-Phase Oxidation of 3-Picoline to this compound

OxidantCatalyst SystemTemperature (°C)Molar Feed Ratio (O₂:H₂O:3-picoline)3-Picoline Conversion (%)Product Selectivity (%)Reference
AirV₂O₅/Sb₂O₃-TiO₂260-28020:40:194.690.8[7]

Experimental Protocols

Protocol 1: Liquid-Phase Oxidation using Co/Mn/NHPI Catalyst System

This protocol is based on the highly efficient method reported for the selective oxidation of 3-picoline using a cobalt, manganese, and N-hydroxyphthalimide (NHPI) catalytic system in acetic acid.[1]

Materials:

  • 3-Picoline

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • N-hydroxyphthalimide (NHPI)

  • Glacial Acetic Acid

  • Pressurized reaction vessel (autoclave) equipped with a stirrer, gas inlet, and temperature control.

Procedure:

  • Charge the pressure reactor with the desired amounts of 3-picoline, Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, NHPI, and glacial acetic acid.

  • Seal the reactor and purge it with nitrogen gas to remove air.

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 2 MPa).[1]

  • Heat the reaction mixture to the target temperature (e.g., 150 °C) with constant stirring.[1]

  • Maintain the reaction at the set temperature and pressure for the specified duration. Monitor the reaction progress by analyzing aliquots if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The product, this compound, may precipitate upon cooling. Isolate the solid product by filtration.

  • Wash the isolated product with a suitable solvent (e.g., cold acetic acid or water) to remove residual catalysts and unreacted starting material.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Protocol 2: Gas-Phase Ammoxidation of 3-Picoline

This protocol outlines the general procedure for the industrial synthesis of 3-cyanopyridine, the precursor to this compound.[1][2][8]

Materials:

  • 3-Picoline

  • Anhydrous Ammonia

  • Air

  • Heterogeneous catalyst (e.g., V₂O₅ on a support)

  • Fixed-bed or fluidized-bed reactor

Procedure:

  • Pack the reactor with the V₂O₅-based catalyst.

  • Heat the reactor to the operating temperature (e.g., 280–500 °C).[2]

  • Introduce a gaseous feed stream containing 3-picoline, ammonia, and air into the reactor. The molar ratios of the reactants are critical for optimal yield and selectivity.

  • Maintain the reaction under a specified pressure (e.g., up to 0.5 MPa).[2]

  • The product stream exiting the reactor contains 3-cyanopyridine, unreacted starting materials, water, and other byproducts.

  • Cool the product stream to condense the 3-cyanopyridine.

  • Separate the 3-cyanopyridine from the other components. Purification can be achieved by distillation or crystallization.

  • The resulting 3-cyanopyridine is then subjected to hydrolysis (e.g., by heating with an aqueous acid or base) to yield this compound.[1]

Visualizations

Synthesis_Pathways cluster_ammoxidation Gas-Phase Ammoxidation Route Picoline 3-Picoline Cyanopyridine 3-Cyanopyridine Picoline->Cyanopyridine NH₃, O₂ (Air) V₂O₅ catalyst 280-500°C NicotinicAcid This compound Picoline->NicotinicAcid Oxidant (O₂, H₂O₂, HNO₃) Catalyst (Co, Mn, Pt, etc.) Liquid or Gas Phase Cyanopyridine->NicotinicAcid Hydrolysis (Acid or Base) Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation Reactants Charge Reactor: - 3-Picoline - Catalyst - Solvent Seal Seal and Purge Reactor Reactants->Seal Pressurize Pressurize with Oxidant (e.g., O₂) Seal->Pressurize Heat Heat to Reaction Temperature Pressurize->Heat React Maintain Temperature and Pressure Heat->React Cool Cool Reactor React->Cool Vent Vent Excess Gas Cool->Vent Filter Filter Precipitated Product Vent->Filter Wash Wash Solid Filter->Wash Dry Dry Product Wash->Dry

References

The Evolving Landscape of Pyridine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital B-complex vitamin with a well-established role in cellular metabolism.[1][2] Beyond its nutritional significance, the this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation for a diverse array of therapeutic agents.[3][4] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, analgesic, and lipid-lowering properties.[5][6][7][8] This technical guide provides an in-depth exploration of this compound derivatives, focusing on their synthesis, multifaceted applications, structure-activity relationships, and the experimental methodologies underpinning their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this versatile chemical class.

Core Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the chemical formula C₆H₅NO₂.[9] The presence of the nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group at the 3-position imparts unique electronic and chemical properties that are crucial for its biological activity and its utility as a synthetic building block.[1][10]

PropertyValueReference
Molecular FormulaC₆H₅NO₂[9]
Molecular Weight123.11 g/mol [9]
CAS Number59-67-6[9]

Synthesis of this compound Derivatives

The versatile scaffold of this compound allows for a multitude of chemical modifications, leading to a wide range of derivatives. Common synthetic strategies involve reactions at the carboxylic acid group, such as esterification and amidation, as well as modifications to the pyridine ring itself.

General Synthetic Workflow

A prevalent synthetic route to generate diverse derivatives involves the initial conversion of nicotinic acid to a more reactive intermediate, such as nicotinoyl chloride, followed by reaction with various nucleophiles.

Synthesis_Workflow Nicotinic_Acid This compound (Nicotinic Acid) PCl5 SOCl₂ or PCl₅ Nicotinic_Acid->PCl5 Nicotinoyl_Chloride Nicotinoyl Chloride PCl5->Nicotinoyl_Chloride Hydrazine_Hydrate Hydrazine (B178648) Hydrate (B1144303) Nicotinoyl_Chloride->Hydrazine_Hydrate Alcohols_Amines Alcohols or Amines Nicotinoyl_Chloride->Alcohols_Amines Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Hydrazine_Hydrate->Nicotinic_Acid_Hydrazide Aromatic_Aldehyde Aromatic Aldehyde Nicotinic_Acid_Hydrazide->Aromatic_Aldehyde Schiff_Bases Schiff Bases Aromatic_Aldehyde->Schiff_Bases Thioglycolic_Acid Thioglycolic Acid Schiff_Bases->Thioglycolic_Acid Thiazolidinones Thiazolidinone Derivatives Thioglycolic_Acid->Thiazolidinones Esters_Amides Esters or Amides Alcohols_Amines->Esters_Amides

General synthetic scheme for this compound derivatives.

Key Applications and Pharmacological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, making them valuable candidates for drug development across various therapeutic areas.

Anti-inflammatory and Analgesic Activity

Several novel nicotinic acid derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[5] Certain compounds, particularly those with a 2-bromophenyl substituent, have shown significant activity, comparable to the reference drug mefenamic acid.[5]

CompoundAnalgesic Activity (% reduction in writhing)Anti-inflammatory Activity (% edema inhibition)Reference
4a 61.7 ± 4.855.2 ± 3.1[5]
4c 73.7 ± 6.268.4 ± 4.5[5]
4d 68.9 ± 5.361.8 ± 3.9[5]
Mefenamic Acid 72.4 ± 4.665.7 ± 4.1[5]
Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been extensively explored, with many compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][11] For instance, certain acylhydrazone derivatives of nicotinic acid have demonstrated promising activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[11]

CompoundOrganismMIC (µg/mL)Reference
Acylhydrazone 12 Staphylococcus epidermidis ATCC 122281.95[11]
Acylhydrazone 13 Staphylococcus aureus ATCC 43300 (MRSA)7.81[11]
Lipid-Lowering Effects

Nicotinic acid itself is a well-known therapeutic agent for treating dyslipidemia.[8][12] It favorably modulates the lipid profile by reducing total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[2][8][12] The mechanism of action is believed to involve the activation of G-protein-coupled receptors GPR109A and GPR109B.[13]

Lipid_Metabolism_Pathway cluster_adipocyte In Adipose Tissue cluster_liver In Liver Nicotinic_Acid Nicotinic Acid (this compound) GPR109A_B GPR109A / GPR109B (Adipose Tissue) Nicotinic_Acid->GPR109A_B HDL ↑ HDL Nicotinic_Acid->HDL increases AC Adenylyl Cyclase GPR109A_B->AC inhibits cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase (inhibition) cAMP->HSL Triglycerides Triglycerides HSL->Triglycerides inhibits hydrolysis of Adipocyte Adipocyte FFA ↓ Free Fatty Acids (to Liver) Triglycerides->FFA Liver Liver FFA->Liver VLDL_TG ↓ VLDL & TG Synthesis Liver->VLDL_TG LDL ↓ LDL VLDL_TG->LDL

Signaling pathway of nicotinic acid in lipid metabolism.
Other Applications

The applications of this compound derivatives extend to various other fields:

  • Anticancer Agents: Some derivatives have been investigated as potential anticancer agents, with studies showing antiproliferative activity against various cancer cell lines.[3][14]

  • Enzyme Inhibitors: The pyridine carboxylic acid scaffold is being explored for the development of potent enzyme inhibitors.[3][15]

  • Agrochemicals: this compound 1-oxide serves as a precursor for the synthesis of herbicides and fungicides.[16]

  • Analytical Chemistry: Certain derivatives are employed as reagents in analytical methods.[16]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of research in this field. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Nicotinic Acid Hydrazide Derivatives

Synthesis of Nicotinoyl Chloride (1): A mixture of nicotinic acid (0.03 mol) and phosphorous pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at 100°C. The solvent is then distilled off to yield the solid acid chloride, which can be used in the subsequent step without further purification.[17]

Synthesis of Nicotinic Acid Hydrazide (2): To the nicotinoyl chloride (0.03 mol) obtained in the previous step, hydrazine hydrate (0.1 mol) is added dropwise at 0°C. The resulting mixture is stirred for 5 hours at room temperature.[17]

Synthesis of Schiff Bases (3): Nicotinic acid hydrazide (0.01 mol) is dissolved in ethanol (B145695) (50 ml), and the appropriate aromatic aldehyde (0.01 mol) is added, along with a few drops of acetic acid. The mixture is gently heated at 60°C for 1 hour. The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and purified.[17]

Synthesis of Thiazolidinone Derivatives (4): The Schiff bases (3) are reacted with thioglycolic acid in the presence of zinc chloride in ethanol to yield the corresponding thiazolidinone derivatives.[6][17]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the paper disc diffusion method.[6][17] The Minimum Inhibitory Concentration (MIC) can be determined by the agar (B569324) streak dilution method.[6]

Protocol Outline:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Impregnate sterile paper discs with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the inoculated agar surface.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc.

  • For MIC determination, prepare a series of agar plates containing twofold dilutions of the test compounds.

  • Spot a standardized inoculum of the microorganism onto the surface of each plate.

  • Incubate the plates and determine the lowest concentration of the compound that completely inhibits visible growth.

Antimicrobial_Screening_Workflow Start Start: Synthesized Compounds Prepare_Plates Prepare Inoculated Nutrient Agar Plates Start->Prepare_Plates Disc_Diffusion Paper Disc Diffusion Assay Prepare_Plates->Disc_Diffusion Incubate_24h Incubate at 37°C for 24h Disc_Diffusion->Incubate_24h Measure_Zones Measure Zones of Inhibition Incubate_24h->Measure_Zones Determine_MIC Agar Dilution for MIC Measure_Zones->Determine_MIC Serial_Dilutions Prepare Serial Dilutions of Compounds in Agar Determine_MIC->Serial_Dilutions Inoculate_Plates Inoculate Plates with Test Organisms Serial_Dilutions->Inoculate_Plates Incubate_MIC Incubate Plates Inoculate_Plates->Incubate_MIC Observe_Growth Observe for Growth Inhibition Incubate_MIC->Observe_Growth End End: Determine MIC Values Observe_Growth->End

Workflow for in vitro antimicrobial screening.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. For this compound derivatives, SAR studies have revealed several key insights:

  • Substitution on the Pyridine Ring: Modifications on the pyridine ring can significantly influence biological activity.[10]

  • Modification of the Carboxyl Group: The carboxylic acid group is often essential for activity, and its conversion to esters, amides, or other bioisosteres can modulate potency, selectivity, and pharmacokinetic properties.[10][18]

  • Nature of Substituents: The type and position of substituents on attached phenyl rings or other moieties play a critical role in determining the pharmacological profile. For example, in a series of analgesic and anti-inflammatory agents, the presence of a 2-bromo substituent on a phenyl ring was found to be crucial for high activity.[5]

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive scaffolds for the development of new therapeutic agents. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the molecular mechanisms underlying the diverse pharmacological effects of these derivatives will be essential for their successful translation into clinical practice. The continued exploration of this chemical space holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

The Pivotal Role of Pyridine-3-Carboxylic Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-carboxylic acid, commonly known as niacin or vitamin B3, is a water-soluble vitamin essential for a myriad of metabolic processes.[1] Its biological significance stems from its role as the precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). These molecules are central to cellular respiration, energy production, and anabolic processes.[2] Furthermore, niacin functions as a signaling molecule, modulating lipid metabolism and inflammatory responses. This technical guide provides an in-depth exploration of the multifaceted role of this compound in metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Metabolic Functions: The Central Role of NAD+ and NADP+

The primary function of this compound is its conversion into the biologically active coenzymes NAD+ and NADP+.[2] This conversion occurs through several biosynthetic routes, including the Preiss-Handler pathway from nicotinic acid and salvage pathways from other precursors like nicotinamide and tryptophan.[3][4]

1.1. Redox Reactions in Catabolic and Anabolic Pathways

NAD+ and NADP+ are critical oxidizing and reducing agents in a vast number of metabolic reactions.[5][6]

  • NAD+/NADH: The NAD+/NADH redox couple is predominantly involved in catabolic reactions that generate energy, such as glycolysis and the citric acid (Krebs) cycle.[5][7] NAD+ acts as an electron acceptor, being reduced to NADH. NADH then donates these electrons to the mitochondrial electron transport chain, a process that drives the synthesis of ATP, the cell's primary energy currency.[2] The cell maintains a high NAD+/NADH ratio to ensure a ready supply of NAD+ for these oxidative reactions.[8]

  • NADP+/NADPH: In contrast, the NADP+/NADPH couple is primarily utilized in anabolic (biosynthetic) pathways, such as fatty acid and cholesterol synthesis.[2][7] NADPH serves as a key electron donor. The pentose (B10789219) phosphate pathway is a major source of NADPH, which is crucial for reductive biosynthesis and for protecting the cell against oxidative stress by regenerating reduced glutathione.[5][9] Cells maintain a very low NADP+/NADPH ratio, ensuring a high availability of NADPH for these reductive processes.[8]

1.2. Non-Redox Roles of NAD+

Beyond its function in redox reactions, NAD+ serves as a substrate for several families of enzymes:

  • Sirtuins (SIRT): These NAD+-dependent deacetylases play crucial roles in regulating gene expression, DNA repair, and cellular stress responses by removing acetyl groups from proteins.[2][3]

  • Poly(ADP-ribose) Polymerases (PARPs): Involved in DNA repair and the maintenance of genomic stability, PARPs utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins.[2][10]

  • cADP-ribose Synthases (CD38/CD157): These enzymes hydrolyze NAD+ to generate cyclic ADP-ribose (cADPR) and other signaling molecules that are involved in intracellular calcium signaling.[4]

Biosynthesis of NAD+ from this compound

The conversion of dietary this compound and other precursors into NAD+ is a fundamental process for cellular function.

NAD_Synthesis_Pathways Figure 1: NAD+ Biosynthesis Pathways Tryptophan Tryptophan Quinolinate Quinolinic Acid Tryptophan->Quinolinate de novo synthesis NAMN Nicotinic Acid Mononucleotide (NAMN) Quinolinate->NAMN NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAD NAD+ NAAD->NAD Niacin This compound (Niacin) Niacin->NAMN Preiss-Handler Pathway Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN Salvage Pathway NMN->NAD GPR109A_Signaling_in_Adipocytes Figure 2: GPR109A Signaling in Adipocytes Niacin This compound (Niacin) GPR109A GPR109A Receptor Niacin->GPR109A activates Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes FFA Free Fatty Acid Release Lipolysis->FFA Experimental_Workflow Figure 3: General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Prep_Cells Cell Culture/ Animal Model Treatment Administer Niacin/ Labeled Compound Prep_Cells->Treatment Prep_Reagents Prepare Labeled Precursors/Reagents Prep_Reagents->Treatment Incubation Incubate for Defined Time Treatment->Incubation Harvest Harvest Cells/ Tissues Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS EnzymeAssay Enzymatic Assay Extraction->EnzymeAssay Quantification Quantification of Metabolites LCMS->Quantification EnzymeAssay->Quantification PathwayAnalysis Metabolic Pathway Analysis Quantification->PathwayAnalysis

References

The Pivotal Role of Pyridine-3-Carboxylic Acid in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital precursor in the synthesis of a diverse array of pharmaceutical agents. Its stable aromatic core and reactive carboxylic acid group provide a versatile scaffold for the development of drugs targeting a wide range of therapeutic areas. This technical guide offers an in-depth exploration of the synthesis, mechanisms of action, and experimental protocols for key pharmaceuticals derived from this essential building block.

Nicorandil (B1678753): A Dual-Action Antianginal Agent

Nicorandil is a unique antianginal medication that exhibits a dual mechanism of action, functioning as both a potassium channel opener and a nitric oxide donor. This multifaceted activity leads to arterial and venous vasodilation, reducing both preload and afterload on the heart, thereby alleviating the symptoms of angina pectoris.

Synthesis of Nicorandil

The synthesis of Nicorandil from nicotinic acid derivatives can be achieved through multiple routes. A common pathway involves the initial conversion of a nicotinic acid ester to an amide, followed by nitration.

Synthetic Pathway of Nicorandil

G cluster_0 Synthesis of N-(2-hydroxyethyl)nicotinamide cluster_1 Nitration Ethyl nicotinate (B505614) Ethyl nicotinate N-(2-hydroxyethyl)nicotinamide N-(2-hydroxyethyl)nicotinamide Ethyl nicotinate->N-(2-hydroxyethyl)nicotinamide Ethanolamine, Heat Ethanolamine Ethanolamine Nicorandil Nicorandil N-(2-hydroxyethyl)nicotinamide->Nicorandil HNO3 / H2SO4 Nitrating mixture Nitrating mixture

Caption: Synthetic route to Nicorandil from ethyl nicotinate.

StepReactantsReagents/ConditionsProductYield (%)Melting Point (°C)Spectroscopic Data
1. Amide FormationEthyl nicotinate, EthanolamineHeat, RefluxN-(2-hydroxyethyl)nicotinamide>9583-86-
2. NitrationN-(2-hydroxyethyl)nicotinamideNitric acid, Sulfuric acid, 0-10°CNicorandil~85-9492-94IR (KBr, cm⁻¹): 3366 (N-H), 1653 (C=O), 1275 (NO₂)[1][2]

Protocol 1: Synthesis of N-(2-hydroxyethyl)nicotinamide from Ethyl Nicotinate [3]

  • In a round-bottom flask, combine ethyl nicotinate and a 50% excess of monoethanolamine in ethanol (B145695).

  • Heat the mixture to reflux and maintain for 3.5 hours.

  • After the reaction is complete, remove the ethanol and excess monoethanolamine by fractional distillation.

  • The resulting N-(2-hydroxyethyl)nicotinamide is obtained in nearly quantitative yield as a molten residue which crystallizes upon cooling.

Protocol 2: Synthesis of Nicorandil by Nitration of N-(2-hydroxyethyl)nicotinamide [4]

  • In a three-necked flask equipped with a stirrer and thermometer, add concentrated sulfuric acid and cool to 0°C.

  • Slowly add 68% nitric acid while maintaining the temperature below 10°C.

  • Add N-(2-hydroxyethyl)nicotinamide in portions, keeping the temperature at 10°C.

  • Stir the mixture for 30 minutes at 10°C.

  • Pour the reaction mixture into a basic aqueous solution (e.g., 24% ammonia) to precipitate the product.

  • Filter the crude Nicorandil, recrystallize from water, and dry under vacuum.

Signaling Pathway of Nicorandil

Nicorandil's dual mechanism of action provides comprehensive cardioprotection.[5][6][7]

Mechanism of Action of Nicorandil

G cluster_0 Potassium Channel Opening cluster_1 Nitric Oxide Donation Nicorandil Nicorandil KATP_channel ATP-sensitive K+ Channel Nicorandil->KATP_channel Opens NO_release Nitric Oxide (NO) Release Nicorandil->NO_release Hyperpolarization Hyperpolarization KATP_channel->Hyperpolarization Ca2+_channel Voltage-gated Ca2+ Channel (closed) Hyperpolarization->Ca2+_channel Vasodilation_Arterial Arterial Vasodilation Ca2+_channel->Vasodilation_Arterial Guanylate_cyclase Soluble Guanylate Cyclase NO_release->Guanylate_cyclase Activates cGMP_increase Increased cGMP Guanylate_cyclase->cGMP_increase PKG_activation Protein Kinase G (PKG) Activation cGMP_increase->PKG_activation Vasodilation_Venous Venous Vasodilation PKG_activation->Vasodilation_Venous

Caption: Dual signaling pathways of Nicorandil.

Etoricoxib (B1671761): A Selective COX-2 Inhibitor

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] A derivative of nicotinic acid, 6-methylnicotinic acid, serves as a key building block in its synthesis.

Synthesis of Etoricoxib

The synthesis of Etoricoxib is a multi-step process that often starts with a derivative of 6-methylnicotinic acid. A key intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is formed and subsequently cyclized.[8][9]

Synthetic Workflow for Etoricoxib

G 6-Methylnicotinic_acid_derivative 6-Methylnicotinic acid derivative Intermediate_1 Weinreb Amide or Aldehyde Intermediate 6-Methylnicotinic_acid_derivative->Intermediate_1 e.g., N,O-dimethylhydroxylamine, i-PrMgCl or DIBAL-H Ketosulfone_intermediate 1-(6-methylpyridin-3-yl)-2- (4-(methylsulfonyl)phenyl)ethanone Intermediate_1->Ketosulfone_intermediate Grignard Reaction + Oxidation Etoricoxib Etoricoxib Ketosulfone_intermediate->Etoricoxib Vinamidinium Salt, Aq. Ammonia (B1221849), Heat

Caption: A representative synthetic workflow for Etoricoxib.

StepReactantsReagents/ConditionsProductYield (%)Purity (%)
1. Intermediate Formation6-Methylnicotinic acid methyl ester, 4-(Methylthio)benzyl cyanideToluene, Sodium methoxide, Reflux2-cyano-1-(6-methylpyridin-3-yl)-3-(4-(methylthio)phenyl)prop-2-en-1-one~95>95
2. Hydrolysis and DecarboxylationIntermediate from Step 1Sulfuric acid, Water, Heat1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone--
3. Oxidation1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanoneAcetic acid, Hydrogen peroxide1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone~88-91>94
4. Cyclization1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (B91526)Potassium tert-butoxide, THF; then Acetic acid, Trifluoroacetic acid; then AmmoniaEtoricoxib~76>96

Protocol 3: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone [10][11]

  • In a flask under an inert atmosphere, dissolve 1-(6-methylpyridin-3-yl)ethanone and 4-bromophenyl-methyl sulfone in N,N-dimethylformamide.

  • Add potassium phosphate, Pd(acac)₂, and Xantphos.

  • Heat the reaction mixture to 85°C and stir until the reaction is complete (monitored by HPLC).

  • Cool the mixture, dilute with water, and extract the product with an organic solvent.

  • The crude product is purified by crystallization to yield the ketosulfone intermediate as a white solid.

Protocol 4: Synthesis of Etoricoxib from the Ketosulfone Intermediate [12]

  • To a solution of the ketosulfone intermediate in THF, add potassium tert-butoxide.

  • Add a solution of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate in THF.

  • After stirring, quench the reaction with a mixture of trifluoroacetic acid and acetic acid.

  • Heat the mixture, then add aqueous ammonia and ammonium (B1175870) acetate, and continue heating.

  • Cool the reaction, extract with ethyl acetate, wash, and concentrate to obtain crude Etoricoxib, which is then purified.

Signaling Pathway of Etoricoxib

Etoricoxib's therapeutic effect stems from its selective inhibition of COX-2, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][5][13][14]

COX-2 Inhibition by Etoricoxib

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandin (B15479496) H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) Prostaglandins_H->Prostaglandins_Homeostatic via COX-1 pathway Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_H->Prostaglandins_Inflammatory via COX-2 pathway Etoricoxib Etoricoxib Etoricoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by Etoricoxib in the arachidonic acid pathway.

Isoniazid: A Frontline Antitubercular Drug

Isoniazid, or isonicotinic acid hydrazide, is a primary drug for the treatment of tuberculosis. It is a prodrug that is activated by a mycobacterial enzyme to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][15] While derived from pyridine-4-carboxylic acid (isonicotinic acid), an isomer of nicotinic acid, its importance warrants its inclusion in this guide.

Synthesis of Isoniazid

Isoniazid is synthesized from isonicotinic acid, typically via an ester intermediate which then reacts with hydrazine (B178648).

Synthesis of Isoniazid

G Isonicotinic_acid Isonicotinic Acid Ethyl_isonicotinate Ethyl Isonicotinate (B8489971) Isonicotinic_acid->Ethyl_isonicotinate Ethanol, H2SO4 Isoniazid Isoniazid Ethyl_isonicotinate->Isoniazid Hydrazine Hydrate (B1144303)

Caption: Synthesis of Isoniazid from isonicotinic acid.

StepReactantsReagents/ConditionsProductYield (%)Melting Point (°C)Spectroscopic Data
1. EsterificationIsonicotinic acid, EthanolSulfuric acid, RefluxEthyl isonicotinate~83-97--
2. HydrazinolysisEthyl isonicotinate, Hydrazine hydrateEthanol, RefluxIsoniazid~73-87171-173¹H NMR (DMSO-d6, ppm): 8.70 (d, 2H), 7.75 (d, 2H), 9.95 (s, 1H), 4.55 (s, 2H).[16] IR (KBr, cm⁻¹): 3300 (N-H), 1660 (C=O), 1550 (C=N).[17][18]

Protocol 5: Synthesis of Ethyl Isonicotinate [19][20][21]

  • To a suspension of isonicotinic acid in toluene, add thionyl chloride and a catalytic amount of dimethylformamide.

  • Heat the mixture to 100°C for 90 minutes.

  • Cool the mixture and carefully add absolute ethanol dropwise.

  • Heat again to 100°C for 90 minutes, then cool to precipitate ethyl isonicotinate hydrochloride.

  • Dissolve the hydrochloride salt in water, neutralize with sodium bicarbonate, and extract the ethyl isonicotinate with ether.

  • Dry the ether layer and evaporate the solvent to obtain the product.

Protocol 6: Synthesis of Isoniazid [9]

  • Dissolve ethyl isonicotinate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 4-5 hours.

  • Cool the reaction mixture to allow Isoniazid to precipitate.

  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure Isoniazid.

Signaling Pathway of Isoniazid

Isoniazid acts by disrupting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall, leading to bacterial cell death.[22][23][24][25][26]

Inhibition of Mycolic Acid Synthesis by Isoniazid

G Isoniazid_prodrug Isoniazid (Prodrug) Activated_Isoniazid Activated Isoniazid (Isonicotinic acyl radical) Isoniazid_prodrug->Activated_Isoniazid KatG (Catalase-peroxidase) InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibits FAS-II Fatty Acid Synthase II (FAS-II) InhA->FAS-II Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks FAS-II->Mycolic_Acid_Synthesis Elongation of fatty acids Mycobacterial_Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Mycobacterial_Cell_Wall Bacterial_Cell_Death Bacterial Cell Death Mycobacterial_Cell_Wall->Bacterial_Cell_Death Disruption leads to

Caption: Mechanism of action of Isoniazid via inhibition of mycolic acid synthesis.

References

The Discovery and History of Nicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of nicotinic acid, also known as niacin or vitamin B3. From its initial synthesis in the 19th century to its crucial role in combating the devastating disease of pellagra and its later application in cardiovascular medicine, this document details the key scientific milestones. It includes summaries of pivotal experiments, quantitative data on the molecule's properties, and visualizations of its biochemical pathways.

Early Synthesis and Initial Observations

Nicotinic acid was first synthesized in 1867 by the Austrian chemist Hugo Weidel through the oxidation of nicotine, a potent alkaloid found in the tobacco plant.[1][2] This process, utilizing potassium chromate (B82759) and sulfuric acid, gave the new compound its name, derived from "nicotine" and "acid".[1] For many years, nicotinic acid remained a laboratory curiosity, primarily used in photography, with no known biological significance.[2]

In 1912, the Polish-American biochemist Casimir Funk, while investigating the cause of beriberi, isolated a substance from rice polishings that he believed could cure the disease.[2][3] Although this substance was later identified as thiamine (B1217682) (vitamin B1), Funk also isolated nicotinic acid from yeast and rice polishings during his research, suggesting it might have nutritional value.[2]

The Pellagra Epidemic and the Search for a Cure

Pellagra, a debilitating disease characterized by the "three Ds"—dermatitis, diarrhea, and dementia—was rampant in the early 20th century, particularly in the southern United States where corn was a dietary staple.[2][4][5][6][7] The prevailing theory at the time was that pellagra was an infectious disease.[2][7]

The Pioneering Work of Dr. Joseph Goldberger

Dr. Joseph Goldberger, an epidemiologist with the U.S. Public Health Service, was tasked with investigating the cause of pellagra in 1914.[7] He observed that the disease disproportionately affected poor, rural populations with monotonous, corn-based diets and that hospital staff and orphanage workers, who consumed a more varied diet, did not contract the illness.[5] This led him to hypothesize that pellagra was a nutritional deficiency disease.

To test his hypothesis, Goldberger conducted a series of groundbreaking, albeit ethically controversial, human experiments.

  • Orphanage and Asylum Studies (1914): Goldberger provided two orphanages and a mental asylum, all with high rates of pellagra, with a diet rich in fresh meat, milk, and eggs.[5][8] Within months, the incidence of pellagra plummeted, and most of those afflicted recovered.[5][8]

  • Mississippi State Penitentiary "Pellagra Squad" (1915): To definitively prove that diet alone could cause pellagra, Goldberger recruited 11 healthy male prisoners who volunteered in exchange for pardons.[5][9][10] They were fed a restrictive, corn-based diet typical of poor Southern communities. After six months, five of the eleven men developed pellagra.[5]

  • "Filth Parties" (1916): To disprove the infectious disease theory, Goldberger and 15 volunteers, including his wife, injected themselves with the blood of pellagra patients and ingested their scabs, urine, and feces.[5][9] None of the volunteers contracted pellagra.

The workflow of Goldberger's pivotal prison experiment is illustrated below.

Goldberger_Experiment cluster_recruitment Recruitment cluster_intervention Intervention cluster_outcome Outcome prisoners 11 Healthy Male Prisoners diet Restrictive Corn-Based Diet (9 months) prisoners->diet pellagra 5 out of 11 Develop Pellagra diet->pellagra no_pellagra 6 out of 11 Remain Healthy diet->no_pellagra

Goldberger's Mississippi Prison Experiment Workflow.

The Isolation and Identification of Nicotinic Acid as the "Pellagra-Preventing Factor"

Despite Goldberger's compelling evidence, the specific nutrient deficiency responsible for pellagra remained unknown. In 1937, the American biochemist Conrad Elvehjem at the University of Wisconsin made the crucial breakthrough.[1][11]

Elvehjem was investigating "black tongue," a disease in dogs with symptoms analogous to human pellagra. He induced the disease in dogs by feeding them a modified Goldberger diet. He then systematically tested various liver extracts for their ability to cure the condition.

  • Induction of Black Tongue in Dogs: Dogs were fed a pellagra-inducing diet, leading to the development of black tongue symptoms.

  • Fractionation of Liver Extract: Active liver extracts, known to be curative, were subjected to various chemical separation techniques to isolate the active component.

  • Bioassay-Guided Isolation: At each step of the fractionation, the different chemical fractions were fed to the dogs with black tongue to determine which fraction retained the curative properties.

  • Identification of Nicotinic Acid: Through this process, Elvehjem and his colleagues isolated nicotinic acid and demonstrated that it could cure black tongue in dogs.

Following Elvehjem's discovery, Dr. Tom Spies and his colleagues confirmed that nicotinic acid was also effective in curing pellagra in humans.[1][11] This discovery led to the widespread fortification of flour and other grain products with niacin, virtually eradicating pellagra in developed countries.[1]

Quantitative Data on Nicotinic Acid

The physical and chemical properties of nicotinic acid are well-characterized.

PropertyValueReference
Molecular Formula C₆H₅NO₂[12]
Molar Mass 123.11 g/mol [12]
Melting Point 236.6 °C[12]
Boiling Point Decomposes[12]
pKa (acidic) 4.85[13]
Solubility in Water 1 g in 60 mL[13][14]
Solubility in Ethanol Slightly soluble[13]
Solubility in Diethyl Ether Slightly soluble[13]
Solubility in Acetone Soluble[15]
Solubility in DMSO Highly soluble[15]

Biochemical Pathways and Mechanisms of Action

Nicotinic acid is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for numerous metabolic reactions.[12][16]

The Preiss-Handler Pathway: Conversion of Nicotinic Acid to NAD

The conversion of nicotinic acid to NAD occurs via the Preiss-Handler pathway.

Preiss_Handler_Pathway cluster_pathway Preiss-Handler Pathway NA Nicotinic Acid NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase

The Preiss-Handler Pathway for NAD+ Synthesis.
Mechanism of Lipid-Lowering Action

In the mid-20th century, it was discovered that pharmacological doses of nicotinic acid could lower cholesterol levels.[17] The primary mechanism involves the inhibition of lipolysis in adipose tissue.

Lipid_Lowering_Mechanism cluster_adipose Adipose Tissue cluster_liver Liver NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activation of HSL Hormone-Sensitive Lipase PKA->HSL Decreases Activation of Lipolysis Lipolysis HSL->Lipolysis Decreases FFA Free Fatty Acids Lipolysis->FFA Decreased Release to Liver TG Triglyceride Synthesis FFA->TG Decreases VLDL VLDL Secretion TG->VLDL Decreases

Mechanism of Nicotinic Acid's Lipid-Lowering Effect.

This inhibition reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and the secretion of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL) or "bad" cholesterol.[1][4]

Conclusion

The history of nicotinic acid is a compelling narrative of chemical synthesis, epidemiological investigation, and biochemical discovery. From a simple organic compound to an essential vitamin and a therapeutic agent, its journey highlights the profound impact of nutritional science on public health. The pioneering work of scientists like Goldberger and Elvehjem not only unraveled the mystery of pellagra but also laid the groundwork for our modern understanding of vitamins and their role in human health. The continued exploration of nicotinic acid's diverse biological activities ensures its relevance in research and clinical practice.

References

The Pivotal Role of Pyridine-3-Carboxylic Acid in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital precursor in the synthesis of a diverse range of agrochemicals. Its pyridine (B92270) ring system offers a versatile scaffold for the development of potent and selective herbicides, insecticides, and fungicides. This technical guide provides an in-depth overview of the synthesis of key agrochemicals derived from this compound and its analogues, detailing experimental protocols, quantitative data, and the underlying biochemical pathways of their modes of action. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel crop protection agents.

Core Applications in Agrochemical Synthesis

The structural motif of this compound is integral to several classes of commercially significant agrochemicals. Strategic modifications of this core structure have led to the development of compounds with distinct biological activities, targeting various pests and weeds.

Herbicides: this compound derivatives are prominent in the development of herbicides. Notably, they serve as foundational building blocks for sulfonylureas, such as nicosulfuron, and for herbicides that mimic the action of the plant hormone auxin, like diflufenican (B1670562).

Insecticides: The pyridine core is central to the neonicotinoid class of insecticides, including the widely used imidacloprid (B1192907). These compounds are highly effective against a broad spectrum of sucking insects.

Fungicides: More recent research has focused on pyridine carboxamides as potent fungicides. These compounds often act by inhibiting crucial cellular processes in pathogenic fungi, such as mitochondrial respiration.

Synthesis of Key Agrochemicals

The following sections provide detailed synthetic routes and experimental protocols for representative agrochemicals derived from this compound and its derivatives.

Herbicides

Nicosulfuron is a sulfonylurea herbicide used for the control of a wide range of weeds in maize crops. A common synthetic route involves the condensation of a pyridinesulfonyl chloride derivative with a pyrimidine (B1678525) urea (B33335).

Quantitative Data for Nicosulfuron Synthesis

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Pyrimidine Urea Formation2-amino-4,6-dimethoxypyrimidine, UreaSulfuric acidAcetonitrile (B52724)Reflux1081.2-[1]
2. CondensationPyrimidine Urea, Pyridinesulfonyl chlorideTriethylamine (B128534)Dichloromethane5-10193.196.3[1]
Alternative Step 2Pyrimidine Urea, Pyridinesulfonyl chloridePotassium carbonateAcetonitrile5-10195.395.4[1]

Experimental Protocol: Synthesis of Nicosulfuron

Step 1: Synthesis of Pyrimidine Urea [1]

  • To a reaction vessel, add 1.0 mol of 2-amino-4,6-dimethoxypyrimidine, 1.5 mol of urea, and 500 mL of acetonitrile.

  • Add 0.5 mol of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for 10 hours.

  • After cooling, filter the resulting solution to obtain the pyrimidine urea in acetonitrile, which is used directly in the next step. The reported yield for this step is 81.2%.

Step 2: Synthesis of Nicosulfuron [1]

  • Dissolve the pyrimidine urea from the previous step in 500 mL of dichloromethane.

  • Cool the solution to 5-10 °C.

  • Over a period of 4 hours, add a solution of 0.8 mol of pyridinesulfonyl chloride and 1.2 mol of triethylamine in dichloromethane.

  • Stir the reaction mixture at 5-10 °C for an additional hour.

  • Filter the reaction mixture, wash the solid with water, and air dry to obtain nicosulfuron.

  • The reported yield is 93.1% with a purity of 96.3%.

Experimental Workflow: Nicosulfuron Synthesis

G cluster_0 Step 1: Pyrimidine Urea Formation cluster_1 Step 2: Condensation 2-amino-4,6-dimethoxypyrimidine 2-amino-4,6-dimethoxypyrimidine Reaction1 Reaction in Acetonitrile 2-amino-4,6-dimethoxypyrimidine->Reaction1 Urea Urea Urea->Reaction1 Pyrimidine_Urea Pyrimidine Urea (in solution) Reaction1->Pyrimidine_Urea Reaction2 Reaction in Dichloromethane Pyrimidine_Urea->Reaction2 Pyridinesulfonyl_chloride Pyridinesulfonyl chloride Pyridinesulfonyl_chloride->Reaction2 Nicosulfuron_crude Crude Nicosulfuron Reaction2->Nicosulfuron_crude Purification Filtration, Washing, Drying Nicosulfuron_crude->Purification Nicosulfuron_pure Pure Nicosulfuron Purification->Nicosulfuron_pure

Caption: Workflow for the two-step synthesis of Nicosulfuron.

Diflufenican is a selective contact and residual herbicide. Its synthesis typically starts from a halogenated nicotinic acid derivative.

Quantitative Data for Diflufenican Synthesis

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Esterification2-chloronicotinic acid, 3-trifluoromethylphenolSolid superacid-----[2]
2. Amination3-(trifluoromethyl)phenyl 2-chloronicotinate, 2,4-difluoroaniline (B146603)Cuprous chloride-1301550 (two steps)98.2[2]
Alternative Synthesis2-(3-trifluoromethyl)phenoxynicotinic acid, 2,4-difluoroanilineEDCI·HCl, DMAPDichloromethaneRoom Temp.-88-[3]

Experimental Protocol: Synthesis of Diflufenican [2]

Step 1: Synthesis of 3-(trifluoromethyl)phenyl 2-chloronicotinate

  • React 2-chloronicotinic acid with 3-trifluoromethylphenol in the presence of a solid superacid catalyst.

  • After the reaction, the solid superacid is removed by filtration. The resulting ester is used in the next step without further purification.

Step 2: Synthesis of Diflufenican

  • To the reaction mixture from the previous step, add 0.5 mol of 2,4-difluoroaniline and 0.01g of cuprous chloride.

  • Heat the mixture to 130 °C and maintain for 15 hours.

  • After the reaction, filter the hot solution to remove the catalyst.

  • Cool the filtrate with slow stirring to induce crystallization.

  • Filter the solid product, wash with water, and dry to obtain diflufenican.

  • The overall yield for the two steps is reported as 50% with a purity of 98.2%.

Experimental Workflow: Diflufenican Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amination 2-chloronicotinic_acid 2-chloronicotinic acid Reaction1 Esterification 2-chloronicotinic_acid->Reaction1 3-trifluoromethylphenol 3-trifluoromethylphenol 3-trifluoromethylphenol->Reaction1 Ester_intermediate 3-(trifluoromethyl)phenyl 2-chloronicotinate Reaction1->Ester_intermediate Reaction2 Amination Ester_intermediate->Reaction2 2,4-difluoroaniline 2,4-difluoroaniline 2,4-difluoroaniline->Reaction2 Diflufenican_crude Crude Diflufenican Reaction2->Diflufenican_crude Purification Filtration, Crystallization Diflufenican_crude->Purification Diflufenican_pure Pure Diflufenican Purification->Diflufenican_pure

Caption: Workflow for the two-step synthesis of Diflufenican.

Insecticides

Imidacloprid is a systemic neonicotinoid insecticide. A common laboratory-scale synthesis involves the condensation of 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) with N-nitro-imidazolidin-2-imine (NII).

Quantitative Data for Imidacloprid Synthesis

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Crude Yield (%)Final Purity (%)Reference
2-chloro-5-(chloromethyl)pyridineN-nitro-imidazolidin-2-imineK₂CO₃Acetonitrile808~85>98[1]
N-(2-chloro-5-pyridylmethyl)ethylenediaminedimethyl N-nitroimidodithiocarbonate-Dichloromethane25-32380-[4]

Experimental Protocol: Synthesis of Imidacloprid [1]

  • In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 1.30 g (10 mmol) of N-nitro-imidazolidin-2-imine, 2.76 g (20 mmol) of potassium carbonate, and 50 mL of acetonitrile.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add a solution of 1.62 g (10 mmol) of 2-chloro-5-(chloromethyl)pyridine in acetonitrile to the reaction mixture.

  • Maintain the reaction at 80 °C for 8 hours.

  • After cooling, filter the inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from an isopropanol/water mixture to yield imidacloprid with a purity of >98%.

Experimental Workflow: Imidacloprid Synthesis

G cluster_0 Condensation Reaction cluster_1 Purification CCMP 2-chloro-5-(chloromethyl)pyridine Reaction Condensation CCMP->Reaction NII N-nitro-imidazolidin-2-imine NII->Reaction Crude_Imidacloprid Crude Imidacloprid Reaction->Crude_Imidacloprid Filtration Filtration Crude_Imidacloprid->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure_Imidacloprid Pure Imidacloprid Recrystallization->Pure_Imidacloprid

Caption: Workflow for the synthesis and purification of Imidacloprid.

Fungicides

Pyridine carboxamides are a class of fungicides that act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.

Experimental Protocol: General Synthesis of Pyridine Carboxamides [5]

  • To a solution of a substituted nicotinic acid (1.0 eq) in an appropriate solvent, add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyridine carboxamide.

Modes of Action and Signaling Pathways

Understanding the molecular targets and signaling pathways of these agrochemicals is crucial for their effective use and for the development of new compounds with improved properties.

Neonicotinoid Insecticides: Targeting the Nicotinic Acetylcholine (B1216132) Receptor

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. They bind to these receptors, causing continuous stimulation of the nerve cells, which leads to paralysis and death of the insect.

Signaling Pathway: Neonicotinoid Action

G Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel_Opening Activates Nerve_Stimulation Continuous Nerve Stimulation Ion_Channel_Opening->Nerve_Stimulation Paralysis_Death Paralysis and Death Nerve_Stimulation->Paralysis_Death

Caption: Simplified signaling pathway of neonicotinoid insecticides.

Pyridine Carboxamide Fungicides: Inhibition of Succinate Dehydrogenase

Pyridine carboxamide fungicides target the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. By inhibiting this enzyme, they disrupt cellular respiration and energy production, leading to fungal cell death.[5]

Signaling Pathway: SDHI Fungicide Action

G Pyridine_Carboxamide Pyridine Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Pyridine_Carboxamide->SDH Inhibits Electron_Transport Electron Transport Chain SDH->Electron_Transport Blocks electron flow ATP_Production ATP Production Electron_Transport->ATP_Production Disrupts Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Leads to

Caption: Mechanism of action of SDHI fungicides.

Pyridine-based Herbicides: Auxin Mimicry

Certain pyridine-based herbicides, such as those derived from picolinic acid (a constitutional isomer of nicotinic acid), function by mimicking the natural plant hormone auxin. They bind to auxin receptors, leading to an overload of auxin signaling, which causes uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.

Signaling Pathway: Auxin Mimic Herbicide Action

G Auxin_Mimic Pyridine-based Auxin Mimic Herbicide Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin_Mimic->Auxin_Receptor Binds to Ubiquitination Ubiquitination of Aux/IAA Repressors Auxin_Receptor->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Gene_Expression Uncontrolled Auxin-responsive Gene Expression Degradation->Gene_Expression Allows Abnormal_Growth Abnormal Growth and Plant Death Gene_Expression->Abnormal_Growth

Caption: Signaling pathway of auxin-mimicking herbicides.

Conclusion

This compound and its derivatives are undeniably cornerstone molecules in the field of agrochemical synthesis. The versatility of the pyridine scaffold allows for the generation of a wide array of herbicides, insecticides, and fungicides with diverse modes of action. The synthetic pathways and detailed protocols provided in this guide offer a valuable resource for researchers aiming to develop next-generation crop protection solutions. A thorough understanding of the underlying biochemical targets and signaling pathways is paramount for the rational design of more effective, selective, and environmentally benign agrochemicals. Future research will likely continue to leverage the unique chemical properties of the pyridine ring to address the ongoing challenges in global food production and pest management.

References

An In-depth Technical Guide to the Isomers of Pyridinecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyridinecarboxylic acids, as monocarboxylic acid derivatives of pyridine (B92270), represent a class of heterocyclic compounds with significant importance in pharmaceutical and chemical research. The positional isomerism of the carboxylic acid group on the pyridine ring gives rise to three distinct molecules: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). While sharing the same molecular formula (C₆H₅NO₂) and molecular weight (123.11 g/mol ), their structural differences impart unique physicochemical properties and diverse biological activities, making them crucial scaffolds in drug discovery and development.[1] This technical guide provides a comprehensive overview of these isomers, detailing their properties, synthesis, analytical characterization, and biological significance.

Physicochemical Properties

The arrangement of the carboxyl group in relation to the nitrogen atom in the pyridine ring significantly influences the physical and chemical characteristics of each isomer. These differences are critical for their behavior in biological systems and for their manipulation in synthetic chemistry.

General Properties

A summary of the fundamental properties of the three pyridinecarboxylic acid isomers is presented in Table 1.

PropertyPicolinic AcidNicotinic AcidIsonicotinic Acid
Systematic Name Pyridine-2-carboxylic acidThis compoundPyridine-4-carboxylic acid
CAS Number 98-98-659-67-655-22-1
Molecular Formula C₆H₅NO₂C₆H₅NO₂C₆H₅NO₂
Molecular Weight 123.11 g/mol 123.11 g/mol 123.11 g/mol
Appearance White to off-white crystalline solidWhite crystalline powderWhite to light yellow crystalline powder
Melting Point (°C) 136-138236-239314-319 (sublimes)
Solubility

The solubility of pyridinecarboxylic acid isomers varies considerably depending on the solvent and temperature. Picolinic acid generally exhibits the highest solubility in polar solvents, a characteristic that can be attributed to intramolecular hydrogen bonding. A comparative overview of their solubility is provided in Table 2.

SolventPicolinic AcidNicotinic AcidIsonicotinic Acid
Water Highly soluble (~862.5 g/kg at 20°C)[2]Slightly soluble (1.6 g/100 mL at room temp)[3]Sparingly soluble (0.52 g/100 mL at 20°C)[4]
Ethanol Soluble (~57.1 g/kg at 20°C)[2]Slightly solublePractically insoluble in boiling alcohol[4]
Acetonitrile Slightly soluble (~17.0 g/kg at 20°C)[2]SolubleNot specified
Benzene Not specifiedNot specifiedPractically insoluble[4]
Ether Not specifiedInsoluble[3]Practically insoluble[4]
Acidity (pKa)

The position of the carboxyl group also influences the acidity of these isomers. The pKa values are crucial for understanding their ionization state at physiological pH, which in turn affects their biological activity and pharmacokinetic properties.

IsomerpKa1 (COOH)pKa2 (Pyridine N-H⁺)
Picolinic Acid 1.05.2
Nicotinic Acid 2.04.8
Isonicotinic Acid 1.77[5]4.96[4]

Synthesis of Pyridinecarboxylic Acid Isomers

The primary industrial synthesis of pyridinecarboxylic acid isomers involves the oxidation of the corresponding methylpyridines (picolines). However, other methods, such as hydrolysis of cyanopyridines, are also employed, particularly in laboratory settings.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of pyridinecarboxylic acid isomers.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Alkylpyridine (e.g., Picoline) or Cyanopyridine reaction Oxidation (e.g., KMnO₄, HNO₃) or Hydrolysis (Acid or Base catalysis) start->reaction Reagents workup Neutralization Filtration Extraction reaction->workup Crude Product purification Recrystallization Chromatography workup->purification Impure Product product Pyridinecarboxylic Acid Isomer purification->product Pure Product G cluster_virus Enveloped Virus cluster_cell Host Cell virus Virus Particle receptor Cell Surface Receptor virus->receptor Attachment endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome fusion Membrane Fusion endosome->fusion release Viral Genome Release fusion->release replication Viral Replication release->replication picolinic_acid Picolinic Acid picolinic_acid->fusion Inhibits G cluster_drug Prodrug cluster_activation Activation in Mycobacterium cluster_inhibition Inhibition of Mycolic Acid Synthesis isoniazid Isoniazid (Isonicotinic Acid Hydrazide) katg KatG (Catalase-Peroxidase) isoniazid->katg Enters Bacterium active_isoniazid Activated Isoniazid katg->active_isoniazid Activates inhA InhA (Enoyl-ACP reductase) active_isoniazid->inhA Inhibits mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Essential for cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall Component of

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Pyridine-3-Carboxylic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, and its isomers, picolinic acid (pyridine-2-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), are compounds of significant interest in the pharmaceutical and biomedical fields. Nicotinic acid is a well-known lipid-lowering agent, while its isomers are key building blocks in the synthesis of various pharmaceutical compounds and are studied for their own biological activities. Accurate and robust analytical methods for the separation and quantification of these isomers are crucial for quality control, pharmacokinetic studies, and metabolic research.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of these polar, ionizable compounds. Due to their similar structures and physicochemical properties, the chromatographic separation of these isomers can be challenging. This document provides detailed application notes and protocols for the successful HPLC analysis of this compound and its isomers, covering various chromatographic modes and sample preparation techniques.

Chromatographic Separation Strategies

The separation of pyridine (B92270) carboxylic acid isomers is achievable through several HPLC modes, primarily mixed-mode, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC). The choice of method depends on the sample matrix, desired resolution, and available instrumentation. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, often provides the most effective separation by exploiting the subtle differences in the hydrophobic and ionic properties of the isomers.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from a mixed-mode HPLC method for the separation of the three pyridine carboxylic acid isomers.

Table 1: Chromatographic Conditions for Mixed-Mode Separation

ParameterValue
Column Coresep 100 mixed-mode cation-exchange
Dimensions 4.6 x 150 mm
Mobile Phase 5% Acetonitrile (B52724) with 0.15% H3PO4
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 1 µL
Sample Concentration 0.3 mg/mL

Table 2: Retention Times and Resolution

AnalyteRetention Time (min)Resolution (Rs)
Picolinic Acid (2-Pyridinecarboxylic acid)~2.5-
Isonicotinic Acid (4-Pyridinecarboxylic acid)~3.8> 2.0 (from Picolinic Acid)
Nicotinic Acid (3-Pyridinecarboxylic acid)~4.5> 1.5 (from Isonicotinic Acid)

Note: Actual retention times and resolution may vary slightly depending on the specific instrument, column batch, and laboratory conditions.

Experimental Protocols

Protocol 1: Mixed-Mode HPLC for the Separation of Pyridine Carboxylic Acid Isomers

This protocol details the mixed-mode HPLC method for the baseline separation of picolinic acid, nicotinic acid, and isonicotinic acid.

1. Objective: To achieve a rapid and robust separation of the three pyridine carboxylic acid isomers with high resolution.

2. Materials:

  • HPLC system with UV detector

  • Coresep 100 mixed-mode cation-exchange column (4.6 x 150 mm)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (H3PO4, analytical grade)

  • Ultrapure water

  • Reference standards of picolinic acid, nicotinic acid, and isonicotinic acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 50 mL of acetonitrile with 950 mL of ultrapure water.

    • Add 1.5 mL of phosphoric acid to the mixture.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of picolinic acid, nicotinic acid, and isonicotinic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

    • Prepare a mixed standard solution containing all three isomers at a final concentration of 0.3 mg/mL each by diluting the stock solutions with the mobile phase.

    • Filter the final mixed standard solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the Coresep 100 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 275 nm.

    • Inject 1 µL of the filtered mixed standard solution.

    • Record the chromatogram for a sufficient time to allow all peaks to elute.

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on their retention times (refer to Table 2).

    • Calculate the resolution between adjacent peaks to ensure adequate separation.

Protocol 2: Sample Preparation from Biological Matrices (Plasma) for LC-MS/MS Analysis

This protocol describes a protein precipitation method for the extraction of nicotinic acid and its isomers from plasma samples prior to LC-MS/MS analysis.

1. Objective: To efficiently remove proteins from plasma samples to prevent column contamination and ion suppression during LC-MS/MS analysis.

2. Materials:

  • LC-MS/MS system

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Acetonitrile (containing an internal standard, if available)

  • Plasma samples

3. Procedure:

  • Sample Thawing:

    • Thaw the frozen plasma samples at room temperature.

  • Protein Precipitation:

    • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

    • Add 400 µL of cold acetonitrile (containing the internal standard) to the plasma sample. The 4:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the analytes of interest, without disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase of the LC-MS/MS method. This step helps to concentrate the sample and ensure compatibility with the chromatographic system.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 3: Sample Preparation from Pharmaceutical Formulations (Tablets)

This protocol outlines the procedure for extracting nicotinic acid and its isomers from a solid dosage form.

1. Objective: To quantitatively extract the active pharmaceutical ingredients (APIs) from a tablet formulation for HPLC analysis.

2. Materials:

  • Mortar and pestle or a tablet grinder

  • Volumetric flasks

  • Sonicator

  • Centrifuge (optional)

  • Syringe filters (0.45 µm)

  • A suitable solvent (e.g., water, methanol, or a mixture, depending on the formulation)

3. Procedure:

  • Sample Comminution:

    • Accurately weigh and finely powder a representative number of tablets (e.g., 10-20) to ensure homogeneity.

  • Extraction:

    • Accurately weigh a portion of the powdered tablets equivalent to a known amount of the API.

    • Transfer the weighed powder to a volumetric flask of appropriate size.

    • Add a portion of the extraction solvent to the flask.

    • Sonicate the mixture for 15-30 minutes to facilitate the dissolution of the APIs.

    • Allow the flask to return to room temperature and then dilute to the mark with the extraction solvent.

  • Clarification:

    • If the solution contains insoluble excipients, centrifuge a portion of the extract to pellet the solids.

    • Filter the supernatant or the entire solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution and Analysis:

    • If necessary, further dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

    • Inject the final solution into the HPLC system for analysis.

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis std_prep Prepare Mixed Standard Solution injector Autosampler/ Injector std_prep->injector sample_prep Prepare Sample (e.g., Extraction, Dilution) sample_prep->injector mobile_phase Mobile Phase Preparation & Degassing pump HPLC Pump mobile_phase->pump pump->injector column HPLC Column (e.g., Mixed-Mode) injector->column detector UV Detector column->detector chromatogram Chromatogram Generation detector->chromatogram analysis Peak Integration & Quantification chromatogram->analysis

Caption: General workflow for the HPLC analysis of pyridine carboxylic acid isomers.

Sample Preparation Workflow for Biological Fluids

Sample_Prep_Biofluid start Start: Plasma/Urine Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation vortex Vortex Mixing protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation (under Nitrogen) supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution end Ready for LC-MS/MS Injection reconstitution->end

Caption: A typical sample preparation workflow for the analysis of pyridine carboxylic acids in biological fluids.

Application Note: 1H and 13C NMR Characterization of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of nicotinic acid (Vitamin B3) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of expected chemical shifts, coupling constants, and signal multiplicities. A comprehensive experimental protocol for sample preparation and data acquisition is outlined. This guide is intended to assist researchers in confirming the identity and purity of nicotinic acid, a crucial compound in pharmaceutical and biological research.

Introduction

Nicotinic acid, a pyridine-3-carboxylic acid, is a vital organic compound and a form of vitamin B3. It plays a critical role in various metabolic processes. In drug development, it is utilized for its lipid-lowering properties. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is a powerful analytical tool for this purpose. This application note details the use of 1H and 13C NMR for the unambiguous identification and characterization of nicotinic acid.

1H and 13C NMR Spectral Data of Nicotinic Acid

The chemical structure of nicotinic acid gives rise to a distinct set of signals in both 1H and 13C NMR spectra. The data presented here is compiled from various sources and represents typical values obtained in common deuterated solvents such as DMSO-d6.

Table 1: 1H NMR (400 MHz, DMSO-d6) Data for Nicotinic Acid

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-29.15d1.5
H-68.83dd5.0, 1.5
H-48.30dt8.0, 2.0
H-57.60ddd8.0, 5.0, <1.0
COOH~13.5br s-

d: doublet, dd: doublet of doublets, dt: doublet of triplets, ddd: doublet of doublet of doublets, br s: broad singlet

Table 2: 13C NMR (DMSO-d6) Data for Nicotinic Acid [1][2]

PositionChemical Shift (δ) ppm
C=O166.23
C-2153.18
C-6150.21
C-4136.90
C-3126.66
C-5123.71

Experimental Protocol

This section provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of nicotinic acid.

Materials and Equipment:

  • Nicotinic acid sample

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes (5 mm)

  • Volumetric flask and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of nicotinic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Tune and match the probe for both 1H and 13C frequencies.

  • 1H NMR Spectrum:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Temperature: 298 K (25 °C).[3]

  • 13C NMR Spectrum:

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of 13C.

    • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale. For DMSO-d6, the residual solvent peak at ~2.50 ppm for 1H and ~39.52 ppm for 13C can be used as a reference.

  • Integrate the peaks in the 1H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of nicotinic acid.

Visualization of Nicotinic Acid Structure and NMR Assignments

The following diagrams illustrate the chemical structure of nicotinic acid with atom numbering and a conceptual workflow for its NMR analysis.

Caption: Chemical structure of nicotinic acid with IUPAC numbering.

NMR_Workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve Nicotinic Acid in DMSO-d6) B Data Acquisition (1H and 13C NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D E Structure Confirmation D->E

Caption: General workflow for NMR analysis of nicotinic acid.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR characterization of nicotinic acid. The provided spectral data and detailed experimental protocol will enable researchers, scientists, and drug development professionals to confidently identify and assess the purity of this important compound. The clear presentation of data and methodologies aims to streamline the analytical process in a research and development setting.

References

Application Note: Single-Crystal X-ray Diffraction Analysis of Pyridine-3-Carboxylic Acid Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or vitamin B3, is a vital human nutrient and a versatile building block in pharmaceutical and materials science.[1][2] Its molecular structure contains both a carboxylic acid group and a pyridine (B92270) ring, making it an excellent candidate for forming multi-component crystalline adducts, such as co-crystals and molecular salts.[3] The formation of these adducts through crystal engineering can significantly modify the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for elucidating the precise three-dimensional atomic arrangement within a crystal. For this compound adducts, SCXRD provides unambiguous confirmation of adduct formation, reveals the nature of intermolecular interactions (e.g., hydrogen bonding), and determines whether a proton has been transferred from the carboxylic acid to the pyridine nitrogen, resulting in a salt, or if a neutral co-crystal has formed.[3][4] This information is critical for understanding structure-property relationships and for the rational design of new solid forms of pharmaceutical compounds.

This application note provides detailed protocols for the synthesis, crystallization, and SCXRD analysis of this compound adducts, along with a summary of representative crystallographic data.

Experimental Protocols

Protocol 1: Synthesis and Crystallization of Adducts by Slow Evaporation

This protocol describes a general method for preparing single crystals of this compound adducts suitable for SCXRD analysis. The slow solvent evaporation technique is widely applicable for a range of co-formers.[5][6]

Materials:

  • This compound (Nicotinic Acid)

  • Co-former of choice (e.g., other carboxylic acids, amides, phenols)

  • High-purity solvent (e.g., methanol, ethanol, ethyl acetate)[6]

  • Glass vials (10-20 mL)

  • Hot plate with stirring capability (optional)

  • Microbalance

Procedure:

  • Stoichiometric Preparation: Weigh equimolar amounts (or other desired stoichiometric ratios) of this compound and the selected co-former. For a typical crystallization, this may involve amounts in the range of 0.1-0.5 mmol.[5]

  • Dissolution: Transfer the weighed solids to a clean glass vial. Add a suitable solvent in small portions until all solids are completely dissolved. Gentle warming or stirring may be applied to facilitate dissolution, but the solution should not be boiled.[5]

  • Slow Evaporation: Cover the vial with a cap, or Parafilm, and pierce a few small holes to allow for slow evaporation of the solvent. Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Crystal Growth: Allow the solution to stand undisturbed at ambient conditions. Crystal formation can take several days to weeks, depending on the solvent, co-formers, and ambient conditions.[6]

  • Harvesting: Once well-formed, single crystals of suitable size are observed, carefully remove them from the mother liquor using a spatula or pipette. Wash the crystals gently with a small amount of the crystallization solvent and allow them to air dry.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

This protocol outlines the standard workflow for analyzing the harvested crystals to determine their molecular and crystal structure.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with Mo Kα or Cu Kα radiation)

  • Low-temperature device (e.g., nitrogen or helium cryostream)

  • Stereomicroscope

  • Crystal mounting tools (e.g., MiTeGen loops, cryo-vials)

  • Structure solution and refinement software (e.g., SHELX suite, Olex2)[6]

Procedure:

  • Crystal Selection and Mounting: Under a stereomicroscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects. Mount the selected crystal onto a cryo-loop.

  • Data Collection: Mount the loop onto the goniometer head of the diffractometer. Cool the crystal to a low temperature (commonly 100 K) to minimize thermal motion and radiation damage. Perform an initial unit cell determination and then proceed with a full data collection strategy, acquiring a complete set of diffraction intensities.

  • Data Processing: Process the raw diffraction data using appropriate software.[6] This involves integrating the reflection intensities, applying corrections for Lorentz and polarization effects, and performing an absorption correction.

  • Structure Solution: Solve the crystal structure using direct methods or dual-space algorithms. This will yield an initial model of the atomic positions.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods.[6] Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms, particularly those involved in hydrogen bonding, should be located from the difference Fourier map and refined isotropically.[6]

  • Data Validation and Reporting: After refinement converges, validate the final structure. The output is typically a Crystallographic Information File (CIF), which contains all details of the crystal structure and the diffraction experiment.

Data Presentation: Crystallographic Data of Representative Adducts

The following tables summarize crystallographic data for this compound (nicotinic acid) and some of its reported adducts, illustrating the structural diversity achievable.

Table 1: Crystallographic Data for Nicotinic Acid

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Nicotinic AcidC₆H₅NO₂MonoclinicP2₁/c7.30311.6937.330113.68[1]

Table 2: Crystallographic Data for Selected this compound Adducts

Co-formerAdduct FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Hexamolybdochromate(C₆H₅NO₂)₂[H₃O]₄[CrMo₆O₁₈(OH)₆]·4H₂OTriclinicP-19.164010.644110.824195.968109.864105.059[7]
Squaric Acid(C₆H₆NO₂)⁺·(C₄HO₄)⁻·0.5H₂OMonoclinicC2/c26.1556.88312.01590103.8890[4][8]
2,4-Pyridinedicarboxylic AcidC₁₃H₉N₂O₆MonoclinicP2₁/c7.97110.45715.1959096.5490[9]

Table 3: Key Hydrogen Bond Interactions in this compound Adducts

Adduct SystemSynthon TypeDonor-H···AcceptorD···A Distance (Å)DescriptionRef.
Acid-Pyridine Co-crystalHeterosynthonO-H···N~2.6-2.8Neutral hydrogen bond between the carboxylic acid and the pyridine nitrogen.[3][3]
Acid-Pyridine SaltHeterosynthonN⁺-H···O⁻~2.6-2.8Ionic hydrogen bond after proton transfer from the acid to the pyridine nitrogen.[3][3]
Squaric Acid AdductIonic PairO-H···O2.498Strong hydrogen bond between hydrogen squarate anions.[8][8]

Visualizations

Experimental Workflow

The following diagram illustrates the comprehensive workflow from the synthesis of this compound adducts to their final structural characterization.

G cluster_synthesis Synthesis & Crystallization cluster_analysis SCXRD Analysis cluster_output Results reactants Reactants: This compound + Co-former dissolution Solvent Dissolution reactants->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals mount Crystal Mounting crystals->mount diffractometer X-ray Data Collection mount->diffractometer process Data Processing diffractometer->process solve Structure Solution & Refinement process->solve cif Crystallographic Data (CIF) solve->cif

Caption: Workflow for SCXRD analysis of this compound adducts.

Supramolecular Synthon Formation

This diagram illustrates the primary hydrogen-bonding motifs (supramolecular synthons) that drive the formation of either a co-crystal or a molecular salt between a carboxylic acid and a pyridine derivative. The outcome is often predictable by the difference in pKa values (ΔpKa) between the components.[3]

G cluster_cocrystal O-H···N Heterosynthon cluster_salt N⁺-H···O⁻ Heterosynthon start This compound + Co-former cocrystal Co-crystal Formation (ΔpKa < 0) start->cocrystal Low ΔpKa salt Salt Formation (ΔpKa > 3) start->salt High ΔpKa continuum Intermediate Region (0 < ΔpKa < 3) start->continuum COOH_cc R-COOH PYR_salt H-N⁺-Py PYR_cc N-Py COOH_cc->PYR_cc Neutral H-Bond COO_salt R-COO⁻ PYR_salt->COO_salt Ionic H-Bond

Caption: Acid-pyridine supramolecular synthon formation pathways.

References

Application Notes and Protocols: Pyridine-3-Carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, is a versatile organic ligand extensively utilized in coordination chemistry. Its coordination versatility, stemming from the presence of both a pyridine (B92270) nitrogen and a carboxylic acid group, allows it to form a wide array of coordination complexes, polymers, and metal-organic frameworks (MOFs) with diverse structures and functionalities.[1][2] The resulting metal complexes exhibit a range of interesting properties, making them valuable in fields such as catalysis, materials science, and medicine.[3]

These application notes provide an overview of the use of this compound as a ligand, with a focus on the synthesis, characterization, and application of its coordination complexes. Detailed protocols for the synthesis of selected complexes and methods for evaluating their properties are also presented.

Synthesis of Coordination Complexes

The synthesis of coordination complexes with this compound can be achieved through various methods, with hydrothermal and solvothermal techniques being particularly common for the preparation of crystalline coordination polymers and MOFs.[4][5] Room temperature solution-based methods are also widely employed for the synthesis of discrete molecular complexes.

General Experimental Workflow for Synthesis

The following diagram outlines a typical workflow for the synthesis and characterization of a metal-nicotinate coordination complex.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Metal Salt This compound Solvent Solvent Solvent->Reaction Isolation Isolation Reaction->Isolation Cooling/ Evaporation Product Product Isolation->Product Filtration/ Washing Spectroscopy Spectroscopy Product->Spectroscopy FT-IR, UV-Vis Diffraction Diffraction Product->Diffraction SC-XRD, PXRD Thermal_Analysis Thermal_Analysis Product->Thermal_Analysis TGA, DSC Property_Measurement Property_Measurement Product->Property_Measurement Magnetic, Catalytic, Biological

Caption: General workflow for the synthesis and characterization of metal-nicotinate complexes.

Protocol 1: Hydrothermal Synthesis of a Manganese(II)-Nicotinate Coordination Polymer

This protocol is adapted from methodologies described for the synthesis of Mn(II) coordination polymers.[4][6]

Materials:

  • Manganese(II) sulfate (B86663) (MnSO₄·H₂O)

  • This compound (Nicotinic acid, HNA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of MnSO₄·H₂O and 1.0 mmol of nicotinic acid in a solvent mixture of 10 mL of DMF and 5 mL of deionized water.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting crystals by filtration.

  • Wash the collected crystals with DMF (2 x 5 mL) and then with deionized water (2 x 5 mL).

  • Dry the crystals in air at room temperature.

Protocol 2: Solution Synthesis of a Copper(II)-Nicotinate Complex

This protocol is based on the synthesis of copper(II) nicotinate (B505614) complexes at room temperature.[1][7]

Materials:

Procedure:

  • Dissolve 1.0 mmol of nicotinic acid in 20 mL of methanol in a 50 mL round-bottom flask. If the acid does not fully dissolve, a few drops of triethylamine can be added to deprotonate the carboxylic acid and increase its solubility.

  • In a separate beaker, dissolve 0.5 mmol of CuCl₂·2H₂O in 10 mL of methanol.

  • Slowly add the copper(II) chloride solution to the nicotinic acid solution with constant stirring.

  • A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 4 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with methanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the product in a desiccator over silica (B1680970) gel.

Characterization of the Complexes

A variety of analytical techniques are employed to determine the structure, composition, and purity of the synthesized complexes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination of the nicotinic acid ligand to the metal center by observing shifts in the vibrational frequencies of the carboxylate and pyridine groups.[8][9][10]

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which can help to infer the coordination geometry of the metal ion.[2][9]

  • Single-Crystal X-ray Diffraction (SC-XRD): The definitive method for determining the precise three-dimensional structure of crystalline complexes, providing data on bond lengths, bond angles, and crystal packing.[1][11]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to compare it with the structure determined by SC-XRD.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can indicate the presence of coordinated or solvated water molecules.[12]

Applications of this compound Coordination Complexes

Catalysis

Metal complexes of this compound and its derivatives have shown promise as catalysts in various organic transformations. For instance, palladium(II) complexes have been utilized as efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[13] The catalytic activity can be tuned by modifying the substituents on the pyridine ring.

Catalyst PrecursorReactionYield (%)Reference
[Pd(4-aminopyridine)₂Cl₂]Suzuki-Miyaura>90[13]
[Pd(4-cyanopyridine)₂Cl₂]Suzuki-Miyaura>90[13]
Iron-based Coordination PolymerPropane Oxidation23[14]
Magnetic Properties

The arrangement of metal centers and bridging ligands in coordination polymers of nicotinic acid can lead to interesting magnetic properties, such as antiferromagnetic or ferromagnetic coupling between adjacent metal ions.[15] The magnetic behavior is highly dependent on the specific metal ion and the coordination geometry.

ComplexMagnetic BehaviorJ (cm⁻¹)Reference
[Cu₂(nic)₄(H₂O)]nAntiferromagnetic-[16]
[NaCo(HCOO)₃(H₂O)]nAntiferromagnetic-[15]
[KMn(HCOO)₃]nAntiferromagnetic-[15]
Biological and Medicinal Applications

Coordination complexes of nicotinic acid have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[12][17][18] The complexation of metal ions with nicotinic acid can enhance the therapeutic potential of both the metal and the ligand. For example, certain ruthenium(II) complexes bearing isonicotinic acid-based ligands have shown moderate to high cytotoxic activity against various human cancer cell lines.[19]

ComplexCell LineIC₅₀ (µM)Reference
Ruthenium(II)-nicotinic acid derivative (1)A431 (epidermoid carcinoma)Moderate[19]
Ruthenium(II)-nicotinic acid derivative (1)MDA-MB 231 (breast cancer)Moderate[19]
Copper-nicotinic-phthalic acid complexSOD mimic activity34.42[20]
Gas Storage and Separation

Metal-organic frameworks (MOFs) constructed from pyridine-dicarboxylate linkers, derivatives of nicotinic acid, exhibit porous structures that are suitable for gas storage and separation applications.[21][22][23] The pore size and functionality of these MOFs can be tailored by selecting appropriate metal ions and modifying the organic linker, allowing for selective adsorption of gases like hydrogen, carbon dioxide, and methane.[24][25]

Drug Delivery

The high surface area and tunable pore sizes of MOFs derived from this compound and its analogues make them promising candidates for drug delivery systems.[26][27] The pores of the MOF can be loaded with therapeutic agents, which are then released in a controlled manner under specific physiological conditions.

Logical Relationship in MOF-based Drug Delivery

G cluster_design MOF Design cluster_application Drug Delivery Application Ligand This compound (or derivative) MOF_Synthesis MOF Synthesis Ligand->MOF_Synthesis Metal_Ion Metal Ion Metal_Ion->MOF_Synthesis MOF_Structure Porous MOF Structure MOF_Synthesis->MOF_Structure Drug_Loading Drug Loading MOF_Structure->Drug_Loading Drug_Carrier Drug-loaded MOF Drug_Loading->Drug_Carrier Controlled_Release Controlled Release Drug_Carrier->Controlled_Release pH, Temp, etc. Therapeutic_Effect Therapeutic Effect Controlled_Release->Therapeutic_Effect

Caption: Logical flow from MOF design to its application in drug delivery.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry, enabling the synthesis of a wide range of metal complexes with diverse structures and functionalities. The application of these complexes in catalysis, materials science, and medicine continues to be an active area of research. The protocols and data presented in these notes are intended to serve as a guide for researchers interested in exploring the rich coordination chemistry of this important ligand.

References

Synthesis of Metal-Organic Frameworks with Nicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of metal-organic frameworks (MOFs) utilizing nicotinic acid (also known as vitamin B3 or niacin) as an organic linker. The following sections present a generalized solvothermal synthesis method, a summary of relevant quantitative data from literature, and visual diagrams to illustrate the experimental workflow and component relationships. This protocol is intended to serve as a foundational method that can be adapted and optimized for specific metal ions and desired MOF properties.

Quantitative Data Summary

The synthesis of MOFs with nicotinic acid and its isomers can yield materials with varying properties depending on the chosen metal center and synthesis conditions. The following table summarizes key quantitative data for a representative nickel-based MOF synthesized with nicotinic acid and a related zinc-based MOF for comparative purposes.

PropertyNi-Nicotinate MOFZn-based MOF (for comparison)Reference
Metal Precursor Nickel(II) nitrate (B79036) hexahydrateZinc nitrate tetrahydrate[1][2]
Organic Linker Nicotinic AcidAcetic Acid (as a modulator)[1][2]
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)[1][2]
Synthesis Temperature Not specified in abstract150°C - 650°C (for pyrolysis study)[1][2]
Reaction Time Less time consuming than other methods4 hours[1][2]
BET Surface Area Tunable pore size distribution mentionedNot specified[1]
Crystallinity Crystalline solid confirmed by XRDCrystalline structure confirmed by XRD[1][3]

Note: Detailed quantitative data such as specific surface area and pore volume for a simple nicotinic acid MOF is not extensively reported in the provided search results. The data for the Zn-based MOF is from a study focused on pyrolysis for anode materials.[2] Researchers should perform characterization techniques like gas adsorption analysis to determine these properties for their synthesized materials.

Experimental Protocols

This section details a generalized solvothermal method for the synthesis of a nickel-based MOF using nicotinic acid. This method is adapted from procedures described for similar MOF syntheses.[1][3]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Nicotinic acid (C₆H₅NO₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve Nickel(II) nitrate hexahydrate and nicotinic acid in N,N-Dimethylformamide (DMF) in a glass vial. The molar ratio of metal salt to ligand can be varied to optimize the synthesis. A common starting point is a 1:1 or 1:2 molar ratio.

  • Solubilization: Stir the mixture at room temperature until all solids are completely dissolved.

  • Solvothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven.

  • Heating: Heat the autoclave at a specific temperature (e.g., 120-160°C) for a designated period (e.g., 24-72 hours).[4] The optimal temperature and time will depend on the desired crystal size and phase.

  • Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Collection: Collect the precipitated product by centrifugation.

  • Washing: Wash the collected solid several times with fresh DMF to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like ethanol to facilitate the removal of DMF from the pores.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to obtain the activated MOF.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship of the components involved in the synthesis of nicotinic acid-based MOFs.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation dissolve Dissolve Metal Salt & Nicotinic Acid in DMF transfer Transfer to Autoclave dissolve->transfer heat Solvothermal Synthesis in Oven transfer->heat cool Cool to Room Temperature heat->cool collect Collect Product by Centrifugation cool->collect wash_dmf Wash with DMF collect->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry end end dry->end Final MOF Product

Caption: Experimental workflow for the solvothermal synthesis of a nicotinic acid-based MOF.

component_relationships cluster_reactants Reactants cluster_conditions Conditions metal Metal Salt (e.g., Ni(NO₃)₂·6H₂O) synthesis Solvothermal Synthesis metal->synthesis ligand Organic Linker (Nicotinic Acid) ligand->synthesis solvent Solvent (e.g., DMF) solvent->synthesis temperature Temperature temperature->synthesis time Time time->synthesis mof Metal-Organic Framework synthesis->mof

Caption: Conceptual relationship of components in the synthesis of nicotinic acid-based MOFs.

References

Application Notes and Protocols for the Derivatization of Pyridine-3-Carboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, is a water-soluble vitamin essential for many metabolic processes. Accurate and sensitive quantification of this compound in various matrices is crucial in pharmaceutical research, food science, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of polar and non-volatile compounds like this compound by GC-MS can be challenging. Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for two common derivatization methods for this compound for GC-MS analysis: silylation and esterification. Additionally, it briefly discusses the direct analysis approach for comparison.

Principle of Derivatization for GC-MS

The primary goal of derivatization is to replace active hydrogens in polar functional groups (such as -COOH and -OH) with less polar, more volatile groups. This reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte and making it suitable for GC analysis.

  • Silylation: This is a common and effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) are frequently used. The resulting TMS esters are more volatile and thermally stable.[1][2]

  • Esterification: This method converts carboxylic acids into their corresponding esters (e.g., methyl esters). Reagents such as boron trifluoride in methanol (B129727) (BF3-methanol) are commonly employed for this purpose. The resulting esters are significantly more volatile than the parent carboxylic acid.[3]

Quantitative Data Summary

The following table summarizes quantitative data from a validated silylation method for the analysis of nicotinic acid and a direct analysis method. This allows for a comparison of the analytical performance.

ParameterSilylation Method (HMDS/TMCS)Direct Analysis Method
Limit of Detection (LOD) 4.54 mg·L⁻¹[1]Not explicitly stated, but method is sensitive for impurity testing[4]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated, but method is sensitive for impurity testing[4]
Linear Range up to 1.000 g·L⁻¹[1]0.5–20 μg mL⁻¹[4]
Relative Standard Deviation (RSD) 1.65% - 2.89% (n=6)[1]Not explicitly stated
Recovery 90.1% - 93.2%[1]Not explicitly stated

Experimental Protocols

Protocol 1: Silylation using Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS)[1]

This protocol is based on a validated method for the determination of nicotinic acid in tablet form.

Reagents and Materials:

  • This compound standard

  • Pyridine (B92270) (solvent)

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • n-Heptane

  • Ethyl benzoate (B1203000) (Internal Standard)

  • GC-MS system with an HP-5MS capillary column or equivalent

  • Ultrasonic bath

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing this compound.

    • Dissolve the sample in pyridine. For solid samples like tablets, ultrasonic extraction with pyridine is recommended.[1]

    • Filter the sample solution to remove any particulate matter.

  • Derivatization:

    • Take a known volume of the filtered supernatant.

    • Add hexamethyldisilazane and trimethylchlorosilane as the derivatizing agents.[1]

    • The reaction proceeds to form the trimethylsilyl ester of this compound.

  • Extraction:

    • Extract the derivatized product with n-heptane.[1]

    • Separate the n-heptane layer containing the derivatized analyte.

  • Internal Standard Addition and GC-MS Analysis:

    • Add a known concentration of ethyl benzoate as an internal standard to the n-heptane extract.[1]

    • Inject an aliquot of the final solution into the GC-MS system.

GC-MS Conditions:

  • Column: HP-5MS capillary column[1]

  • Carrier Gas: Helium

  • MS Mode: Full-scan mode[1]

  • Note: Specific temperature programs for the injector, oven, and detector should be optimized for the specific instrument and column used.

Protocol 2: General Silylation using BSTFA[2]

This is a general protocol for the silylation of carboxylic acids and can be adapted for this compound.

Reagents and Materials:

  • This compound sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (anhydrous, as catalyst)

  • Aprotic solvent (e.g., Dichloromethane, ether, hexane)

  • Heating block or oven

  • GC vials

Procedure:

  • Sample Preparation:

    • Transfer the sample to a GC vial. If the sample is in a protic solvent (like methanol or water), it must be evaporated to complete dryness as moisture will interfere with the silylation reaction.[2]

    • Dissolve the dried sample in a small volume of an appropriate aprotic solvent.[2]

  • Derivatization:

    • Add BSTFA and anhydrous pyridine to the sample vial. A common ratio is 25 µL of BSTFA and 25 µL of pyridine for a sample containing <100 µg of material in ~100 µL of solvent.[2] Pyridine acts as a catalyst, especially for sterically hindered groups.[2]

    • Tightly cap the vial.

    • Heat the mixture at 65°C for approximately 20 minutes to ensure the reaction goes to completion.[2]

  • GC-MS Analysis:

    • Allow the vial to cool to room temperature.

    • The sample can be directly injected into the GC-MS system.

Protocol 3: General Esterification using BF3-Methanol[3]

This is a general protocol for the esterification of carboxylic acids to form methyl esters.

Reagents and Materials:

  • This compound sample (dried)

  • Boron trifluoride-methanol solution (BF3-methanol, typically 14%)

  • Saturated sodium chloride solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • GC vials

Procedure:

  • Sample Preparation:

    • Place the dried this compound sample in a reaction vial.

  • Derivatization:

    • Add the BF3-methanol solution to the vial.

    • Tightly cap the vial and heat at 60°C for 30 minutes.[5]

  • Extraction:

    • After cooling to room temperature, add saturated sodium chloride solution and hexane to the vial.

    • Vortex vigorously to extract the methyl ester into the hexane layer.[5]

    • Allow the layers to separate.

  • Drying and Analysis:

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[5]

    • The sample is now ready for injection into the GC-MS system.

Direct GC-MS Analysis

Some studies have explored the direct analysis of niacin by GC-MS without derivatization.[4][6] This approach simplifies sample preparation but may require careful optimization of GC parameters, particularly the injector temperature, to avoid thermal degradation of the analyte.[7] One study successfully analyzed niacin and its impurities directly using a split-less injection mode and an HP-5ms column.[4]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dissolve Dissolve/Extract in Solvent Sample->Dissolve Dry Evaporate to Dryness (if necessary) Dissolve->Dry AddReagent Add Derivatization Reagent (e.g., BSTFA) Dry->AddReagent Heat Heat to facilitate reaction AddReagent->Heat Inject Inject into GC-MS Heat->Inject Analyze Data Acquisition and Analysis Inject->Analyze

Caption: General workflow for the derivatization of this compound for GC-MS analysis.

Silylation_vs_Esterification cluster_silylation Silylation cluster_esterification Esterification Analyte This compound (-COOH group) SilylationReagent Reagent: BSTFA or HMDS/TMCS Analyte->SilylationReagent Reacts with EsterificationReagent Reagent: BF3-Methanol Analyte->EsterificationReagent Reacts with TMS_Ester Product: Trimethylsilyl Ester SilylationReagent->TMS_Ester Forms GCMS GC-MS Analysis TMS_Ester->GCMS Methyl_Ester Product: Methyl Ester EsterificationReagent->Methyl_Ester Forms Methyl_Ester->GCMS

Caption: Comparison of Silylation and Esterification derivatization pathways for this compound.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of various nicotinic acid derivatives, detailing their therapeutic potential as antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development.

I. Antimicrobial Nicotinic Acid Derivatives: Acylhydrazones and 1,3,4-Oxadiazolines

Nicotinic acid derivatives, particularly acylhydrazones and their cyclized 1,3,4-oxadiazoline analogs, have demonstrated significant potential as antimicrobial agents. The SAR studies reveal that the nature and substitution pattern on the aromatic aldehyde moiety, as well as the core heterocyclic scaffold, play a crucial role in determining the antimicrobial potency and spectrum.

Structure-Activity Relationship Summary

Analysis of a series of nicotinic acid acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines has elucidated key structural features for antimicrobial activity. Generally, the acylhydrazone scaffold appears to be more potent against Gram-positive bacteria compared to the corresponding 1,3,4-oxadiazoline derivatives.[1] Conversely, the 1,3,4-oxadiazoline scaffold can confer enhanced antifungal activity.[1]

A critical determinant of activity is the substituent on the aromatic ring introduced via the aldehyde. The presence of a 5-nitrofuran substituent consistently leads to high activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MICs) for a selection of nicotinic acid acylhydrazones and 1,3,4-oxadiazoline derivatives are summarized below.

Compound IDScaffoldSubstituentTarget OrganismMIC (µg/mL)
13 Acylhydrazone5-nitrofuranStaphylococcus epidermidis ATCC 122281.95[1]
Staphylococcus aureus ATCC 65383.91[1]
Staphylococcus aureus (MRSA) ATCC 433007.81[1]
5 Acylhydrazone2-hydroxy-3,5-diiodophenylGram-positive bacteria7.81 - 15.62[1]
25 1,3,4-Oxadiazoline5-nitrofuranBacillus subtilis ATCC 66337.81[1]
Staphylococcus aureus ATCC 65387.81[1]
Staphylococcus aureus (MRSA) ATCC 4330015.62[1]
Candida albicans ATCC 1023115.62[1]
Experimental Protocols

A general procedure for the synthesis of nicotinic acid acylhydrazones involves the condensation of nicotinic acid hydrazide with a substituted aldehyde.

  • Dissolution: Dissolve nicotinic acid hydrazide (1 equivalent) in ethanol (B145695).

  • Addition: Add the desired substituted aldehyde (1.1 equivalents) to the solution.

  • Reaction: Reflux the mixture for 3-5 hours.

  • Isolation: Cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure acylhydrazone.

The corresponding 1,3,4-oxadiazoline derivatives can be synthesized from the acylhydrazones through a cyclization reaction.

  • Reaction Setup: Suspend the nicotinic acid acylhydrazone (1 equivalent) in acetic anhydride.

  • Reaction: Reflux the mixture for 6-8 hours.

  • Work-up: Pour the cooled reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Recrystallize the product from an appropriate solvent to yield the pure 1,3,4-oxadiazoline.

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[2][3]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Drug Discovery

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation NicotinicAcid Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide NicotinicAcid->Hydrazide Hydrazinolysis Acylhydrazone Acylhydrazone Derivatives Hydrazide->Acylhydrazone Condensation Oxadiazoline 1,3,4-Oxadiazoline Derivatives Acylhydrazone->Oxadiazoline Cyclization MIC_Assay MIC Determination (Broth Microdilution) Acylhydrazone->MIC_Assay Oxadiazoline->MIC_Assay SAR_Analysis SAR Analysis MIC_Assay->SAR_Analysis COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Nicotinic_Acid_Derivatives Nicotinic Acid Derivatives Nicotinic_Acid_Derivatives->COX2 Inhibition VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream_Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream_Signaling->Angiogenesis Nicotinic_Acid_Derivatives Nicotinic Acid Derivatives Nicotinic_Acid_Derivatives->VEGFR2 Inhibition

References

Application of Pyridine-3-Carboxylic Acid in Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital biomolecule and a precursor for the synthesis of the coenzymes NAD⁺ and NADP⁺. Beyond its physiological roles, nicotinic acid and its derivatives have garnered significant interest in pharmacological research due to their interactions with various enzymes. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound and its analogs on several key enzyme targets. The methodologies outlined herein are crucial for researchers in drug discovery and development, offering standardized procedures for screening and characterizing potential enzyme inhibitors.

Data Presentation: Quantitative Inhibition Data

The inhibitory potential of this compound and its derivatives against various enzymes is summarized in the table below. This data, presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, allows for a comparative assessment of their potency.

Enzyme TargetInhibitorInhibition Value (Ki/IC50)Comments
Cytochrome P450 2D6 (CYP2D6)This compoundKi = 3.8 ± 0.3 mMInhibition occurs via coordination of the pyridine (B92270) nitrogen to the heme iron.[1][2]
Cytochrome P450 3A4 (CYP3A4)Nicotinamide (B372718)Ki = 13 ± 3 mMNicotinic acid did not show significant inhibition.[1][2]
Cytochrome P450 2E1 (CYP2E1)NicotinamideKi = 13 ± 8 mMNicotinic acid did not show significant inhibition.[1][2]
NicotinamidaseThis compoundKi = 120 ± 19 µMCompetitive inhibition.[3]
α-AmylasePhenyl nicotinate (B505614) derivativesIC50 = 1.324 ± 0.17 to 1.516 ± 0.14 µg/mLA series of synthesized derivatives showed potent inhibition.[4]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the experimental designs.

Kynurenine_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Inhibition by Nicotinic Acid Derivatives (Potential) Kynurenine Kynurenine IDO1_TDO->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO Inhibition by Nicotinic Acid Derivatives (Potential) KAT KATs Kynurenine->KAT Three_HK 3-Hydroxykynurenine KMO->Three_HK Further_Metabolites Downstream Metabolites (e.g., Quinolinic Acid - Neurotoxic) Three_HK->Further_Metabolites Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Nicotinic_Acid_Mononucleotide Nicotinic Acid Mononucleotide Further_Metabolites->Nicotinic_Acid_Mononucleotide NAD NAD+ Nicotinic_Acid_Mononucleotide->NAD IDO1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, L-Tryptophan, Ascorbic Acid, Methylene Blue, Catalase Incubation Incubate Enzyme, Inhibitor, and Assay Components Reagents->Incubation Enzyme Prepare Recombinant IDO1 Enzyme Solution Enzyme->Incubation Inhibitor Prepare Serial Dilutions of This compound Inhibitor->Incubation Reaction_Start Initiate Reaction with L-Tryptophan Incubation->Reaction_Start Reaction_Stop Stop Reaction with Trichloroacetic Acid (TCA) Reaction_Start->Reaction_Stop Hydrolysis Hydrolyze N-formylkynurenine to Kynurenine Reaction_Stop->Hydrolysis Detection Quantify Kynurenine (HPLC or Spectrophotometry) Hydrolysis->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis

References

Application Notes and Protocols for Determining the Purity of Pyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the purity of pyridine-3-carboxylic acid, also known as nicotinic acid or niacin. The described methods are essential for quality control in research, development, and manufacturing of pharmaceuticals and other products containing this compound.

Introduction

This compound is a vital organic compound, a form of vitamin B3, and a precursor to the coenzymes NAD and NADP. Its purity is critical for its efficacy and safety in pharmaceutical applications. This document outlines the most common and reliable analytical methods for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. Each method's principles, protocols, and data interpretation are detailed to guide researchers in selecting the most appropriate technique for their needs.

Common impurities that can be found in commercial this compound include isonicotinic acid (pyridine-4-carboxylic acid), pyridine-2,5-dicarboxylic acid, 5-ethyl-2-methylpyridine, and residual pyridine.[1][2] Pharmaceutical-grade nicotinic acid is typically expected to have a purity of over 99%.[3]

Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the described analytical methods, allowing for easy comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)Titrimetry
Principle Separation based on polarity and interaction with a stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass spectrometric detection.Neutralization reaction between the acidic carboxylic group and a standardized basic solution.
Typical Purity Range > 99%> 99%99.0% - 101.0% (as per pharmacopeial standards)
Limit of Detection (LOD) 100 ng/mL[4]0.25 ng/mL (for related compounds)[5]Higher, not suitable for trace impurity detection.
Limit of Quantification (LOQ) 1 µg/mL[4]20 ng/mL (for related compounds)[5]Not applicable for impurity quantification.
Key Advantages High specificity, accuracy, and ability to separate a wide range of impurities.High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities.Simple, cost-effective, and provides a direct measure of the total acidic content.
Key Limitations Requires more expensive equipment and solvents.Not suitable for non-volatile impurities; may require derivatization for some compounds.Non-specific; titrates all acidic components, including acidic impurities.

High-Performance Liquid Chromatography (HPLC)

Principle

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is commonly employed. The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. Compounds with higher polarity will elute faster, while less polar compounds will be retained longer. The separated components are detected by a UV detector, and the area of the peak corresponding to this compound is used to determine its purity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Workflow for HPLC purity determination.

Detailed Protocol

3.3.1. Reagents and Equipment

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

3.3.2. Preparation of Mobile Phase

Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 85:15 v/v).[6] Adjust the pH to 4.5 with phosphoric acid.[6] Degas the mobile phase before use.

3.3.3. Preparation of Standard Solution

Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

3.3.4. Preparation of Sample Solution

Accurately weigh about 25 mg of the this compound sample and prepare a 1 mg/mL solution in the mobile phase, following the same procedure as for the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

3.3.5. Chromatographic Conditions

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (85:15, pH 4.5 with phosphoric acid)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 261 nm[6]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

3.3.6. Data Analysis

Inject the standard and sample solutions into the HPLC system. Identify the peak for this compound based on its retention time. Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard, or by the area normalization method if all impurities are resolved.

Gas Chromatography (GC)

Principle

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. In the context of this compound purity, GC coupled with a mass spectrometer (GC-MS) is particularly effective for identifying and quantifying volatile impurities. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The mass spectrometer then detects and helps identify the eluted compounds.

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject into GC B->C D Vaporization & Separation C->D E MS Detection D->E F Identify Impurities E->F G Quantify Purity F->G

Caption: Workflow for GC-MS purity determination.

Detailed Protocol

4.3.1. Reagents and Equipment

  • This compound sample

  • Ethanol (B145695) (GC grade)

  • Helium (carrier gas)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

  • Autosampler vials

  • Analytical balance

4.3.2. Preparation of Sample Solution

Accurately weigh a suitable amount of the this compound sample and dissolve it in ethanol to achieve a final concentration of approximately 1000 µg/mL.[7]

4.3.3. GC-MS Conditions

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness)[1]

  • Carrier Gas: Helium

  • Injection Volume: 1 µL[8]

  • Inlet Temperature: 240°C[8]

  • Oven Temperature Program: Initial temperature of 90°C, then ramped to a final temperature as needed to elute all components.[1] A typical program might be: hold at 40°C for 4 minutes, then increase to 280°C at a rate of 20°C/min, and hold for 13 minutes.[8]

  • MS Detector: Operated in selected ion monitoring (SIM) mode or full scan mode.[1] The mass range for a full scan is typically 50-600 m/z.[8]

4.3.4. Data Analysis

Analyze the resulting chromatogram to identify and quantify any impurities. The mass spectrometer provides mass spectra for each peak, which can be compared to a library (e.g., NIST) to identify the compounds. The purity can be determined by the area percentage of the this compound peak relative to the total area of all peaks.

Titrimetry

Principle

Titrimetry, specifically an acid-base titration, is a classic and straightforward method for determining the overall purity of this compound. The method relies on the neutralization reaction between the carboxylic acid group of the analyte and a strong base of known concentration (the titrant). The endpoint of the titration, which is an approximation of the equivalence point, is typically determined using a colorimetric indicator or a pH meter. This method provides a measure of the total acidic content, which is then used to calculate the purity.

Logical Relationship

Titration_Logic Analyte This compound (Acid) Reaction Neutralization Reaction Analyte->Reaction Titrant Sodium Hydroxide (B78521) (Base) Titrant->Reaction Endpoint Endpoint Detection (Indicator Color Change) Reaction->Endpoint Calculation Purity Calculation Endpoint->Calculation

Caption: Logical flow of the titrimetric method.

Detailed Protocol

This protocol is based on a typical pharmacopeial assay for nicotinic acid.[9]

5.3.1. Reagents and Equipment

  • This compound sample (previously dried)

  • 0.1 M Sodium hydroxide (NaOH) volumetric standard solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Analytical balance

5.3.2. Procedure

  • Accurately weigh about 0.3 g of the previously dried this compound sample.[9]

  • Transfer the sample to a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of deionized water.[9]

  • Add 5 drops of phenolphthalein indicator solution to the flask.[9]

  • Titrate the solution with 0.1 M sodium hydroxide solution until a permanent pink color is observed.[9]

  • Record the volume of NaOH solution used.

5.3.3. Calculation

Calculate the purity of this compound using the following formula:

Purity (%) = (V × M × E) / W × 100

Where:

  • V = Volume of NaOH solution used in liters

  • M = Molarity of the NaOH solution

  • E = Equivalent weight of this compound (123.11 g/mol )

  • W = Weight of the sample in grams

Conclusion

The choice of method for determining the purity of this compound depends on the specific requirements of the analysis. HPLC and GC-MS are powerful chromatographic techniques that provide detailed information about the impurity profile and are suitable for rigorous quality control in pharmaceutical applications. Titrimetry, on the other hand, is a simple and cost-effective method for determining the overall acidic content and is often used for routine assays where a high degree of specificity for individual impurities is not required. For comprehensive purity analysis, a combination of these methods may be employed.

References

Application Notes and Protocols: Pyridine-3-Carboxylic Acid for Derivatization of Hydroxysteroids in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of hydroxysteroids in biological matrices is a critical aspect of clinical diagnostics, endocrinology research, and pharmaceutical development. However, the inherent low ionization efficiency of many steroid molecules in electrospray ionization mass spectrometry (ESI-MS) presents a significant challenge for achieving the required sensitivity. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a readily ionizable moiety onto the target analyte.[1][2] Pyridine-3-carboxylic acid, also known as nicotinic acid, is a derivatization reagent that can significantly enhance the ESI response of hydroxysteroids, enabling their sensitive and specific quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

This document provides detailed application notes and protocols for the use of this compound as a derivatization reagent for hydroxysteroids.

Principle of Derivatization

Derivatization with this compound involves the esterification of the hydroxyl groups on the steroid molecule. This is typically achieved through the "mixed anhydride" method, which offers high yields.[3] In this method, this compound is reacted with an activating agent, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form a highly reactive mixed anhydride. This intermediate then readily reacts with the hydroxyl groups of the steroid to form the corresponding nicotinoyl ester derivative. The introduction of the pyridine (B92270) functional group, which has a high proton affinity, leads to a significant enhancement of the signal intensity in positive ion ESI-MS.[1][2]

Featured Application: Enhanced Sensitivity in Hydroxysteroid Profiling

The primary application of this compound derivatization is to enhance the sensitivity of LC-MS/MS methods for the quantification of a panel of hydroxysteroids from a small volume of biological sample, such as serum or plasma.[4] This is particularly valuable for low-abundance steroids or in sample-limited scenarios, such as pediatric or preclinical studies.

Quantitative Data Summary

Derivatization with pyridine-containing reagents, such as isomers of pyridine-carboxylic acid, has been shown to dramatically increase the sensitivity of hydroxysteroid analysis. The following table summarizes the lower limits of quantification (LLOQ) achieved for a panel of steroids after derivatization with isonicotinoyl chloride (an isomer of nicotinic acid), demonstrating the potential for significant sensitivity enhancement. Another study reported a 200- to 1,000-fold increase in assay sensitivity for vitamin D metabolites after derivatization with isonicotinoyl chloride compared to direct detection.[3]

Steroid HormoneLower Limit of Quantification (LLOQ) (ng/mL)
Estradiol0.005
Estriol0.01
Testosterone0.02
Dehydroepiandrosterone (DHEA)0.05
Androstenedione0.05
17-Hydroxyprogesterone0.05
Pregnenolone0.1
17-Hydroxypregnenolone0.1
Progesterone0.1
11-Deoxycortisol0.2
Corticosterone0.5
Cortisol1
Data adapted from a method using isonicotinoyl chloride derivatization.[4]

Experimental Protocols

I. Preparation of Derivatization Reagent Mixture (Mixed Anhydride Method)

This protocol is adapted from methods utilizing pyridine-carboxylic acid isomers for the derivatization of steroids.[5]

Materials:

  • This compound (Nicotinic acid)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA)

Procedure:

  • Prepare a stock solution of the derivatization reagent mixture. For example, dissolve 80 mg of this compound, 100 mg of MNBA, and 30 mg of DMAP in 1.5 mL of anhydrous THF.

  • Just before use, add 0.2 mL of triethylamine to the mixture.

  • This reagent mixture should be freshly prepared.

II. Sample Preparation and Derivatization of Hydroxysteroids from Serum/Plasma

This protocol is a general guideline adapted from a validated method for steroid analysis using a pyridine-based derivatization reagent.[4][6]

Materials:

  • Serum or plasma sample

  • Internal standard (IS) working solution (containing appropriate deuterated steroid standards)

  • Acetonitrile (B52724) (ACN)

  • Methyl tert-butyl ether (MTBE)

  • Dichloromethane

  • Derivatization Reagent Mixture (from Protocol I)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting and Internal Standard Spiking: To 100 µL of serum or plasma in a microcentrifuge tube, add the internal standard working solution.

  • Protein Precipitation: Add 200 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 rpm for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 55°C.

  • Derivatization: a. Redissolve the dried residue in 100 µL of dichloromethane. b. Add 10 µL of the freshly prepared Derivatization Reagent Mixture. c. Incubate the reaction mixture (e.g., at 55°C for a specified time, which may require optimization, a starting point could be 30 minutes).

  • Final Evaporation and Reconstitution: Evaporate the reaction mixture to dryness under nitrogen at 55°C. Reconstitute the residue in 100 µL of 50% methanol (B129727) for LC-MS/MS analysis.

III. LC-MS/MS Analysis of Derivatized Hydroxysteroids

The following are example LC-MS/MS parameters that can be used as a starting point for method development.[4][6]

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase column suitable for steroid analysis, such as a Kinetex™ 2.6 µm PFP 100 Å column (100 × 3 mm).

  • Mobile Phase A: Purified water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0–2 min: 60% B

    • 2–14 min: Linear gradient from 60% to 100% B

    • 14–14.1 min: Return to 60% B

    • 14.1–21 min: Hold at 60% B for re-equilibration.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: These will need to be optimized for the specific instrument used. Typical parameters include:

    • IonSpray Voltage: ~5500 V

    • Temperature: ~500°C

    • Curtain Gas, Nebulizer Gas, and Collision Gas settings should be optimized for maximum signal intensity of the derivatized analytes.

  • MRM Transitions: The specific precursor-to-product ion transitions for each nicotinoyl-derivatized hydroxysteroid will need to be determined by infusing individual standards. The precursor ion will be the [M+H]+ of the derivatized steroid.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum) IS Spike with Internal Standards Sample->IS PP Protein Precipitation (Acetonitrile) IS->PP LLE Liquid-Liquid Extraction (MTBE) PP->LLE Evap1 Evaporation to Dryness LLE->Evap1 Recon1 Reconstitute in Dichloromethane Evap1->Recon1 Add_Reagent Add Derivatization Reagent Mixture Recon1->Add_Reagent Incubate Incubation Add_Reagent->Incubate Evap2 Evaporation to Dryness Incubate->Evap2 Recon2 Reconstitute in 50% Methanol Evap2->Recon2 LCMS LC-MS/MS Analysis Recon2->LCMS

Caption: Experimental workflow for the derivatization of hydroxysteroids.

Derivatization_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Steroid Hydroxysteroid (R-OH) Esterification Esterification Steroid->Esterification Nicotinic_Acid This compound Mixed_Anhydride Formation of Reactive Mixed Anhydride Nicotinic_Acid->Mixed_Anhydride MNBA 2-Methyl-6-nitrobenzoic Anhydride (MNBA) MNBA->Mixed_Anhydride DMAP 4-Dimethylaminopyridine (DMAP) DMAP->Mixed_Anhydride Catalyst Mixed_Anhydride->Esterification Derivatized_Steroid Nicotinoyl-Steroid Ester (Enhanced Ionization) Esterification->Derivatized_Steroid

Caption: Mixed anhydride derivatization of hydroxysteroids.

References

Troubleshooting & Optimization

Technical Support Center: Pyridine-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of pyridine-3-carboxylic acid (nicotinic acid) and improve yields.

Troubleshooting Guide

Low yields and product impurities are common challenges in the synthesis of this compound. The following table outlines specific issues, their probable causes, and recommended solutions for the most common synthesis routes.

Issue Potential Cause(s) Recommended Solutions & Optimizations
Low Yield in 3-Picoline Ammoxidation Catalyst Deactivation: Thermal sintering, poisoning by impurities (e.g., sulfur compounds), or coking can reduce catalyst activity.[1][2]- Regenerate Catalyst: If applicable, regenerate the catalyst according to the manufacturer's protocol. For vanadium-based catalysts, this may involve controlled oxidation to burn off carbon deposits. - Ensure Feed Purity: Use high-purity 3-picoline and ammonia (B1221849) to avoid introducing catalyst poisons. - Optimize Temperature: Avoid excessively high temperatures which can lead to catalyst sintering.[1]
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant ratios can lower conversion and selectivity.- Temperature Control: Maintain the reaction temperature within the optimal range for your specific catalyst, typically between 280-500 °C.[3] - Reactant Stoichiometry: Adjust the molar ratio of 3-picoline, ammonia, and air as per established protocols. A common ratio is 1:2-7:10-15 (3-picoline:NH₃:air).
Incomplete Hydrolysis of 3-Cyanopyridine (B1664610) Insufficient Hydrolysis Time or Temperature: The hydrolysis reaction may not have reached completion.- Extend Reaction Time: Monitor the reaction using TLC or HPLC and extend the reaction time until the 3-cyanopyridine is consumed. - Increase Temperature: For chemical hydrolysis, ensure the temperature is maintained at the recommended level (e.g., 190 °C for NaOH/KOH catalysis).[4]
Low Catalyst Activity (Enzymatic Hydrolysis): The nitrilase enzyme may have low activity or be inhibited.- Optimize pH and Temperature: Ensure the reaction buffer pH and temperature are optimal for the specific nitrilase used (e.g., pH 7.75 and 44.24 °C for AfnitA nitrilase).[5] - Increase Enzyme Loading: A higher concentration of the enzyme can increase the reaction rate. - Substrate Inhibition: High concentrations of 3-cyanopyridine can inhibit some nitrilases. Consider a fed-batch approach to maintain a low substrate concentration.[6]
Formation of Nicotinamide (B372718) Byproduct Incomplete Hydrolysis of Intermediate: In the hydrolysis of 3-cyanopyridine, the reaction can sometimes stop at the amide stage.- Drive the Reaction to Completion: For chemical hydrolysis, increasing the reaction time, temperature, or concentration of the base can promote the second hydrolysis step to the carboxylic acid. - Use a Selective Enzyme: Some nitrilases, like the one from Rhodococcus rhodochrous J1, directly hydrolyze the nitrile to the carboxylic acid without forming the amide intermediate.[7]
Low Yield in Direct Oxidation of 3-Picoline Over-oxidation and Decarboxylation: Harsh oxidizing conditions can lead to the formation of byproducts and decomposition of the desired product.- Control Oxidant Concentration: Use the appropriate stoichiometry of the oxidizing agent (e.g., nitric acid).[8] - Moderate Reaction Temperature: Avoid excessively high temperatures that can promote decarboxylation of nicotinic acid to pyridine (B92270).[9]
Product Purification Challenges Presence of Colored Impurities: Crude nicotinic acid, especially from nitric acid oxidation, can have a yellow color.[4]- Recrystallization: Recrystallize the crude product from hot water.[10] For persistent color, treatment with activated carbon can be effective.[4] - Melt Purification: Melting the crude nicotinic acid (at 236-250 °C) can destroy chromophores, followed by a single recrystallization to yield a colorless product.[4]
Removal of Unreacted Starting Materials and Byproducts: - Extraction: For ester derivatives, liquid-liquid extraction with an appropriate solvent system can be used. A base wash can help remove unreacted nicotinic acid. - Chromatography: Column chromatography can be employed for the purification of nicotinic acid derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for different synthesis methods to provide a basis for comparison and optimization.

Table 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine

Catalyst SystemTemperature (°C)Conversion (%)Yield (%)Reference
Molybdenum on silica (B1680970) gel3809995[4]
V₂O₅-89.383.5[4]
MoO₃-V₂O₅-9682[4]
V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC--85[4]
V₂O₅ 10%, TiO₂ 5%, Mo₂O₃ 1.5% on SiO₂365-370>9990.9[11]

Table 2: Hydrolysis of 3-Cyanopyridine to this compound

MethodConditionsConversion (%)Yield (%)Reference
Alkaline Hydrolysis (10% NaOH or KOH)190 °C, 1.5–2 MPa-High[4]
Enzymatic (Rhodococcus rhodochrous J1)Optimized conditions100100[7]
Enzymatic (Recombinant E. coli with afnitA nitrilase)pH 7.75, 44.24 °C-98.6[5]

Table 3: Direct Oxidation of 3-Picoline to this compound

Oxidizing Agent/CatalystTemperature (°C)Conversion (%)Yield (%)Reference
Nitric Acid165-19536-9031-62[7]
O₂ with Co(OAc)₂/NHPI/NaBr-82-[9]
O₂ with Co(OAc)₂/NHPI/[bmim][Br]110-21063-100-[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent industrial route is the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis.[3][4] This two-step process is highly efficient and has been optimized for large-scale production.[4]

Q2: I am getting a low yield in the direct oxidation of 3-picoline. What are the likely causes?

A2: Low yields in the direct oxidation of 3-picoline are often due to suboptimal reaction conditions. This can include incorrect temperature, leading to side reactions or decomposition, or an improper ratio of oxidizing agent to substrate. Over-oxidation can lead to the formation of pyridine and other degradation products.[9]

Q3: How can I minimize the formation of nicotinamide during the hydrolysis of 3-cyanopyridine?

A3: To favor the formation of nicotinic acid over nicotinamide, you can either drive the chemical hydrolysis to completion by extending the reaction time or increasing the temperature and base concentration, or you can use a biocatalytic approach. Certain nitrilase enzymes, for instance from Rhodococcus rhodochrous J1, are highly selective and convert 3-cyanopyridine directly to nicotinic acid with minimal or no formation of nicotinamide.[7]

Q4: My final product of this compound is colored. How can I purify it?

A4: A common method for purifying crude, colored nicotinic acid is recrystallization from hot water.[10] For stubborn coloration, especially from nitric acid oxidation, treatment with activated carbon during recrystallization is effective.[4] An alternative method involves melting the crude product, which helps to break down the colored impurities, followed by a single recrystallization.[4]

Q5: What are the advantages of using an enzymatic method for the hydrolysis of 3-cyanopyridine?

A5: Enzymatic hydrolysis offers several advantages, including high selectivity, which minimizes byproduct formation, and mild reaction conditions (lower temperature and pressure).[5] This can lead to a purer product and a more environmentally friendly process. Yields from enzymatic methods can be very high, often approaching 100%.[5][7]

Experimental Protocols

Protocol 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine

This protocol is a general representation of an industrial gas-phase ammoxidation process.

  • Catalyst Loading: A fixed-bed reactor is filled with a suitable catalyst, such as a vanadium oxide-based catalyst supported on silica or alumina.

  • Reactant Preparation: 3-picoline and ammonia are vaporized and preheated to approximately 180-330 °C.

  • Mixing: The preheated 3-picoline and ammonia are mixed with air. The molar ratio of 3-picoline:ammonia:air is typically in the range of 1:2-7:10-15.

  • Reaction: The gaseous mixture is passed through the fixed-bed reactor. The reaction temperature is maintained between 280-450 °C, and the pressure at the reactor inlet is controlled at approximately 0.020-0.090 kPa. The reaction temperature is managed using a molten salt bath.

  • Quenching and Absorption: The product gas stream exiting the reactor is cooled and passed through a water absorption tower to capture the 3-cyanopyridine.

  • Extraction and Purification: The aqueous solution of 3-cyanopyridine is then subjected to extraction and distillation to obtain the purified product.

Protocol 2: Enzymatic Hydrolysis of 3-Cyanopyridine to this compound

This protocol is based on the use of a nitrilase enzyme from recombinant E. coli.[5]

  • Biocatalyst Preparation: Prepare a suspension of recombinant E. coli cells carrying the desired nitrilase gene in a suitable buffer (e.g., phosphate-buffered saline, pH 7.75). The cell concentration can be around 195 g/L.

  • Reaction Setup: In a temperature-controlled reactor, add the 3-cyanopyridine substrate.

  • Enzymatic Reaction: Add the cell suspension to the reactor. The reaction is carried out at the optimal temperature for the enzyme, for example, 44.24 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of 3-cyanopyridine and the formation of nicotinic acid.

  • Product Isolation: Once the reaction is complete (which can be as short as 40 minutes), the cells are separated by centrifugation or filtration.

  • Purification: The supernatant containing the nicotinic acid is then purified, typically by adjusting the pH to precipitate the product, followed by filtration and washing.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Route 1: Ammoxidation & Hydrolysis cluster_1 Route 2: Direct Oxidation 3-Picoline 3-Picoline Ammoxidation Ammoxidation 3-Picoline->Ammoxidation NH3, Air, Catalyst 3-Cyanopyridine 3-Cyanopyridine Ammoxidation->3-Cyanopyridine Hydrolysis Hydrolysis 3-Cyanopyridine->Hydrolysis H2O, (Base or Enzyme) Pyridine-3-Carboxylic Acid_1 This compound Hydrolysis->Pyridine-3-Carboxylic Acid_1 Purification Purification Pyridine-3-Carboxylic Acid_1->Purification 3-Picoline_2 3-Picoline Direct_Oxidation Direct Oxidation 3-Picoline_2->Direct_Oxidation Oxidizing Agent (e.g., HNO3) Pyridine-3-Carboxylic Acid_2 This compound Direct_Oxidation->Pyridine-3-Carboxylic Acid_2 Pyridine-3-Carboxylic Acid_2->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Key synthetic routes to this compound.

Troubleshooting Logic for Low Yield

G cluster_solutions Potential Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Loss Product Loss during Workup Low_Yield->Product_Loss Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Check_Catalyst Check Catalyst Activity/ Purity of Reagents Incomplete_Reaction->Check_Catalyst Side_Reactions->Optimize_Conditions Side_Reactions->Check_Catalyst Change_Method Consider Alternative Synthesis Route Side_Reactions->Change_Method Modify_Workup Modify Purification/ Workup Protocol Product_Loss->Modify_Workup

Caption: Logical approach to troubleshooting low reaction yields.

Signaling Pathway of Enzymatic Hydrolysis

G 3-Cyanopyridine 3-Cyanopyridine Enzyme_Substrate_Complex Enzyme-Substrate Complex 3-Cyanopyridine->Enzyme_Substrate_Complex Binds to Nitrilase Nitrilase Nitrilase->Enzyme_Substrate_Complex Hydrolysis_Step_1 Hydrolysis Enzyme_Substrate_Complex->Hydrolysis_Step_1 + 2 H₂O Hydrolysis_Step_1->Nitrilase Regenerated Pyridine-3-Carboxylic_Acid This compound Hydrolysis_Step_1->Pyridine-3-Carboxylic_Acid Ammonia Ammonia Hydrolysis_Step_1->Ammonia

Caption: Simplified pathway of nitrilase-catalyzed hydrolysis.

References

Technical Support Center: Overcoming Solubility Challenges of Nicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of nicotinic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is nicotinic acid poorly soluble in many organic solvents?

Nicotinic acid, a pyridine (B92270) derivative with a carboxylic acid group, exists as a zwitterion in aqueous solutions near its isoelectric point. However, in organic solvents, it primarily exists in its neutral, non-ionized form.[1] Its polarity, arising from the pyridine ring and the carboxylic acid group, leads to strong intermolecular hydrogen bonding in its crystalline state. Overcoming this crystal lattice energy requires solvents with favorable interaction potentials. Its solubility is generally higher in polar protic solvents compared to non-polar or aprotic solvents.

Q2: What is the general solubility trend of nicotinic acid in common organic solvents?

Based on experimental data, the mole fraction solubility of nicotinic acid at approximately 298 K (25 °C) follows this general trend: Dimethyl Sulfoxide (DMSO) > Ethanol > Water > Acetone > Diethyl Ether > Acetonitrile.[2] This trend is largely influenced by the polarity and polarizability of the solvent.[2]

Q3: How does temperature affect the solubility of nicotinic acid in organic solvents?

Generally, the solubility of nicotinic acid in organic solvents increases with temperature. This is a common characteristic for most solid solutes dissolving in liquid solvents, as the increased thermal energy helps to overcome the crystal lattice energy of the solid.

Q4: Can pH be adjusted to improve the solubility of nicotinic acid in organic solvents?

While pH is a critical factor for the aqueous solubility of nicotinic acid, its direct manipulation is not applicable to most organic solvents. However, the principle of ionization to enhance solubility can be applied through salt formation. By reacting nicotinic acid with a suitable base, a salt can be formed which may exhibit significantly different (and often improved) solubility in organic solvents compared to the free acid.

Q5: Are there alternative strategies to enhance the solubility of nicotinic acid in organic solvents?

Yes, several strategies can be employed:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent can often result in a synergistic effect on solubility.

  • Salt Formation: Converting nicotinic acid to a salt can drastically alter its physicochemical properties, including solubility.

  • Prodrug Synthesis: Modifying the chemical structure of nicotinic acid to create a more soluble prodrug that can be converted back to the active form in vivo.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Nicotinic acid is not dissolving in the chosen organic solvent. Low intrinsic solubility: The solvent may not have the appropriate polarity or hydrogen bonding capacity to dissolve nicotinic acid effectively.1. Consult solubility data: Refer to the quantitative solubility data provided in this guide (Table 1) to select a more suitable solvent. 2. Increase temperature: Gently heat the solution while stirring. Ensure the temperature is well below the boiling point of the solvent and that nicotinic acid is stable at that temperature. 3. Reduce particle size: Grinding the nicotinic acid to a finer powder can increase the surface area and dissolution rate, although it will not affect the equilibrium solubility.
Precipitation occurs when adding a second solvent. Anti-solvent effect: The second solvent may be an anti-solvent for nicotinic acid, causing it to precipitate out of the solution.1. Use a co-solvent system: Systematically evaluate the solubility of nicotinic acid in different ratios of the two solvents to identify a co-solvent mixture with optimal solubility. Refer to the experimental protocol for preparing co-solvent systems. 2. Change the order of addition: In some cases, dissolving nicotinic acid in the better solvent first and then slowly adding the second solvent under vigorous stirring can prevent immediate precipitation.
The desired concentration cannot be achieved. Approaching saturation limit: The required concentration may exceed the solubility limit of nicotinic acid in the chosen solvent system.1. Employ a solubility enhancement technique: Consider using a co-solvent system, forming a salt of nicotinic acid, or synthesizing a more soluble prodrug. Refer to the relevant sections and protocols in this guide. 2. Create a suspension: If the undissolved solid does not interfere with the intended application, a uniform suspension can be prepared using appropriate suspending agents.
Degradation of nicotinic acid is suspected. Solvent reactivity or instability at elevated temperatures: The chosen solvent may be reacting with nicotinic acid, or the compound may be degrading at the temperatures used for dissolution.1. Use an inert solvent: Select a less reactive solvent. 2. Avoid excessive heat: Use the lowest effective temperature for dissolution and minimize the heating time. 3. Analyze for degradation: Use analytical techniques such as HPLC to check for the presence of degradation products.

Quantitative Solubility Data

Table 1: Molar Solubility of Nicotinic Acid in Various Organic Solvents at ~298 K (25 °C)

SolventMolar Solubility (mol/L)Reference
Dimethyl Sulfoxide (DMSO)~1.0 (approx. 123 g/L)[3][4]
Ethanol0.147[1]
Methanol0.112[1]
1-Butanol0.045[1]
2-Butanol0.054[1]
1-Pentanol0.033[1]
1-Hexanol0.024[1]
Acetone0.031[1]
Acetonitrile0.005[1]
Diethyl Ether0.006[1]

Table 2: Solubility of Nicotinamide (B372718) in DMSO-Water Mixtures at 298.15 K (25 °C)

Mole Fraction of DMSO (xDMSO)Molar Solubility of Nicotinamide (mol/L)
0.01.36
0.11.83
0.22.35
0.32.92
0.43.51
0.54.08
0.64.59
0.75.01
0.85.31
0.95.48
1.05.54
Note: Data for nicotinamide is presented as an illustration of co-solvency effects. Similar trends may be observed for nicotinic acid, but experimental verification is recommended.

Experimental Protocols

Protocol 1: Determination of Nicotinic Acid Solubility by the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of nicotinic acid in an organic solvent.

Materials:

  • Nicotinic acid (high purity)

  • Organic solvent of interest (analytical grade)

  • Conical flasks or vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of nicotinic acid to a conical flask containing a known volume of the organic solvent.

  • Seal the flask tightly to prevent solvent evaporation.

  • Place the flask in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of nicotinic acid in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Preparation of a Co-solvent System

This protocol describes how to prepare a co-solvent system to enhance the solubility of nicotinic acid.

Materials:

  • Nicotinic acid

  • A "good" solvent (in which nicotinic acid has high solubility, e.g., DMSO)

  • A "poor" or "less good" solvent (the desired final solvent system)

  • Volumetric flasks, graduated cylinders, and pipettes

  • Magnetic stirrer

Procedure:

  • Prepare stock solutions of nicotinic acid in the "good" solvent at a known high concentration.

  • In a series of volumetric flasks, prepare different ratios of the "good" and "poor" solvents (e.g., 10:90, 20:80, 30:70, etc.).

  • To each co-solvent mixture, add a small, known volume of the nicotinic acid stock solution and stir.

  • Observe for any precipitation.

  • Continue to add the stock solution incrementally to each co-solvent mixture until precipitation is observed and persists, to determine the saturation solubility in each mixture.

  • Alternatively, use the shake-flask method described in Protocol 1 for each co-solvent mixture.

Protocol 3: Synthesis of Nicotinium Tartrate

This protocol provides a method for the synthesis of a nicotinic acid salt to potentially improve its solubility characteristics.

Materials:

  • Nicotinic acid

  • L-(+)-Tartaric acid

  • Ethanol

  • Deionized water

  • n-Heptane

  • Scintillation vials or beakers

  • Vortex mixer or magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • In a scintillation vial, dissolve L-(+)-tartaric acid in a 1:1 mixture of deionized water and ethanol.

  • Add nicotinic acid to the tartaric acid solution (a 1:2 molar ratio of nicotinic acid to tartaric acid is a good starting point).

  • Vortex or stir the solution vigorously until all solids are dissolved.

  • Allow the solvent to evaporate slowly in a dark, undisturbed location.

  • Once crystals have formed and the solvent has mostly evaporated, collect the crystalline product by vacuum filtration.

  • Wash the crystals with n-heptane.

  • Dry the resulting nicotinium tartrate salt under vacuum.

Visualizations

G cluster_0 Solubility Enhancement Workflow Start Start: Nicotinic Acid Solubility Issue CheckSolubility Check Solubility in Target Solvent Start->CheckSolubility IsSoluble Is Solubility Sufficient? CheckSolubility->IsSoluble CoSolvent Try Co-solvent System IsSoluble->CoSolvent No End End: Solution Achieved IsSoluble->End Yes Reevaluate Re-evaluate Solubility CoSolvent->Reevaluate SaltFormation Consider Salt Formation SaltFormation->Reevaluate Prodrug Synthesize a Prodrug Prodrug->Reevaluate Reevaluate->SaltFormation Failure Reevaluate->Prodrug Failure Reevaluate->End Success

Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy for nicotinic acid.

GPR109A_Signaling cluster_pathway GPR109A Signaling Pathway NicotinicAcid Nicotinic Acid GPR109A GPR109A Receptor NicotinicAcid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA Activity (Reduced) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) (Inhibited) PKA->HSL Lipolysis ↓ Lipolysis in Adipocytes HSL->Lipolysis FFA ↓ Free Fatty Acids in Plasma Lipolysis->FFA

Caption: Simplified signaling pathway of nicotinic acid via the GPR109A receptor, leading to reduced lipolysis.

References

Technical Support Center: Purification of Commercial Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from commercial nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial nicotinic acid?

A1: Commercial nicotinic acid may contain several impurities stemming from its synthesis and manufacturing processes. These can include:

  • Related Pyridine (B92270) Compounds: Isomeric impurities such as isonicotinic acid are common. Other pyridine derivatives like 5-ethyl-2-methylpyridine (B142974) and pyridine-2,5-dicarboxylic acid may also be present.[1]

  • Nicotinamide: A related compound that can be present as an impurity.[2]

  • Unreacted Starting Materials: Depending on the synthetic route, precursors like 3-cyanopyridine (B1664610) may be found in the final product.[1][3][4][5][6]

  • Residual Solvents: Solvents used during production and purification that are not completely removed.[7][8][9]

  • Heavy Metals: Trace amounts of heavy metals can be introduced from raw materials, catalysts, or equipment.[10][11][12]

  • Colored Impurities: Crude nicotinic acid can have a yellow color due to the presence of chromophores.[13]

Q2: What is the most common method for purifying nicotinic acid in a laboratory setting?

A2: The most widely used method for purifying nicotinic acid is recrystallization, typically from hot water.[13] This technique is effective for removing many common impurities. For colored impurities, a pre-treatment step involving melting the crude acid or using activated carbon can be employed.[13][14]

Q3: How can I assess the purity of my nicotinic acid sample?

A3: Several analytical techniques can be used to determine the purity of nicotinic acid:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying nicotinic acid and identifying related impurities like isonicotinic acid.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities and residual solvents.

  • Melting Point Analysis: A sharp melting point close to the literature value (236-238 °C) is a good indicator of high purity.[13]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Yellow or colored crystals after recrystallization. Presence of colored impurities (chromophores).Melt Pre-treatment: Before dissolving in water, melt the crude nicotinic acid and hold it in a molten state (235-250 °C) for at least two minutes. This can destroy the yellow chromophore.[13] Activated Carbon Treatment: Add a small amount of activated carbon to the hot nicotinic acid solution before filtration. Be cautious, as excessive use can reduce your yield.[13][14][16]
Low yield of purified nicotinic acid. Using too much solvent for dissolution or washing. Cooling the solution too quickly.Optimize Solvent Volume: Use the minimum amount of hot water to dissolve the nicotinic acid completely. Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath to maximize crystal formation.[17][18][19] Minimize Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold water.
No crystal formation upon cooling. The solution is not supersaturated. Lack of nucleation sites.Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure nicotinic acid.
Oily precipitate instead of crystals. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Use a Different Solvent: Consider a solvent with a lower boiling point in which nicotinic acid has good solubility at high temperatures and poor solubility at low temperatures.
Sublimation Issues
Issue Possible Cause Troubleshooting Steps
Slow or no sublimation. Insufficient heating or vacuum.Increase Temperature: Gradually increase the temperature of the heating mantle or oil bath. Improve Vacuum: Ensure all connections are airtight and the vacuum pump is functioning correctly.
Product contamination with impurities. Impurities have a similar vapor pressure to nicotinic acid.Fractional Sublimation: If possible, carefully control the temperature to selectively sublime the nicotinic acid, leaving behind less volatile impurities. A second sublimation may be necessary.
Low recovery of sublimed product. Product loss due to high vacuum or rapid heating.Controlled Heating: Heat the sample slowly and evenly to avoid rapid sublimation that can carry over impurities. Cold Finger Efficiency: Ensure the cold finger is sufficiently cold to effectively condense the nicotinic acid vapor.

Experimental Protocols

Protocol 1: Purification of Nicotinic Acid by Recrystallization from Water
  • Dissolution: In a fume hood, place the crude nicotinic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue adding small portions of hot deionized water until the nicotinic acid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, add a small amount (approximately 1-2% by weight of the nicotinic acid) of activated carbon to the hot solution. Boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at an appropriate temperature.

Protocol 2: Purification of Nicotinic Acid by Sublimation
  • Apparatus Setup: Place the crude nicotinic acid at the bottom of a sublimation apparatus. Ensure all joints are properly sealed.

  • Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath.

  • Condensation: The nicotinic acid will sublime and deposit as pure crystals on the cold finger or the cooler upper parts of the apparatus.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully break the vacuum and collect the purified nicotinic acid crystals.

Quantitative Data

Table 1: Purity Improvement of Nicotinic Acid by Melt-Recrystallization

Treatment StageObservationPurity/Melting Point
Crude Nicotinic AcidYellow solid-
After Melting (235-250°C, 2 min) & Recrystallization with Activated CarbonSlightly yellowish crystals237-238 °C[13]
After Melting (235-250°C, 3 min) & Recrystallization with Activated CarbonColorless nicotinic acid-
After Melting (235-250°C, 5 min) & Recrystallization with Activated CarbonColorless nicotinic acid235-238 °C[13]

Table 2: Removal of Nicotinic Acid from Nicotinamide by Recrystallization

Initial Impurity Level (Nicotinic Acid)Purification MethodFinal Impurity Level (Nicotinic Acid)
0.7%Recrystallization from 2-methylpropanol-1 with water and pH adjustment to 7.9Not detectable[2]

Table 3: Analysis of Isonicotinic Acid Impurity in Niacin

SampleMethodIsonicotinic Acid Content
Bulk NiacinLiquid Chromatography with Diode Array Detection0.3%[15]

Visualizations

experimental_workflow_recrystallization Workflow for Recrystallization of Nicotinic Acid start Crude Nicotinic Acid dissolve Dissolve in minimal hot water start->dissolve optional_decolorize Optional: Add activated carbon dissolve->optional_decolorize hot_filtration Hot Filtration dissolve->hot_filtration if not colored optional_decolorize->hot_filtration if colored cool Slow Cooling & Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with ice-cold water isolate->wash dry Dry Crystals wash->dry end Pure Nicotinic Acid dry->end

Recrystallization Workflow

experimental_workflow_sublimation Workflow for Sublimation of Nicotinic Acid start Crude Nicotinic Acid place_sample Place sample in sublimation apparatus start->place_sample apply_vacuum Apply Vacuum place_sample->apply_vacuum heat Gently Heat apply_vacuum->heat sublime_condense Sublimation & Condensation heat->sublime_condense cool Cool to Room Temperature sublime_condense->cool collect Collect Purified Crystals cool->collect end Pure Nicotinic Acid collect->end

Sublimation Workflow

troubleshooting_logic Troubleshooting Logic for Recrystallization start Recrystallization Problem colored_crystals Colored Crystals? start->colored_crystals low_yield Low Yield? start->low_yield no_crystals No Crystals? start->no_crystals melt_pretreatment Melt Pre-treatment or use Activated Carbon colored_crystals->melt_pretreatment Yes optimize_solvent Optimize Solvent Volume & Cooling Rate low_yield->optimize_solvent Yes induce_crystallization Concentrate Solution or Induce Crystallization no_crystals->induce_crystallization Yes end Problem Solved melt_pretreatment->end optimize_solvent->end induce_crystallization->end

Recrystallization Troubleshooting

References

managing side reactions during the oxidation of 3-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 3-picoline to nicotinic acid (niacin, Vitamin B3).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the oxidation of 3-picoline to nicotinic acid?

A1: Common methods include liquid-phase oxidation using nitric acid, catalytic oxidation with oxygen or air in the presence of metal catalysts (such as cobalt, manganese, or vanadium-based systems), and ammoxidation followed by hydrolysis.[1][2][3] The choice of method often depends on factors like desired scale, environmental considerations, and available equipment. While nitric acid is a strong oxidizing agent, it can lead to corrosive conditions and the formation of greenhouse gases.[1][2] Catalytic oxidation with air or oxygen is considered a greener alternative.[1][4]

Q2: What are the primary side reactions to be aware of during the oxidation of 3-picoline?

A2: The main side reactions include the incomplete oxidation to pyridine-3-carbaldehyde and the over-oxidation or decarboxylation of the desired nicotinic acid to form pyridine (B92270) and carbon dioxide.[1] Other byproducts such as acid esters may also be observed through GC/MS analysis.[1] The extent of these side reactions is highly dependent on the reaction conditions and catalyst system employed.[1]

Q3: How can I improve the selectivity towards nicotinic acid and minimize byproduct formation?

A3: Improving selectivity involves careful optimization of reaction parameters. Key strategies include:

  • Catalyst Selection: The choice of catalyst and co-catalyst is crucial. For example, using a Co(OAc)₂/NHPI/NaBr catalytic system has been shown to achieve high selectivity.[1] Vanadium-based catalysts are also effective, particularly in vapor-phase oxidations.[3][5]

  • Temperature Control: Increasing the reaction temperature can enhance the conversion of 3-picoline but may also promote the decarboxylation of nicotinic acid, thus reducing selectivity.[1] Finding the optimal temperature for your specific catalytic system is essential.

  • Reaction Time: Extending the reaction time can increase the overall conversion but may also lead to the degradation of the product if not optimized.[1]

  • Oxidant Concentration: The partial pressure of oxygen (or air) can influence the reaction rate and selectivity.

Q4: Can air be used as an oxidant instead of pure oxygen?

A4: Yes, air can be successfully used as the oxidant in the catalytic oxidation of 3-picoline.[1][2] This is often preferred for economic and safety reasons.[1] While the reaction rate might be slower due to the lower oxygen concentration, high conversions of 3-picoline can still be achieved.[1]

Troubleshooting Guides

Issue 1: Low Conversion of 3-Picoline

Possible Cause Troubleshooting Step
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments and monitor the conversion. Be mindful that excessive temperatures can lead to side reactions.[1]
Inadequate Reaction Time Extend the reaction duration. Analyze samples at different time points to determine the optimal reaction time for maximum conversion.[1]
Catalyst Deactivation or Insufficient Amount Ensure the correct catalyst loading. If catalyst deactivation is suspected, consider catalyst regeneration or using a fresh batch.
Low Oxidant Pressure Increase the pressure of oxygen or air to enhance the reaction rate.[1]

Issue 2: Poor Selectivity towards Nicotinic Acid

Possible Cause Troubleshooting Step
Reaction Temperature is Too High High temperatures can promote the decarboxylation of nicotinic acid.[1] Try reducing the temperature to see if selectivity improves, even if it slightly lowers the conversion rate.
Suboptimal Catalyst System The composition of the catalytic system significantly impacts selectivity.[1] Experiment with different catalysts, co-catalysts, or promoters. For instance, the addition of N-hydroxyphthalimide (NHPI) and bromide salts to cobalt-based systems has been shown to enhance selectivity.[1]
Incorrect Reaction Time Overly long reaction times can lead to the degradation of the desired product. Analyze the product distribution over time to identify the point of maximum nicotinic acid concentration.[1]

Issue 3: Formation of Pyridine-3-carbaldehyde

Possible Cause Troubleshooting Step
Incomplete Oxidation Pyridine-3-carbaldehyde is an intermediate in the oxidation of 3-picoline to nicotinic acid.[1] Its presence suggests the reaction has not gone to completion.
Increase the reaction time or temperature to promote further oxidation to the carboxylic acid.[1]
Ensure an adequate supply of the oxidant.

Data Presentation

Table 1: Influence of Temperature on 3-Picoline Oxidation

Catalytic System: Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]

Temperature (°C)3-Picoline Conversion (%)Nicotinic Acid Selectivity (%)
1706257.0
190Not specifiedNot specified
2109677.4

Table 2: Effect of Reaction Time on 3-Picoline Oxidation

Catalytic System: Co(OAc)₂/NHPI/[bmim][Br], Temperature: 190°C, Pressure: 2.0 MPa

Reaction Time (h)3-Picoline Conversion (%)Nicotinic Acid Selectivity (%)Nicotinic Acid Yield (%)
25960.035.4
610053.353.3
810063.7Not specified

Experimental Protocols

General Protocol for Catalytic Oxidation of 3-Picoline with Air

This protocol is a general guideline based on literature procedures.[1][2] Specific parameters should be optimized for individual experimental setups.

  • Reactor Setup: The reaction is typically carried out in a high-pressure batch reactor made of a corrosion-resistant material like Hastelloy steel.[1] The reactor should be equipped with a magnetic stirrer, a gas inlet, a pressure gauge, a thermocouple, and a sampling port.

  • Charging the Reactor: Charge the reactor with the solvent (e.g., acetic acid), 3-picoline, and the catalytic system (e.g., Co(OAc)₂, NHPI, and a bromide salt).[1][2]

  • Reaction Conditions:

    • Seal the reactor and purge it with nitrogen or another inert gas.

    • Pressurize the reactor with air to the desired pressure (e.g., 2.0 MPa).[1][2]

    • Heat the reactor to the target temperature (e.g., 170-210°C) while stirring.[1]

    • Maintain the desired temperature and pressure for the specified reaction time (e.g., 2-8 hours).[1]

  • Reaction Monitoring: If possible, monitor the reaction progress by taking samples periodically and analyzing them by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • The reaction mixture can then be analyzed to determine the conversion of 3-picoline and the selectivity towards nicotinic acid and other byproducts.

Mandatory Visualizations

Oxidation_Pathway 3-Picoline 3-Picoline Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde 3-Picoline->Pyridine-3-carbaldehyde Oxidation Nicotinic Acid Nicotinic Acid Pyridine-3-carbaldehyde->Nicotinic Acid Oxidation Pyridine + CO2 Pyridine + CO2 Nicotinic Acid->Pyridine + CO2 Decarboxylation (Side Reaction)

Caption: Simplified reaction pathway for the oxidation of 3-picoline to nicotinic acid.

Troubleshooting_Logic cluster_issue Identified Issue cluster_cause Potential Causes cluster_solution Corrective Actions Low_Conversion Low Conversion Temp_Low Temperature Too Low Low_Conversion->Temp_Low Time_Short Time Too Short Low_Conversion->Time_Short Poor_Selectivity Poor Selectivity Temp_High Temperature Too High Poor_Selectivity->Temp_High Catalyst_Suboptimal Suboptimal Catalyst Poor_Selectivity->Catalyst_Suboptimal Increase_Temp Increase Temperature Temp_Low->Increase_Temp Increase_Time Increase Time Time_Short->Increase_Time Decrease_Temp Decrease Temperature Temp_High->Decrease_Temp Optimize_Catalyst Optimize Catalyst System Catalyst_Suboptimal->Optimize_Catalyst

Caption: Troubleshooting logic for managing 3-picoline oxidation.

References

purification of pyridine-3-carboxylic acid by recrystallization vs. sublimation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of pyridine-3-carboxylic acid (nicotinic acid) by recrystallization and sublimation. This guide includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and a comparison of the two methods.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between recrystallization and sublimation for purifying this compound?

A1: Recrystallization involves dissolving the crude solid in a hot solvent and allowing it to cool, forming pure crystals while impurities remain in the solvent.[1] Sublimation, on the other hand, is a process where the solid is heated under reduced pressure, causing it to transition directly into a gas, which then condenses back into a pure solid on a cold surface, leaving non-volatile impurities behind.[1] In the context of green chemistry, sublimation is often preferred as it avoids the use of solvents.[2][3]

Q2: Which purification method is better for this compound?

A2: The choice of method depends on the nature of the impurities and the desired scale of purification. Recrystallization is effective for removing both soluble and insoluble impurities and is generally scalable.[3] Sublimation is particularly useful for removing non-volatile or colored impurities and can yield a very pure product.[4] However, sublimation is typically more suited for smaller quantities and requires the compound to be thermally stable and volatile.[2]

Q3: What are the most common impurities in crude this compound?

A3: Common impurities can include starting materials from synthesis, such as 3-picoline, and by-products from oxidation reactions.[5][6] Inorganic salts and colored compounds may also be present.[4][5]

Q4: What is the expected purity and yield for each method?

A4: Both methods can achieve high purity. Recrystallization can yield purities of 99.86%.[4] Sublimation has been reported to produce a product with 99.7% purity.[4] Yields are variable; recrystallization can have yields around 85-90%, while sublimation yields can be greater than 99% based on the nicotinic acid present in the crude feed.[4]

Q5: Can I use activated charcoal during recrystallization?

A5: Yes, activated charcoal (like Nuchar) can be used during recrystallization to remove colored impurities.[4][5] It is typically added to the hot solution before filtration.[4]

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Solution(s)
This compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent. 3. Presence of insoluble impurities.1. Add more hot solvent in small increments. 2. Ensure you are using a suitable solvent like water or ethanol.[5] 3. If the majority of the solid has dissolved, perform a hot filtration to remove the insoluble material.[7]
No crystals form upon cooling. 1. The solution is too dilute (not supersaturated). 2. Lack of nucleation sites for crystal growth.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[8] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[7]
Oiling out (product separates as a liquid instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Reheat the solution to dissolve the oil and add a small amount of a solvent in which the compound is more soluble. 2. Allow the solution to cool more slowly. 3. Add more solvent to the hot solution and consider a pre-purification step if impurities are significant.
Low yield of recovered crystals. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at room temperature.1. Concentrate the mother liquor and cool to recover more product. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[7]
Sublimation
Issue Possible Cause(s) Solution(s)
No sublimation occurs or is very slow. 1. Temperature is too low. 2. Pressure is too high (insufficient vacuum).1. Gradually increase the temperature of the heating bath. Be aware that the risk of losing product increases as the temperature rises.[5] 2. Check the vacuum system for leaks and ensure the pump is functioning correctly to achieve the necessary low pressure.
Product is charring or decomposing. 1. The temperature is too high.1. Reduce the temperature. This compound should sublime without decomposition under the correct conditions.
Low recovery of sublimed product. 1. Sublimate is lost to the vacuum system. 2. Inefficient condensation.1. Ensure there is a cold trap in place between the sublimation apparatus and the vacuum pump. 2. Check that the cold finger or condenser is sufficiently cold to ensure efficient condensation of the vapor.
Sublimate is not pure. 1. Volatile impurities are co-subliming with the product.1. Consider a preliminary purification step like recrystallization to remove volatile impurities before sublimation.

Data Presentation

Table 1: Comparison of Recrystallization and Sublimation of this compound

Parameter Recrystallization Sublimation Reference
Purity 99.86%99.7%[4]
Yield 85-90%>99% (based on nicotinic acid in crude feed)[4]
Melting Point 234-235.7 °CNot specified[4]
Key Advantage Good for a wide range of impurities, scalable.Effective for non-volatile impurities, solvent-free.[2][3]
Key Disadvantage Requires solvent, potential for product loss in mother liquor.Less effective for volatile impurities, typically for smaller scale.[2][3]

Experimental Protocols

Recrystallization of this compound
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., water) and heat the mixture to boiling with stirring until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes.[4]

  • Hot Filtration: Pre-heat a filtration apparatus (e.g., a Büchner funnel with filter paper). Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, under vacuum at 80 °C.[4]

Sublimation of this compound
  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude material, a cold finger or condenser, and a connection to a vacuum source.

  • Loading: Place the crude this compound into the sublimation vessel.

  • Vacuum Application: Evacuate the apparatus to a reduced pressure (e.g., 25 mm of Hg).[4]

  • Heating: Gently heat the sublimation vessel using an oil bath or heating mantle to a temperature sufficient to cause sublimation (e.g., 210 °C).[4]

  • Condensation: The this compound vapor will sublime and then deposit as pure crystals on the cold surface of the condenser.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully scrape the purified crystals from the cold finger.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_solvent Add Hot Solvent crude->add_solvent dissolved Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities filtrate Hot Filtrate hot_filtration->filtrate cool Cool Slowly filtrate->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration mother_liquor Mother Liquor vacuum_filtration->mother_liquor pure_crystals Pure Crystals vacuum_filtration->pure_crystals Sublimation_Workflow crude Crude this compound setup Place in Sublimation Apparatus crude->setup vacuum Apply Vacuum setup->vacuum heat Heat Gently vacuum->heat sublimes Vapor Phase heat->sublimes impurities Non-Volatile Impurities heat->impurities condense Condense on Cold Surface sublimes->condense pure_crystals Pure Crystals condense->pure_crystals Decision_Tree start Choose Purification Method impurities What is the nature of the main impurities? start->impurities volatile Volatile Impurities impurities->volatile non_volatile Non-Volatile/Colored Impurities impurities->non_volatile scale What is the scale of the purification? small_scale Small Scale (<10g) scale->small_scale large_scale Large Scale (>10g) scale->large_scale recrystallization Recrystallization volatile->recrystallization non_volatile->scale sublimation Sublimation small_scale->sublimation large_scale->recrystallization

References

Technical Support Center: Optimizing Pyridine-3-Carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of pyridine-3-carboxylic acid (nicotinic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the esterification of this compound?

The most common challenges include low conversion rates, side reactions, and difficulties in purifying the final ester product. Low conversion is often due to the reversible nature of the esterification reaction, where the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1][2]

Q2: How can I drive the esterification reaction towards completion and improve the yield?

To improve the yield, it is crucial to remove water from the reaction mixture as it forms.[1][3] This can be achieved by several methods:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) that forms an azeotrope with water is a common and effective lab-scale method.[1][4][5]

  • Excess Alcohol: Using a large excess of the alcohol reactant can also shift the equilibrium towards the product side.[2][6]

  • Use of a Solid Acid Catalyst: Solid acid catalysts can be easily recovered and reused, simplifying the workup process.[4]

Q3: What are the recommended catalysts for this reaction?

Strong acid catalysts are typically required. Common choices include:

  • Concentrated Sulfuric Acid (H₂SO₄)[7]

  • Toshydric Acid (TsOH)

  • Solid acid catalysts like HND230[4]

  • Alkane sulfonic acids[5]

The choice of catalyst can influence reaction time and temperature. For instance, the salt produced from a pyridine (B92270) carboxylic acid ester and a strong acid like sulfuric acid can itself act as a catalyst in a cyclic process.[8][9]

Q4: What are potential side reactions, and how can they be minimized?

A potential side reaction, especially at elevated temperatures, is the decarboxylation of nicotinic acid.[6][10] To minimize this, it is important to optimize the reaction temperature and time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Ester Yield Incomplete Reaction: The equilibrium is not sufficiently shifted towards the product.• Use a Dean-Stark trap to remove water azeotropically.[1][4][5] • Increase the molar excess of the alcohol.[6] • Ensure the catalyst is active and used in an appropriate amount.[6]
Hydrolysis of Ester: The ester product is reacting with water and reverting to the carboxylic acid.• During workup, neutralize the acid catalyst at low temperatures, for example, with an ice-cold saturated sodium bicarbonate solution.[6]
Presence of Unreacted Nicotinic Acid in Product Insufficient Reaction Time or Temperature: The reaction has not gone to completion.• Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4] • Gradually increase the reaction temperature, being mindful of potential side reactions.
Inefficient Purification: The purification method is not adequately separating the ester from the starting acid.• Wash the organic extract with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid.[1] • Consider column chromatography for purification.[4][7]
Difficulty in Product Isolation/Purification Product Solubility: The ester may have challenging solubility properties.• For liquid-liquid extractions, test different organic solvents like dichloromethane (B109758) (DCM), ethyl acetate, or ether.[11] • If the ester is water-soluble, consider salting it out of the aqueous layer or using azeotropic distillation with ethanol (B145695) to remove water.[12]
Formation of Colored Impurities Degradation at High Temperatures: Prolonged heating can lead to the formation of colored byproducts.• Optimize the reaction time and temperature to the minimum required for complete conversion.
Crude Starting Material: Impurities in the initial nicotinic acid can carry through the reaction.• Purify the starting nicotinic acid by recrystallization if necessary.[6][13][14]

Experimental Protocols

Fischer Esterification using a Solid Acid Catalyst

This method describes a high-yield synthesis of ethyl nicotinate (B505614).[4]

Materials:

  • This compound

  • Absolute ethanol

  • Toluene

  • Solid acid catalyst (e.g., HND230)[4]

Procedure:

  • In a four-necked flask equipped with a stirrer and a Dean-Stark apparatus, combine toluene, absolute ethanol (2 molar equivalents), the solid acid catalyst, and this compound.[4]

  • Slowly heat the mixture to 55°C and stir for 4 hours.[4]

  • Increase the temperature to reflux and collect the water that forms in the Dean-Stark trap.

  • Once water collection ceases, the reaction is complete. Cool the mixture to room temperature.

  • Recover the catalyst by filtration.

  • Remove toluene from the filtrate by distillation under reduced pressure to obtain the ethyl nicotinate product.[4]

Esterification via Acyl Chloride

This two-step method can be advantageous when direct esterification is challenging.

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

  • In a flask equipped with a reflux condenser, carefully add thionyl chloride to this compound with a catalytic amount of DMF.[15]

  • After the initial gas evolution subsides and the acid dissolves, remove the excess thionyl chloride in vacuo.[15]

  • Add diethyl ether to the residue to precipitate the crude nicotinoyl chloride hydrochloride, which is then filtered and dried.[15]

Step 2: Esterification

  • Suspend the nicotinoyl chloride hydrochloride in an anhydrous solvent like dichloromethane (DCM).[4]

  • In a separate flask, dissolve the desired alcohol and a non-nucleophilic base (e.g., triethylamine) in the same solvent.[1]

  • Slowly add the alcohol/base solution to the stirred acyl chloride suspension.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.[1]

  • Upon completion, quench the reaction with water or a saturated ammonium (B1175870) chloride solution.[1]

  • Perform an aqueous workup, dry the organic layer, and purify the crude ester by column chromatography.[4]

Visualizing the Workflow

Esterification_Workflow reactant_node reactant_node process_node process_node product_node product_node issue_node issue_node start Start: This compound + Alcohol reaction Esterification Reaction (Acid Catalyst, Heat) start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring low_yield Low Yield? monitoring->low_yield Incomplete? workup Workup: Neutralization & Extraction purification Purification: (Distillation or Chromatography) workup->purification product Final Product: Pyridine-3-carboxylate Ester purification->product low_yield->workup No troubleshoot Troubleshoot: - Remove H2O - Check Catalyst - Increase Alcohol low_yield->troubleshoot Yes troubleshoot->reaction

Caption: General workflow for this compound esterification.

Troubleshooting_Logic issue issue cause cause solution solution start Low Ester Yield incomplete Incomplete Reaction start->incomplete hydrolysis Ester Hydrolysis start->hydrolysis remove_water Remove Water (e.g., Dean-Stark) incomplete->remove_water increase_alcohol Increase Alcohol Excess incomplete->increase_alcohol check_catalyst Check Catalyst Activity incomplete->check_catalyst cold_workup Neutralize at Low Temp hydrolysis->cold_workup

Caption: Troubleshooting logic for low yield in esterification.

References

stability of pyridine-3-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the stability of pyridine-3-carboxylic acid (nicotinic acid) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of this compound?

A1: this compound, also known as niacin, is a highly stable organic compound.[1] It is stable in its dry, crystalline form and is non-hygroscopic (does not readily absorb moisture from the air).[2] It is also generally stable to heat and light, although it may be light-sensitive under certain conditions.[1] Its robust chemical nature means it does not readily degrade under standard storage or mild experimental conditions.

Q2: How does this compound behave in acidic solutions?

A2: this compound is exceptionally stable in acidic conditions.[1] Standard laboratory procedures involving acidic media are unlikely to cause degradation. Unlike esters or amides, which can hydrolyze in the presence of acid, the carboxylic acid group and the pyridine (B92270) ring are resistant to acid-mediated hydrolysis.[3][4] Studies on related compounds have shown stability even in strong acids like 5 M HCl when heated for extended periods.[5]

Q3: What is the stability of this compound in basic solutions?

A3: Similar to its behavior in acids, this compound is very stable in alkaline solutions.[1] While the amide form, nicotinamide, will hydrolyze to nicotinic acid in strongly basic conditions, nicotinic acid itself does not typically undergo further degradation.[6][7] Experiments on related structures confirm stability even when refluxed in strong bases like 5 M NaOH.[5]

Q4: What are the likely degradation pathways for this compound?

A4: Due to its high intrinsic stability, degradation of this compound typically requires harsh conditions (forced degradation) or biological pathways.

  • Chemical Degradation: Under extreme heat, decarboxylation (loss of the COOH group) is a potential, though difficult, degradation pathway.[8] However, compared to its isomers like picolinic acid, nicotinic acid is significantly more resistant to decarboxylation.[8]

  • Microbial Degradation: In environmental or biological systems, microorganisms can degrade pyridine derivatives.[9] These pathways often involve initial hydroxylation of the pyridine ring followed by enzymatic ring cleavage and are not typically observed in standard chemical experiments.[10][11]

  • Photodegradation: While generally stable, some pyridine derivatives may undergo photolysis (degradation by light), particularly after initial biological modification.[12] Prolonged exposure to high-intensity UV light should be considered in photostability studies.[1]

Q5: My stability study shows no degradation of this compound. Is this expected?

A5: Yes, this is the expected outcome under standard and even accelerated storage conditions. The absence of degradation products confirms the compound's high stability. If your goal is to identify potential degradation products or validate a stability-indicating analytical method, you must employ forced degradation techniques, which use more extreme conditions to intentionally induce degradation.[13][14]

Troubleshooting Guide

Issue Encountered Probable Cause Recommended Solution
No degradation observed in stability-indicating method validation. The stress conditions are too mild for the highly stable this compound molecule.Implement a forced degradation protocol. Increase the concentration of acid/base, temperature, or duration of stress. Refer to the General Protocol for Forced Degradation Studies below.[13][15]
Inconsistent results between experimental replicates. Incomplete dissolution of the compound or non-uniform application of stress (e.g., temperature gradients in heating block).Ensure complete dissolution of this compound in the chosen solvent before aliquoting. Use calibrated equipment and ensure uniform heating and light exposure for all samples.
Unexpected peaks appear in the chromatogram of the control sample. Contamination of the solvent, glassware, or HPLC system. The compound may be reacting with impurities in the solvent.Use high-purity (e.g., HPLC grade) solvents and meticulously clean all glassware. Run a solvent blank to identify system-related peaks.

Quantitative Stability Data

This compound is remarkably stable, and as such, quantitative data on its degradation is sparse in the literature. The table below summarizes conditions under which its stability has been confirmed.

Stress Condition Test Parameters Observation Reference
Acid Hydrolysis 0.5 M, 1 M, & 5 M HCl; Reflux at 80°C for up to 5 hours.Found to be stable with no significant degradation.[5]
Base Hydrolysis 0.5 M, 1 M, & 5 M NaOH; Reflux at 80°C for up to 5 hours.Found to be stable with no significant degradation.[5]
General Heat, acidity, and alkalinity.Stated to be stable under these general conditions.[1]

Visualized Workflows

cluster_0 Logical Flow for Stability Assessment start Begin Stability Test cond Standard or Accelerated Conditions (e.g., ICH Q1A) start->cond result No Significant Degradation (Expected Outcome) cond->result High intrinsic stability decision Is Degradation Profile Required for Assay Validation? result->decision forced Perform Forced Degradation Studies decision->forced Yes end_stable Conclude Compound is Stable decision->end_stable No stress_types Acid Hydrolysis Base Hydrolysis Oxidation Thermal Stress Photostability forced->stress_types

Caption: Decision tree for assessing the stability of this compound.

cluster_1 General Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution of this compound acid Acid Stress (e.g., 1 M HCl, 80°C) prep->acid Aliquot base Base Stress (e.g., 1 M NaOH, 80°C) prep->base Aliquot ox Oxidative Stress (e.g., 3-30% H₂O₂, RT) prep->ox Aliquot therm Thermal Stress (Solution & Solid, >80°C) prep->therm Aliquot photo Photolytic Stress (UV/Vis Light Exposure) prep->photo Aliquot neutralize Cool and Neutralize (Acid/Base Samples) acid->neutralize base->neutralize dilute Dilute to Target Concentration ox->dilute therm->dilute photo->dilute neutralize->dilute analyze Analyze All Samples by Stability-Indicating Method (e.g., HPLC) dilute->analyze

Caption: Standard experimental workflow for forced degradation studies.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to develop and validate stability-indicating analytical methods.[13][14] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15] Given the high stability of this compound, relatively harsh conditions may be required.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol (B129727) or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep the mixture in a sealed container at 80°C for 5 hours.[5] A control sample should be prepared with water instead of HCl and kept at room temperature.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep the mixture in a sealed container at 80°C for 5 hours.[5] A control sample should be prepared with water instead of NaOH and kept at room temperature.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store the mixture protected from light at room temperature for 24 hours.

  • Thermal Degradation:

    • Solution: Heat a sealed vial of the stock solution at 80°C for 48 hours.

    • Solid State: Place a known quantity of solid this compound in an oven at 80°C for 48 hours. After the stress period, dissolve the solid in the solvent to the target concentration.

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Processing:

  • After the specified stress period, allow all samples to cool to room temperature.

  • Carefully neutralize the acid and base-stressed samples with an equivalent amount of base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl), respectively.

  • Dilute all samples (stressed and control) with the mobile phase of the analytical method to a suitable final concentration for analysis.

  • Filter the samples through a 0.45 µm syringe filter if necessary.

4. Analytical Methodology:

  • Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 column and a UV detector.

  • The mobile phase could consist of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

  • Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. Peak purity analysis of the main peak should be performed to ensure it is free from co-eluting degradants.

References

Technical Support Center: Large-Scale Production of Pyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale production of pyridine-3-carboxylic acid (nicotinic acid).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound at an industrial scale.

Problem Potential Cause Recommended Solution
Low Yield Incomplete conversion of starting material (e.g., 3-picoline, 5-ethyl-2-methylpyridine).[1][2]- Optimize reaction temperature and pressure. For liquid-phase oxidation of 3-methylpyridine (B133936) with nitric acid, temperatures of around 260°C and pressures of 5-6 MPa have been used.[2] - Ensure appropriate catalyst concentration and activity. For vapor-phase oxidation, vanadia-based catalysts are common.[1][3] - Verify the quality and purity of raw materials.
Formation of side products.[1][3]- Adjust the oxidant-to-substrate ratio. In vapor-phase oxidation of β-picoline, the mole ratio of oxygen to β-picoline can be optimized.[3] - Modify the catalyst to improve selectivity. For example, using a vanadium oxide catalyst with a titanium oxide support.[3] - 3-Pyridine carboxaldehyde can be a by-product.[1][4]
Product Purity Issues Presence of unreacted starting materials or intermediates.- Enhance purification methods. Recrystallization is a common but energy-intensive method.[5] - Employ acid-base extraction to separate the acidic product from non-basic impurities.[6]
Contamination with side products or catalyst residues.[7]- For solid products, crystallization from a suitable solvent system can be highly effective.[6] - In chromatographic purification, tailing on silica (B1680970) gel due to the basic nature of pyridine (B92270) compounds can be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent.[6] - Sublimation can be used to separate non-volatile impurities.[8]
Reaction Runaway / Poor Temperature Control Highly exothermic oxidation reaction.[6]- Ensure efficient cooling of the reactor.[6] - Implement slow, controlled addition of reagents.[6] - Consider using a continuous flow reactor for better temperature management.[6] - Diluting the reaction mixture can help dissipate heat more effectively.[6]
Catalyst Deactivation Poisoning or coking of the catalyst surface.- Regenerate the catalyst. This may involve treating the deactivated catalyst with an acid to obtain an aqueous solution of the metal salt, which can then be converted back to the active catalyst.[9] - Optimize reaction conditions to minimize deactivation, such as temperature and feed composition.
Environmental and Safety Concerns Generation of hazardous by-products (e.g., nitrous oxide).[2][10]- Explore greener synthesis routes, such as biocatalytic methods or using air as the oxidant in vapor-phase oxidation.[2][10] - Implement scrubbing systems to capture and treat flue gases.[3]
Use of corrosive and hazardous reagents (e.g., nitric acid, sulfuric acid).[1][11][12]- Ensure all personnel use appropriate personal protective equipment (PPE), including protective clothing, gloves, and eye/face protection.[11][12][13] - Work in a well-ventilated area and avoid inhalation of fumes or dust.[11][12][13] - Have emergency procedures in place for spills and accidental contact.[11][12]
Dust explosion hazard with the final product.[12][14]- Avoid the enrichment of fine dust.[12][14] - Implement dust control measures and ensure proper grounding of equipment to prevent static discharge.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for producing this compound?

A1: The main industrial routes are the oxidation of 3-methylpyridine (β-picoline) or 5-ethyl-2-methylpyridine.[2] These processes can be carried out in either the liquid or vapor phase.[1][3] Vapor-phase oxidation using air as the oxidant is often considered a more environmentally friendly option due to lower waste generation.[2][10]

Q2: What are the major environmental challenges in the large-scale production of nicotinic acid?

A2: The primary environmental concerns include the emission of nitrous oxide (N₂O), a potent greenhouse gas, particularly from processes using nitric acid as the oxidant.[2][10] Additionally, liquid-phase processes can generate significant amounts of wastewater and inorganic salt by-products, which require treatment and disposal.[1][3]

Q3: How can the purity of the final this compound product be improved?

A3: Achieving high purity often requires multiple purification steps. Common methods include:

  • Recrystallization: An effective but energy and labor-intensive process.[5]

  • Acid-Base Extraction: This technique separates the acidic product from non-basic impurities by protonating the pyridine nitrogen with an acid, moving it to the aqueous phase.[6]

  • Distillation: Suitable for volatile pyridine derivatives.[6]

  • Chromatography: Column chromatography can be used, but care must be taken to avoid tailing on silica gel by adding a basic modifier to the eluent.[6]

  • Sublimation: This method is effective for removing non-volatile impurities.[8]

Q4: What are the key safety precautions to consider during production?

A4: Safety is paramount due to the use of hazardous materials and challenging reaction conditions. Key precautions include:

  • Handling Corrosive Acids: Use of appropriate PPE is mandatory when handling strong acids like nitric and sulfuric acid.[11][12]

  • Managing Exothermic Reactions: Implement robust temperature control systems to prevent reaction runaways.[6]

  • Dust Explosion Prevention: The final product can be a combustible dust. Avoid dust accumulation and use equipment designed to prevent ignition sources.[12][14]

  • Ventilation: Ensure adequate ventilation to prevent the buildup of harmful vapors and dust.[11][13]

Q5: Are there more sustainable or "green" methods for producing nicotinic acid?

A5: Yes, research is ongoing to develop more environmentally friendly processes. These include:

  • Vapor-phase oxidation with air: This method avoids the use of harsh chemical oxidants and reduces waste streams.[1]

  • Biocatalytic methods: The use of enzymes or microorganisms to oxidize the starting material can offer high selectivity and operate under milder conditions, though industrial-scale application can be challenging.[1]

  • Electrochemical oxidation: This is another potential route being explored.[1]

Experimental Protocols

Liquid-Phase Oxidation of 3-Methylpyridine with Nitric Acid

This protocol is based on descriptions of industrial processes and should be adapted and optimized for specific laboratory or plant conditions.

Objective: To synthesize this compound via liquid-phase oxidation.

Materials:

  • 3-Methylpyridine (β-picoline)

  • Nitric acid (concentrated)

  • High-pressure autoclave reactor

Procedure:

  • Charge the high-pressure autoclave with 3-methylpyridine and nitric acid. The ratio of reactants should be carefully calculated and optimized.

  • Seal the reactor and begin heating to the target temperature, typically in the range of 200-300°C.[1] A specific patented process mentions reacting at 260°C.[2]

  • The reaction is conducted under high pressure, which can range from 20 to 500 atm.[15] A specific example notes pressures of 5-6 MPa.[2]

  • Maintain the reaction at the set temperature and pressure for a sufficient duration to achieve the desired conversion. Reaction times can vary from seconds to minutes.[15]

  • After the reaction is complete, cool the reactor down.

  • Carefully depressurize the reactor.

  • The resulting reaction mixture is then processed to isolate the this compound. This typically involves adjusting the nitric acid concentration to 10-28% and cooling to 0-20°C to crystallize the product as a hydronitrate.[15]

  • The crystalline product is then separated by filtration.

  • Further purification is achieved by dissolving the hydronitrate in water and adjusting the pH to the isoelectric point of nicotinic acid to precipitate the pure product.[15]

Vapor-Phase Catalytic Oxidation of 3-Methylpyridine

Objective: To synthesize this compound using a greener, vapor-phase catalytic approach.

Materials:

  • 3-Methylpyridine (β-picoline)

  • Compressed air (as the oxidant)

  • Water (for steam)

  • Vanadium-based catalyst (e.g., V₂O₅/TiO₂)

Procedure:

  • Pack a fixed-bed reactor with the vanadium-based catalyst.

  • Heat the reactor to the operating temperature, typically between 250-350°C.[1][3]

  • Vaporize the 3-methylpyridine and water.

  • Feed the vaporized 3-methylpyridine, air, and steam into the reactor over the catalyst bed. The molar ratios of the reactants (e.g., oxygen:picoline and water:picoline) are critical process parameters to optimize for yield and selectivity.[3]

  • The gaseous product stream exiting the reactor is cooled to condense the this compound.

  • The crude product is collected and can be purified by methods such as recrystallization.

  • Flue gases should be passed through a scrubbing system to remove any unreacted starting material or by-products before being released.[3]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Method Starting Material Oxidant Typical Temperature Typical Pressure Reported Yield Key Challenges
Liquid-Phase Oxidation 3-Methylpyridine or 5-Ethyl-2-methylpyridineNitric Acid200-300°C[1][15]20-500 atm[15]Up to 91%[2]High pressure, corrosive, N₂O emissions, wastewater.[2]
Vapor-Phase Catalytic Oxidation 3-MethylpyridineAir250-350°C[3]Atmospheric~66% (specific example)[1]Catalyst deactivation, temperature control.
Liquid-Phase Oxidation with H₂O₂ 3-MethylpyridineHydrogen PeroxideSupercritical conditionsSupercritical conditions~95% selectivity at 30% conversion[4]High cost of H₂O₂, handling supercritical conditions.
Ammoxidation followed by Hydrolysis 3-MethylpyridineAir, AmmoniaHigh TemperatureAtmosphericHigh selectivity to 3-cyanopyridine[2]Multi-step process, hydrolysis step required.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis Start Low Yield Observed Check_Conversion Analyze Reaction Mixture (e.g., GC, HPLC) Is conversion low? Start->Check_Conversion Check_Purity Analyze Product (e.g., NMR, LC-MS) Are there significant side products? Check_Conversion->Check_Purity No Optimize_Conditions Optimize Reaction Conditions - Increase Temperature/Pressure - Adjust Reactant Ratios - Increase Reaction Time Check_Conversion->Optimize_Conditions Yes Improve_Selectivity Improve Selectivity - Modify Catalyst - Optimize Temperature - Adjust Oxidant Ratio Check_Purity->Improve_Selectivity Yes Review_Raw_Materials Verify Raw Material Quality Check_Purity->Review_Raw_Materials No Success Yield Improved Optimize_Conditions->Success Check_Catalyst Check Catalyst Activity - Is catalyst fresh? - Any signs of deactivation? Check_Catalyst->Optimize_Conditions Improve_Selectivity->Success Review_Raw_Materials->Optimize_Conditions

A flowchart for systematically troubleshooting low yield.

Purification_Strategy General Purification Strategy for Crude this compound Crude_Product Crude Product from Reactor Initial_Separation Initial Separation (e.g., Filtration, Decantation) Crude_Product->Initial_Separation Aqueous_Workup Aqueous Workup / Extraction (Acid-Base Extraction) Initial_Separation->Aqueous_Workup Separation_Step Separate Aqueous and Organic Layers Aqueous_Workup->Separation_Step Aqueous_Phase Aqueous Phase (Contains Product as Salt) Separation_Step->Aqueous_Phase Organic_Phase Organic Phase (Contains Non-Basic Impurities) Separation_Step->Organic_Phase Precipitation Adjust pH to Isoelectric Point Precipitate Product Aqueous_Phase->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Further_Purification Further Purification Needed? Filtration_Drying->Further_Purification Recrystallization Recrystallization Further_Purification->Recrystallization Yes Sublimation Sublimation Further_Purification->Sublimation Yes Final_Product High-Purity Final Product Further_Purification->Final_Product No Recrystallization->Final_Product Sublimation->Final_Product

A logical workflow for the purification of the product.

References

preventing decarboxylation of pyridine-3-carboxylic acid during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridine-3-carboxylic acid (nicotinic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern with this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While this compound is relatively stable compared to its isomer, picolinic acid (pyridine-2-carboxylic acid), it can undergo decarboxylation under certain conditions, particularly at elevated temperatures, leading to the formation of pyridine (B92270).[1] This side reaction reduces the yield of the desired product and introduces impurities into the reaction mixture.

Q2: Under what conditions does this compound typically decarboxylate?

A2: High temperatures are the primary driver of decarboxylation for this compound. In industrial processes, decarboxylation of intermediates to form nicotinic acid is often carried out at temperatures ranging from 150°C to 250°C.[2][3] The presence of certain catalysts, such as copper chromite, can also promote this reaction. The pH of the reaction medium can also play a role; for some pyridinecarboxylic acids, the rate of decarboxylation is influenced by the protonation state of the molecule.

Q3: How does the position of the carboxylic acid group on the pyridine ring affect its stability to decarboxylation?

A3: The stability of pyridinecarboxylic acids towards thermal decarboxylation is significantly influenced by the position of the carboxyl group. The general order of stability is:

  • This compound (Nicotinic acid): Most stable

  • Pyridine-4-carboxylic acid (Isonicotinic acid): Moderately stable

  • Pyridine-2-carboxylic acid (Picolinic acid): Least stable

Picolinic acid is more prone to decarboxylation due to the proximity of the carboxylic acid to the ring nitrogen, which allows for the formation of a stable zwitterionic intermediate that facilitates the loss of CO₂.[1]

Q4: What are the general strategies to prevent decarboxylation of this compound during a reaction?

A4: The main strategies to prevent decarboxylation include:

  • Temperature Control: Keeping the reaction temperature as low as possible is the most critical factor.

  • Use of Mild Reaction Conditions: Employing mild reagents and catalysts that do not require high temperatures.

  • Protection of the Carboxylic Acid Group: Converting the carboxylic acid to a more stable functional group, such as an ester or an amide, prior to performing other reactions on the pyridine ring. This is a common and effective strategy.[4][5]

  • Use of Activation Agents: For reactions involving the carboxylic acid itself (e.g., amide bond formation), using appropriate coupling agents can facilitate the reaction at lower temperatures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and detection of pyridine as a byproduct. Decarboxylation due to excessive heat.Monitor and control the reaction temperature carefully. Aim for the lowest effective temperature. Consider using a solvent with a lower boiling point if applicable.
Failure to form an ester or amide, with evidence of starting material decomposition. Reaction conditions are too harsh, leading to decarboxylation instead of the desired transformation.Utilize milder esterification or amidation methods. For esterification, consider using a catalyst like an alkane sulfonic acid which allows for lower reaction temperatures.[6] For amidation, employ modern peptide coupling reagents (e.g., HATU, HOBt/DIC) that are effective at or below room temperature.
Side reactions on the pyridine ring when attempting to modify other parts of the molecule. The carboxylic acid group may not be stable under the required reaction conditions.Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before carrying out further transformations. The ester can be hydrolyzed back to the carboxylic acid in a final step.[4][5]
Inconsistent reaction outcomes in cross-coupling reactions. Direct use of this compound in some cross-coupling reactions can be challenging due to competing decarboxylation.Consider a decarbonylative cross-coupling approach. For instance, in a Suzuki coupling, specific palladium catalysts can directly couple the pyridine ring with a boronic acid, releasing CO₂ in a controlled manner to form the desired biaryl product.[7]
Quantitative Data on Reaction Conditions

The following table summarizes key quantitative data related to the decarboxylation of this compound and its derivatives under various conditions.

Reaction/Process Substrate Temperature (°C) Conditions/Catalyst Outcome/Yield Reference
DecarboxylationPyridinedicarboxylic acid150-250High-temperature liquid water, no catalystHigh yield of nicotinic acid[2][3]
DecarboxylationIsocinchomeronic acid>180Concentrated sulfuric acid or cyclohexanoneSubstantial decarboxylation to niacin[8]
DecarboxylationIsocinchomeronic acid220-Forms nicotinic acid[9]
EsterificationNicotinic acidRefluxStrong acid salt of a pyridine carboxylic acid esterHigh yield of ester, catalyst reusable[10]
EsterificationNicotinic acid< 115Amyl alcohol, benzene, lower alkyl sulfonic acidsQuantitative yield of amyl ester of nicotinic acid[6]
Decarbonylative Suzuki CouplingThis compound160Pd(OAc)₂, Piv₂O, specific phosphine (B1218219) ligand90% yield of 3-arylpyridine[7]

Experimental Protocols

Protocol 1: Esterification of this compound using a Reusable Catalyst to Prevent Decarboxylation

This protocol describes the synthesis of a this compound ester using a method that avoids high temperatures and allows for catalyst recycling.[10]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (for catalyst preparation)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Catalyst Preparation:

    • In a round-bottom flask, dissolve a small amount of this compound in the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for a period sufficient to form the ester salt, which will serve as the catalyst.

  • Esterification Reaction:

    • To the prepared catalyst mixture, add the bulk of the this compound and additional alcohol.

    • Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool.

    • The excess alcohol is first removed by distillation.

    • The desired ester product is then distilled under reduced pressure directly from the reaction mixture.

    • The residue remaining in the flask contains the catalyst and can be reused for subsequent esterification reactions.

Protocol 2: Decarbonylative Suzuki Cross-Coupling of this compound

This protocol outlines a method for the direct synthesis of 3-arylpyridines from this compound, avoiding the need for pre-functionalization to a halide and the associated harsh conditions.[7]

Materials:

  • This compound

  • Arylboronic acid

  • Pivalic anhydride (B1165640) (Piv₂O)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phosphine ligand (e.g., L6 as specified in the reference)

  • Boric acid (H₃BO₃)

  • Triethylamine (B128534) (Et₃N)

  • Dioxane (anhydrous)

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the arylboronic acid (2.0 equiv), pivalic anhydride (2.0 equiv), palladium(II) acetate (10 mol%), the phosphine ligand (5 mol%), boric acid (2.0 equiv), and triethylamine (1.75 equiv).

    • Add anhydrous dioxane to achieve the desired concentration (e.g., 0.20 M).

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 160°C in a preheated oil bath.

    • Stir the reaction for the specified time (e.g., 15 hours).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 3-arylpyridine.

Visualizations

Signaling Pathways and Experimental Workflows

Decarboxylation_Mechanism cluster_conditions Reaction Conditions cluster_reaction Decarboxylation Pathway Heat High Temperature Start This compound Heat->Start Catalyst Catalyst (e.g., Copper Chromite) Catalyst->Start Intermediate Zwitterionic Intermediate (more favored for 2-picolinic acid) Start->Intermediate Facilitated by heat Product Pyridine Intermediate->Product CO2 CO₂ Intermediate->CO2

Caption: Mechanism of thermal decarboxylation of pyridine carboxylic acids.

Prevention_Workflow Start Start: Reaction with This compound Check_Decarboxylation Is Decarboxylation a Risk? Start->Check_Decarboxylation Low_Temp Use Mild Conditions (Low Temperature) Check_Decarboxylation->Low_Temp Yes Direct_Reaction Proceed with Direct Reaction Check_Decarboxylation->Direct_Reaction No Protect_Group Protect Carboxylic Acid (e.g., as an Ester) Low_Temp->Protect_Group If necessary Low_Temp->Direct_Reaction Reaction_Step Perform Desired Reaction Protect_Group->Reaction_Step Deprotect Deprotect Carboxylic Acid Reaction_Step->Deprotect Final_Product Final Product Deprotect->Final_Product Direct_Reaction->Final_Product Troubleshooting_Flowchart Start Problem: Low Yield/ Pyridine Byproduct Check_Temp Was Reaction Temperature > 150°C? Start->Check_Temp Reduce_Temp Action: Reduce Reaction Temperature Check_Temp->Reduce_Temp Yes Check_Reagents Are Reagents/Catalysts Harsh? Check_Temp->Check_Reagents No End Problem Solved Reduce_Temp->End Mild_Reagents Action: Use Milder Reagents/ Coupling Agents Check_Reagents->Mild_Reagents Yes Check_Protection Is the Carboxylic Acid Protected? Check_Reagents->Check_Protection No Mild_Reagents->End Protect_Acid Action: Protect as an Ester Before Reaction Check_Protection->Protect_Acid No Check_Protection->End Yes Protect_Acid->End

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the analysis of nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for nicotinic acid analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can obscure the resolution of closely eluting compounds, leading to inaccurate integration and quantification.[1] For an acidic compound like nicotinic acid, peak tailing is a common issue that can compromise the accuracy and reproducibility of analytical methods.

Q2: What are the primary causes of peak tailing for an acidic analyte like nicotinic acid?

A2: The most common causes of peak tailing for acidic compounds like nicotinic acid are:

  • Secondary Interactions: Unwanted interactions between the negatively charged ionized form of nicotinic acid and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[2][3]

  • Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of nicotinic acid (approximately 4.85), the compound will exist in both ionized and un-ionized forms, leading to mixed retention mechanisms and peak distortion.[1][4]

  • Column Issues: Degradation of the column, contamination, or the use of an inappropriate column chemistry can all contribute to poor peak shape.[5]

  • System and Method Issues: Problems such as extra-column volume, sample overload, or a mismatch between the sample solvent and the mobile phase can also cause peak tailing.[6]

Q3: How does the mobile phase pH affect the peak shape of nicotinic acid?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. Nicotinic acid has a pKa of approximately 4.85. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa.[2][7] At a lower pH (e.g., pH 2.5-3.0), nicotinic acid will be in its protonated, un-ionized form. This neutral form has reduced interaction with the polar silanol groups on the stationary phase, leading to a more uniform retention mechanism and improved peak symmetry.[2][3]

Q4: Can the choice of buffer and its concentration impact peak tailing?

A4: Yes, the buffer and its concentration are important. A buffer is used to control and maintain a stable mobile phase pH. For nicotinic acid, using a buffer like phosphate (B84403) or acetate (B1210297) to maintain a low pH is recommended. Increasing the buffer concentration can sometimes improve peak shape by masking the residual silanol groups on the stationary phase, further reducing secondary interactions.[8] However, excessively high buffer concentrations can lead to precipitation and system issues. A concentration of 10-50 mM is generally a good starting point.[5]

Q5: What type of HPLC column is best for analyzing nicotinic acid to avoid peak tailing?

A5: For reversed-phase HPLC of nicotinic acid, a modern, high-purity silica (B1680970) C18 or C8 column with end-capping is recommended. End-capping is a process that deactivates the residual silanol groups on the silica surface, significantly reducing their potential to cause peak tailing with polar analytes.[6] Columns specifically designed for polar analytes or those with alternative stationary phases like polar-embedded or phenyl columns can also provide good peak shapes.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of nicotinic acid.

Diagram: Troubleshooting Workflow for Nicotinic Acid Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH ~2 units below pKa (4.85)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 using a buffer (e.g., 20mM Phosphate) check_ph->adjust_ph No check_column Is the column appropriate and in good condition? (End-capped C18) check_ph->check_column Yes adjust_ph->check_column column_maint Flush column with strong solvent. If old, replace with a new, high-purity, end-capped column. check_column->column_maint No check_sample Is there sample overload or solvent mismatch? check_column->check_sample Yes column_maint->check_sample adjust_sample Reduce injection volume/concentration. Dissolve sample in mobile phase. check_sample->adjust_sample Yes check_system Check for extra-column volume (tubing, connections). check_sample->check_system No adjust_sample->check_system system_maint Use narrow-bore tubing and ensure proper connections. check_system->system_maint Yes resolved Peak Shape Improved check_system->resolved No system_maint->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing in nicotinic acid HPLC analysis.

Diagram: Mechanism of Peak Tailing due to Silanol Interactions

Caption: Interactions of nicotinic acid with the stationary phase at different ionization states.

Data Presentation

The following tables summarize the expected impact of key HPLC parameters on the peak shape of nicotinic acid. While specific quantitative data from a single study is not available, these tables are compiled from established chromatographic principles and data from validation studies of similar compounds.

Table 1: Effect of Mobile Phase pH on Nicotinic Acid (pKa ≈ 4.85) Peak Shape

Mobile Phase pHExpected Ionization State of Nicotinic AcidExpected Interaction with SilanolsPredicted Peak Tailing Factor (Tf)
6.0Mostly Ionized (Nicotinate)High potential for secondary interactions> 1.5 (Significant Tailing)
4.8Mix of Ionized and Un-ionizedMixed-mode retention, high tailing> 2.0 (Poor, broad peak)
3.0Mostly Un-ionized (Nicotinic Acid)Minimized secondary interactions1.0 - 1.2 (Good Symmetry)
2.5Fully Un-ionized (Nicotinic Acid)Very low secondary interactions< 1.2 (Excellent Symmetry)

Table 2: Influence of Method Parameters on Peak Tailing

ParameterCondition Leading to TailingRecommended SolutionExpected Improvement in Peak Shape
Column Chemistry Non-end-capped, older silica columnUse a high-purity, end-capped C18 or C8 column.Significant reduction in tailing
Buffer Concentration Low buffer concentration (<10 mM)Increase buffer concentration to 20-50 mM.Moderate improvement
Sample Concentration High sample concentration leading to overloadDilute the sample or reduce the injection volume.Significant reduction in tailing
Sample Solvent Sample dissolved in a stronger solvent than the mobile phaseDissolve the sample in the initial mobile phase.Improved peak shape, may reduce fronting
System Dead Volume Excessive tubing length or wide-bore tubingUse tubing with a smaller internal diameter (e.g., 0.125 mm) and minimize length.Moderate improvement

Experimental Protocols

The following are example HPLC methods that can be used as a starting point for the analysis of nicotinic acid, with a focus on achieving good peak symmetry.

Protocol 1: Isocratic Reversed-Phase HPLC Method

This method is suitable for the routine analysis of nicotinic acid in simple matrices.

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 20 mM potassium phosphate buffer (pH adjusted to 2.8 with phosphoric acid) : Acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 261 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the detector. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gradient Reversed-Phase HPLC Method for Complex Matrices

This gradient method can be used for samples where other components may interfere with the nicotinic acid peak.

  • Column: High-purity, end-capped C18, 100 mm x 2.1 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 40% B

    • 8-9 min: 40% to 95% B

    • 9-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at 261 nm or Mass Spectrometry (MS).

  • Sample Preparation: Perform a suitable sample clean-up procedure such as solid-phase extraction (SPE) if the matrix is complex. The final sample should be dissolved in Mobile Phase A. Filter through a 0.22 µm syringe filter.

By systematically addressing the potential causes of peak tailing outlined in this guide, you can significantly improve the quality and reliability of your HPLC analysis of nicotinic acid.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Picolinic and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of picolinic acid and nicotinic acid. This document synthesizes experimental data to delineate their distinct mechanisms of action and physiological effects.

Picolinic acid and nicotinic acid, while both isomers of pyridinecarboxylic acid, exhibit remarkably different biological activities.[1][2][3] Picolinic acid, a metabolite of the essential amino acid tryptophan via the kynurenine (B1673888) pathway, is primarily recognized for its role as a metal chelator and its immunomodulatory and neuroprotective effects.[4][5][6] In contrast, nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient involved in cellular metabolism and is widely recognized for its potent lipid-lowering properties.[7][8]

Physicochemical and Metabolic Origins

Picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid) share the same molecular formula (C₆H₅NO₂) but differ in the position of the carboxyl group on the pyridine (B92270) ring.[7][9] This structural variance is the foundation of their distinct biological functions. Both compounds are related to tryptophan metabolism. Picolinic acid is a downstream product of the kynurenine pathway.[5][10] Nicotinic acid can also be synthesized from tryptophan, which serves as a precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).[8][11]

Comparative Biological Functions and Mechanisms of Action

The primary biological roles of picolinic and nicotinic acid diverge significantly. Picolinic acid's most prominent characteristic is its function as a bidentate chelating agent for divalent and trivalent metal ions such as zinc, iron, and copper.[4][5] This property is believed to underpin many of its biological effects, including its ability to facilitate the absorption of essential minerals.[4] Furthermore, picolinic acid demonstrates significant immunomodulatory activity, acting as a costimulus with interferon-gamma (IFNγ) to induce macrophage effector functions and the production of inflammatory chemokines.[4][12] It has also been shown to suppress the proliferation and metabolic activity of CD4+ T cells by inhibiting c-Myc activation.[13]

Nicotinic acid, on the other hand, exerts its primary effects through the activation of specific G protein-coupled receptors, notably the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A.[7][14][15][16] This receptor-mediated mechanism is central to its well-documented lipid-modifying effects, which include a reduction in low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, coupled with an increase in high-density lipoprotein (HDL) cholesterol.[7][17][18] The signaling cascade initiated by nicotinic acid binding to HCA₂ involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the PI3K/Akt pathway.[19][20]

Quantitative Data Summary

ParameterPicolinic AcidNicotinic AcidReference
Primary Function Metal chelation, ImmunomodulationVitamin (B3), Lipid-lowering agent[4][7][8]
Primary Mechanism Metal ion binding, Modulation of immune cell functionActivation of HCA₂ (GPR109A) receptor[4][13][14]
Key Signaling Events Induction of MIP-1α/β, Synergism with IFNγ, Inhibition of c-Myc phosphorylationInhibition of adenylyl cyclase, Activation of PI3K/Akt pathway[4][13][19]
Metabolic Precursor Tryptophan (via kynurenine pathway)Tryptophan[5][11]
Therapeutic Uses Investigational (anti-infective, immunomodulator), Component of mineral supplementsDyslipidemia, Pellagra prevention[7][8][9]

Signaling Pathways

The signaling pathways activated by picolinic acid and nicotinic acid are distinct, reflecting their different receptors and downstream effectors.

picolinic_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Picolinic_Acid Picolinic Acid Receptor Putative Receptor/Transporter Picolinic_Acid->Receptor Chelation Chelation Picolinic_Acid->Chelation Immune_Modulation Immune Modulation Receptor->Immune_Modulation Metal_Ions Metal Ions (e.g., Zn²⁺, Fe²⁺) Metal_Ions->Chelation cMyc_Inhibition Inhibition of c-Myc Phosphorylation Immune_Modulation->cMyc_Inhibition Gene_Expression Altered Gene Expression (e.g., MIP-1α/β) Immune_Modulation->Gene_Expression

Caption: Picolinic Acid Signaling Pathway.

nicotinic_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nicotinic_Acid Nicotinic Acid HCA2_Receptor HCA₂ (GPR109A) Receptor Nicotinic_Acid->HCA2_Receptor Gi Gᵢ Protein HCA2_Receptor->Gi AC Adenylyl Cyclase Gi->AC inhibition PI3K PI3K Gi->PI3K cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Lipolysis) cAMP->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response tcell_proliferation_workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from blood Isolate_TCells Isolate CD4+ T cells Isolate_PBMCs->Isolate_TCells Culture_TCells Culture T cells Isolate_TCells->Culture_TCells Stimulate_Treat Stimulate with anti-CD3/CD28 + Treat with Picolinic Acid Culture_TCells->Stimulate_Treat Incubate Incubate for 72h Stimulate_Treat->Incubate Add_Tracer Add Proliferation Tracer (e.g., [³H]-thymidine) Incubate->Add_Tracer Measure_Incorporation Measure Tracer Incorporation Add_Tracer->Measure_Incorporation Analyze_Data Analyze and Compare Data Measure_Incorporation->Analyze_Data gtp_binding_workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Detection & Analysis Prepare_Membranes Prepare HCA₂-expressing cell membranes Incubate Incubate membranes with Nicotinic Acid and [³⁵S]GTPγS Prepare_Membranes->Incubate Prepare_Buffer Prepare Assay Buffer with GDP and MgCl₂ Prepare_Buffer->Incubate Filter Rapid Filtration to separate bound and free [³⁵S]GTPγS Incubate->Filter Quantify Quantify bound radioactivity (Scintillation Counting) Filter->Quantify Analyze Generate Dose-Response Curves (EC₅₀ determination) Quantify->Analyze

References

A Comparative Guide to the Enzyme Inhibitory Potential of Pyridinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinecarboxylic acids, consisting of the isomers picolinic acid, nicotinic acid, and isonicotinic acid, are fundamental scaffolds in medicinal chemistry.[1] Their structural variations lead to diverse biological activities, including a significant potential for enzyme inhibition. This guide provides a comparative overview of their enzyme inhibitory profiles, supported by available experimental data and detailed methodologies.

While direct comparative studies on the enzyme inhibitory potential of the parent pyridinecarboxylic acid isomers are limited, a substantial body of research highlights the potent and varied inhibitory activities of their derivatives. These compounds have been investigated as inhibitors of a wide range of enzymes, playing crucial roles in various disease pathologies.[2]

Quantitative Comparison of Inhibitory Potential

The following table summarizes the enzyme inhibitory data for derivatives of pyridinecarboxylic acid isomers. It is important to note that these values are not directly comparable across different studies due to variations in experimental conditions.

Isomer ScaffoldDerivative/CompoundTarget Enzyme(s)Inhibition MetricValue
Picolinic AcidVerubecestatBACE2Kᵢ0.38 nM[3]
Picolinic AcidGSK-269984APGE2 EP1IC₅₀7.9 nM[3]
Picolinic AcidVarious DerivativesASK1IC₅₀< 300 nM[3]
Picolinic AcidVarious DerivativesKDM5BIC₅₀< 1.0 µM[3]
Nicotinic AcidNicotinic Acid CYP2D6 Kᵢ 3.8 +/- 0.3 mM [4]
Nicotinic AcidNicotinamide (B372718)CYP2D6Kᵢ19 +/- 4 mM[4]
Nicotinic AcidNicotinamideCYP3A4Kᵢ13 +/- 3 mM[4]
Nicotinic AcidNicotinamideCYP2E1Kᵢ13 +/- 8 mM[4]
Nicotinic AcidDerivative 23ReninIC₅₀3 x 10⁻⁴ M
Nicotinic AcidDerivative 24ReninIC₅₀7.5 x 10⁻⁴ M
Isonicotinic AcidVarious DerivativesKDM5BIC₅₀1.4 - 2.0 µM[3]
Isonicotinic AcidDerivative 29ReninIC₅₀4 x 10⁻⁵ M
Isonicotinic AcidDerivative 30ReninIC₅₀4 x 10⁻³ M

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for common enzyme inhibition assays relevant to the study of pyridinecarboxylic acid derivatives.

General Spectrophotometric Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of a compound on enzyme activity using a spectrophotometer.[5]

1. Materials and Reagents:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test compound (e.g., a pyridinecarboxylic acid derivative)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare the enzyme solution at a working concentration in the assay buffer.

    • Prepare the substrate solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the enzyme solution to all wells except the blank.

    • Add the test compound dilutions to the test wells.

    • Add assay buffer with the corresponding DMSO concentration to the control wells.

    • Add only assay buffer and DMSO to the blank wells.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately begin measuring the change in absorbance over time at a predetermined wavelength using a microplate reader. The rate of change in absorbance corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cytochrome P450 (CYP) Inhibition Assay

This protocol is used to assess the inhibitory potential of compounds on major human drug-metabolizing CYP enzymes.[6][7]

1. Materials and Reagents:

2. Procedure:

  • Incubation Mixture Preparation:

    • Prepare a solution of human liver microsomes or recombinant CYP enzyme in phosphate buffer.

    • Prepare various concentrations of the test compound.

  • Incubation:

    • Pre-incubate the enzyme and test compound mixture at 37°C.

    • Initiate the reaction by adding the isoform-specific substrate and the NADPH regenerating system.

    • Incubate for a specific time at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each test compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration.

Histone Demethylase (HDM) Inhibition Assay

This protocol describes a method to measure the inhibition of histone demethylase activity.[8][9]

1. Materials and Reagents:

  • Recombinant histone demethylase (e.g., a KDM family member)

  • Methylated histone peptide substrate (biotinylated)

  • Test compound

  • Assay buffer

  • Cofactors (e.g., α-ketoglutarate, Fe(II) for JmjC domain-containing demethylases)

  • Detection reagents (e.g., antibody specific to the methylated state of the substrate, secondary antibody conjugated to a reporter like HRP or a fluorophore)

  • Streptavidin-coated microplate

2. Procedure:

  • Substrate Coating:

    • Coat a streptavidin-coated microplate with the biotinylated methylated histone peptide substrate.

  • Inhibition Reaction:

    • Add the test compound at various concentrations to the wells.

    • Add the histone demethylase enzyme and necessary cofactors.

    • Incubate the plate to allow for the demethylation reaction to occur.

  • Detection:

    • Wash the plate to remove the enzyme and reaction components.

    • Add the primary antibody that specifically recognizes the methylated substrate.

    • Incubate to allow antibody binding.

    • Wash the plate and add the enzyme- or fluorophore-conjugated secondary antibody.

    • Incubate and wash again.

  • Signal Measurement:

    • Add the appropriate substrate for the reporter enzyme (e.g., TMB for HRP) or measure the fluorescence.

    • The signal intensity is inversely proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value from the dose-response curve.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dil Serial Dilution of Inhibitor prep_reagents->serial_dil plate_setup Plate Setup (Control, Blank, Test Wells) serial_dil->plate_setup pre_inc Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_inc reaction_init Initiate Reaction (Add Substrate) pre_inc->reaction_init measurement Measure Signal (e.g., Absorbance) reaction_init->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: General workflow for a typical enzyme inhibition assay.

Conceptual Signaling Pathway Inhibition

G cluster_pathway Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor Enzyme Inhibitor (Pyridinecarboxylic Acid Derivative) Inhibitor->Kinase2 Inhibition

Caption: Conceptual diagram of enzyme inhibition within a signaling cascade.

Logical Relationship of Pyridinecarboxylic Acid Isomers and Their Derivatives

G cluster_isomers Isomers PCA Pyridinecarboxylic Acids Picolinic Picolinic Acid (2-position) PCA->Picolinic Nicotinic Nicotinic Acid (3-position) PCA->Nicotinic Isonicotinic Isonicotinic Acid (4-position) PCA->Isonicotinic Derivatives Chemical Derivatives Picolinic->Derivatives Nicotinic->Derivatives Isonicotinic->Derivatives EnzymeInhibitors Enzyme Inhibitors Derivatives->EnzymeInhibitors TherapeuticAgents Therapeutic Agents EnzymeInhibitors->TherapeuticAgents

Caption: Relationship between isomers and their progression to therapeutic agents.

References

A Comparative Guide to Analytical Methods for Quantifying Nicotinic Acid in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Nicotinic Acid in Pharmaceutical Formulations.

This guide provides a detailed comparison of three widely used analytical methods for the quantification of nicotinic acid (Niacin) in pharmaceutical products: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. The performance of each method is evaluated based on key validation parameters to assist researchers and quality control analysts in selecting the most suitable method for their specific needs.

Comparison of Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and Titrimetry for the quantification of nicotinic acid.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryTitrimetry
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Measurement of the absorbance of UV light by nicotinic acid at a specific wavelength.Neutralization reaction between the acidic nicotinic acid and a standardized basic solution.
Linearity Range 3.2854 x 10⁻⁵ M to 1.36411 x 10⁻³ M[1]1-19 µg/mL[2]Typically wide, dependent on titrant concentration.
Accuracy (% Recovery) Average recovery of 101%[1]99.15% to 99.66%[2]High accuracy expected as it is an absolute method.
Precision (%RSD) Intraday: <5%, Interday: <5%Intraday: 0.3677%, Interday: 0.3672%[2]High precision, with low %RSD expected.
Limit of Detection (LOD) 1.3685 x 10⁻⁵ M[1]0.64 µg/mL[2]Not typically determined; less sensitive than other methods.
Limit of Quantification (LOQ) 4.5616 x 10⁻⁵ M[1]1.94 µg/mL[2]Not typically determined; less sensitive than other methods.
Specificity High (separates nicotinic acid from excipients)Moderate (potential for interference from other UV-absorbing compounds)Low (any acidic or basic impurity can interfere)
Throughput ModerateHighLow to Moderate
Cost & Complexity HighLowLow

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results for any of the discussed techniques.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation A Method Development & Optimization B Validation Protocol Definition A->B Define Validation Parameters C Specificity/ Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability Testing C->J Perform Experiments D->J Perform Experiments E->J Perform Experiments F->J Perform Experiments G->J Perform Experiments H->J Perform Experiments I->J Perform Experiments K Method Implementation for Routine Analysis J->K Method is Validated L Documentation & Reporting K->L Generate Data

A generalized workflow for analytical method validation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides high specificity and sensitivity for the quantification of nicotinic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection Wavelength: The optimal wavelength for detecting nicotinic acid is around 261-265 nm.[1]

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Dissolve a quantity of the powder equivalent to a known amount of nicotinic acid in a suitable solvent (e.g., a mixture of water and methanol).

    • Sonicate the solution to ensure complete dissolution of the active ingredient.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

    • Dilute the filtered solution to a known concentration within the calibration range.

  • Standard Preparation: Prepare a series of standard solutions of nicotinic acid of known concentrations in the same solvent as the sample.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The concentration of nicotinic acid in the sample is determined by comparing the peak area of the sample with the peak areas of the standards from the calibration curve.

UV-Vis Spectrophotometry

This method is simple, rapid, and cost-effective, making it suitable for routine quality control analysis.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Ethanol (B145695) is a suitable solvent for nicotinic acid.[2]

  • Wavelength of Maximum Absorbance (λmax): The λmax of nicotinic acid in ethanol is approximately 262 nm.[2]

  • Sample Preparation:

    • Prepare a stock solution of the pharmaceutical formulation by dissolving a known weight of the powdered tablets in ethanol.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the stock solution with ethanol to obtain a concentration within the linear range of the method.

  • Standard Preparation: Prepare a stock solution of pure nicotinic acid in ethanol and then prepare a series of dilutions of known concentrations.

  • Analysis: Measure the absorbance of both the sample and standard solutions at the λmax against a solvent blank. The concentration of nicotinic acid in the sample is calculated using the calibration curve generated from the standard solutions.

Titrimetry

This classical method is based on a neutralization reaction and is an official method in several pharmacopoeias.[3]

  • Principle: The carboxylic acid group of nicotinic acid is titrated with a standardized solution of a strong base, typically sodium hydroxide.

  • Reagents:

  • Sample Preparation:

    • Accurately weigh a quantity of the powdered pharmaceutical formulation containing a known amount of nicotinic acid.

    • Dissolve the sample in a suitable volume of distilled water. Gentle heating may be required to aid dissolution.

  • Procedure:

    • Add a few drops of phenolphthalein indicator to the sample solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed, indicating the endpoint of the titration.

    • Record the volume of NaOH solution consumed.

  • Calculation: The amount of nicotinic acid in the sample is calculated based on the stoichiometry of the reaction, where one mole of nicotinic acid reacts with one mole of sodium hydroxide.

Conclusion

The choice of an analytical method for the quantification of nicotinic acid in pharmaceuticals should be based on a careful consideration of the specific requirements of the analysis.

  • HPLC is the method of choice when high specificity and sensitivity are required, particularly for the analysis of complex formulations or for stability-indicating assays where the separation of degradation products is necessary.

  • UV-Vis Spectrophotometry offers a rapid, simple, and cost-effective alternative for routine quality control testing of simple formulations where interference from excipients is minimal.

  • Titrimetry , as an official pharmacopoeial method, is a reliable and accurate technique for the assay of bulk drug substance and high-dose formulations, although it lacks specificity and sensitivity compared to instrumental methods.

The validation data and experimental protocols provided in this guide serve as a valuable resource for researchers and analysts in the pharmaceutical industry to make informed decisions and to develop and validate robust analytical methods for the quality control of nicotinic acid products.

References

A Tale of Two Isomers: Pyridine-3-Carboxylic Acid vs. Isonicotinic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The design and synthesis of Metal-Organic Frameworks (MOFs) are pivotal in fields ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is a critical determinant of the final structure and properties of the MOF. Among the vast library of available linkers, pyridine-based carboxylic acids are of particular interest due to their rigidity, potential for strong coordination, and the introduction of basic nitrogen sites into the framework. This guide provides a comparative analysis of two constitutional isomers: pyridine-3-carboxylic acid (nicotinic acid) and isonicotinic acid (pyridine-4-carboxylic acid), in the context of MOF synthesis. Understanding the subtle yet significant differences imparted by the position of the carboxyl group is crucial for the rational design of functional MOFs.

Chemical Structures and Properties

The key distinction between nicotinic acid and isonicotinic acid lies in the position of the carboxylic acid group on the pyridine (B92270) ring. In nicotinic acid, the carboxyl group is at the 3-position, leading to an angled disposition of the coordination vectors. In contrast, isonicotinic acid has the carboxyl group at the 4-position, resulting in a linear and more divergent orientation. This seemingly minor isomeric difference has profound implications for the resulting MOF architecture, influencing network topology, porosity, and ultimately, the material's performance in various applications.

PropertyThis compound (Nicotinic Acid)Isonicotinic Acid (Pyridine-4-Carboxylic Acid)
Chemical Formula C₆H₅NO₂C₆H₅NO₂
Molar Mass 123.11 g/mol 123.11 g/mol
Structure Carboxyl group at the 3-positionCarboxyl group at the 4-position
Coordination Geometry Angular/BentLinear/Divergent

Impact on MOF Synthesis and Properties: A Comparative Overview

The geometric disparity between these two linkers directly translates into the formation of MOFs with distinct structural and functional attributes. While a direct, one-to-one comparison of MOFs synthesized under identical conditions with both linkers is scarce in the literature, we can infer the influence of each linker by examining representative examples.

Isonicotinic acid, with its linear geometry, is often employed to construct highly porous, three-dimensional frameworks with predictable topologies. The linear nature of the linker facilitates the formation of extended, robust networks. For instance, iron-based MOFs synthesized with isonicotinic acid have demonstrated ultramicroporosity, making them suitable for gas separation applications like CO₂/N₂ separation[1].

Nicotinic acid and its derivatives, such as 3,5-pyridinedicarboxylic acid, tend to produce more complex and varied structures due to the angular nature of the linker. This can lead to the formation of interpenetrated frameworks or lower-dimensional structures like 2D layers or 1D chains. The resulting MOFs may exhibit unique properties arising from their specific topologies, but achieving high porosity can be more challenging compared to their linear counterparts.

Quantitative Data Comparison

The following table summarizes key quantitative data for representative MOFs synthesized using isonicotinic acid and a derivative of nicotinic acid (3,5-pyridinedicarboxylic acid), as reported in the literature. It is important to note that the synthesis conditions and metal ions are different, which significantly influences the final properties.

MOF Name/SystemLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
MUV-26αIsonicotinic acidFe³⁺~267Not ReportedUltramicroporous iron-isonicotinate MOFs[1]
MUV-26βIsonicotinic acidFe³⁺~242Not ReportedUltramicroporous iron-isonicotinate MOFs[1]
Zn(IN)₂Isonicotinic acidZn²⁺Not ReportedNot ReportedZinc Metal Organic Frameworks from Isonicotinic Acid[2]
MOF-1 (from publication)3,5-Pyridinedicarboxylic acidCd²⁺Not ReportedNot ReportedMOFs from 3,5-Pyridinedicarboxylic Acid
MOF-2 (from publication)3,5-Pyridinedicarboxylic acidCo²⁺Not ReportedNot ReportedMOFs from 3,5-Pyridinedicarboxylic Acid

Note: The lack of comprehensive, directly comparable data highlights a gap in the current research literature.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of MOF synthesis. Below are representative protocols for the synthesis of MOFs using isonicotinic acid and a derivative of nicotinic acid, extracted from published research.

Synthesis of an Iron-Isonicotinate MOF (MUV-26α)

This protocol is adapted from a study on ultramicroporous iron-isonicotinate MOFs[1].

  • Precursor Solution Preparation: Dissolve the iron precursor in a suitable solvent.

  • Linker Addition: Add isonicotinic acid to the solution and sonicate until a complete dispersion is achieved.

  • Solvothermal Synthesis: Place the dispersion in an oven and heat at 120 °C for 48 hours.

  • Cooling and Washing: Allow the reaction to cool to room temperature. The precipitated crystals are then washed multiple times with DMF.

  • Activation: For an activated sample, perform further washing with methanol, followed by overnight immersion in methanol. The final activation is carried out at 150 °C under vacuum for 24 hours.

Synthesis of a MOF using 3,5-Pyridinedicarboxylic Acid

This protocol is a general representation based on available literature.

  • Reactant Mixture: Mix the metal salt and 3,5-pyridinedicarboxylic acid in a 1:1 molar ratio in a small vial.

  • Solvent Addition: Suspend the mixture in N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Heat the mixture in a sand bath to 110°C and maintain for 24 hours.

  • Crystallization: Allow the solution to cool to room temperature for 24 hours to allow for the precipitation of the MOF crystals.

  • Isolation and Drying: Filter the precipitate and dry it under a vacuum for one hour.

Visualizing the Structural Impact and Synthesis Workflow

The following diagrams, generated using Graphviz, illustrate the fundamental structural differences arising from the linker isomerism and a typical workflow for MOF synthesis and characterization.

G Influence of Linker Isomerism on MOF Structure cluster_0 This compound (Nicotinic Acid) cluster_1 Isonicotinic Acid NA Nicotinic Acid (Angular) MOF_NA Complex/Interpenetrated MOF Structures NA->MOF_NA Leads to INA Isonicotinic Acid (Linear) MOF_INA Extended, Porous 3D MOF Structures INA->MOF_INA Favors G General MOF Synthesis and Characterization Workflow cluster_workflow start Reactants (Metal Salt + Linker) synthesis Solvothermal/Hydrothermal Synthesis start->synthesis isolation Isolation & Washing synthesis->isolation activation Solvent Exchange & Activation isolation->activation characterization Characterization (PXRD, TGA, BET, etc.) activation->characterization application Application Testing characterization->application

References

A Comparative Guide to Pharmacopeial Purity Standards of Synthesized Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity standards for synthesized nicotinic acid as defined by the leading pharmacopeias: the United States Pharmacopeia (USP), the British Pharmacopoeia (BP), and the European Pharmacopoeia (EP). Adherence to these standards is critical for ensuring the quality, safety, and efficacy of nicotinic acid in pharmaceutical applications. This document outlines the key purity tests, their acceptance criteria, and the detailed experimental protocols mandated by each pharmacopeia.

Comparative Analysis of Pharmacopeial Standards

The purity requirements for nicotinic acid across the USP, BP, and EP are largely harmonized, reflecting a global standard for quality. However, subtle differences in test methodologies and acceptance criteria exist. The following tables summarize the key quantitative parameters for easy comparison.

Table 1: Assay and Identification

TestUnited States Pharmacopeia (USP)British Pharmacopoeia (BP) / European Pharmacopoeia (EP)
Assay (dried basis) 99.0% - 101.0%99.5% - 100.5%
Identification A Infrared AbsorptionInfrared Absorption
Identification B Ultraviolet Absorption (Ratio A237/A262: 0.46 - 0.50)Melting Point: 234 °C to 240 °C
Identification C -Ultraviolet and visible absorption spectrophotometry (Ratio A237/A262 = 0.46 to 0.50)

Table 2: Impurity and Contaminant Limits

TestUnited States Pharmacopeia (USP)British Pharmacopoeia (BP) / European Pharmacopoeia (EP)
Residue on Ignition ≤ 0.1%≤ 0.1% (Sulphated Ash)
Chloride ≤ 0.02%≤ 200 ppm
Sulfate ≤ 0.02%Not specified
Heavy Metals ≤ 0.002% (Method I)≤ 20 ppm (Test C)
Loss on Drying ≤ 1.0% (105 °C for 1 hour)≤ 1.0% (in an oven at 105 °C for 1 h)
Related Substances To pass testAny impurity: ≤ 0.5%, Total impurities: ≤ 1.0%

Experimental Protocols

Detailed methodologies for the key experiments are crucial for accurate assessment of nicotinic acid purity against pharmacopeial standards.

Assay (Titrimetry) - Harmonized Method

This method is a classic acid-base titration to determine the percentage of nicotinic acid.

  • Procedure:

    • Accurately weigh about 0.25 g of nicotinic acid.

    • Dissolve in 50 mL of water.

    • Titrate with 0.1 M sodium hydroxide (B78521), using phenolphthalein (B1677637) solution as an indicator, until a pink color is obtained.[1]

    • Perform a blank titration.

  • Calculation: 1 mL of 0.1 M sodium hydroxide is equivalent to 12.31 mg of C₆H₅NO₂.[1]

Related Substances (Liquid Chromatography) - BP/EP Method

This high-performance liquid chromatography (HPLC) method is employed to separate and quantify impurities.

  • Chromatographic Conditions:

    • Column: 0.25 m x 4.6 mm, packed with end-capped octadecylsilyl silica (B1680970) gel for chromatography compatible with 100% aqueous mobile phases (4 µm).[2]

    • Mobile Phase A: Dilute 2 mL of acetic acid in water and dilute to 1000 mL.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 262 nm.

    • Temperature: 15 °C.[2]

  • Procedure:

    • Test Solution: Dissolve 0.120 g of the substance in 200 µL of dilute ammonia (B1221849) and dilute to 10.0 mL with mobile phase A.[2]

    • Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with mobile phase A. Dilute 1.0 mL of this solution to 10.0 mL with mobile phase A.[2]

    • Reference Solution (b): Dissolve nicotinic acid impurity mixture CRS in mobile phase A.[2]

    • Inject the test and reference solutions and record the chromatograms.

  • Acceptance Criteria:

    • Any impurity is not more than the area of the principal peak in the chromatogram obtained with reference solution (a) (0.5%).

    • The sum of the areas of all impurity peaks is not more than twice the area of the principal peak in the chromatogram obtained with reference solution (a) (1.0%).

Visualizing the Workflow and Standards

To better illustrate the processes and relationships involved in assessing nicotinic acid purity, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Pharmacopeial Testing cluster_analysis Data Analysis & Comparison start Synthesized Nicotinic Acid dissolve Dissolve in Appropriate Solvent start->dissolve assay Assay (Titrimetry) dissolve->assay impurities Related Substances (HPLC) dissolve->impurities heavy_metals Heavy Metals dissolve->heavy_metals other Other Tests (LOD, ROI, etc.) dissolve->other compare Compare Results with Pharmacopeial Standards assay->compare impurities->compare heavy_metals->compare other->compare pass Pass compare->pass Meets Criteria fail Fail compare->fail Does Not Meet Criteria

Experimental workflow for nicotinic acid purity assessment.

Pharmacopeia_Comparison usp_assay Assay: 99.0-101.0% usp_impurities Related Substances: Pass/Fail usp_heavy_metals Heavy Metals: ≤0.002% bp_ep_assay Assay: 99.5-100.5% bp_ep_impurities Related Substances: Individual ≤0.5% Total ≤1.0% bp_ep_heavy_metals Heavy Metals: ≤20 ppm nicotinic_acid Synthesized Nicotinic Acid nicotinic_acid->usp_assay nicotinic_acid->bp_ep_assay

Comparison of key purity standards for nicotinic acid.

References

A Comparative Analysis of Nicotinic Acid and Nicotinamide in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between nicotinic acid (NA) and nicotinamide (B372718) (NAM) is critical for experimental design and therapeutic application. While both are forms of vitamin B3 and precursors to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), their distinct metabolic pathways and pharmacological effects lead to significantly different biological outcomes.

This guide provides an objective comparison of nicotinic acid and nicotinamide, summarizing key quantitative data, detailing experimental protocols for their assessment, and visualizing the core signaling pathways that differentiate their activity.

Core Differences in Biological Activity

Nicotinic acid and nicotinamide, despite their close chemical relationship, are not interchangeable in many biological contexts. The primary distinction lies in their interaction with the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). Nicotinic acid is a potent agonist of GPR109A, while nicotinamide is not. This difference is the foundation for their varying effects on lipid metabolism and the well-known "flushing" side effect associated with nicotinic acid.

Both compounds serve as precursors for the synthesis of NAD+, a critical coenzyme in cellular metabolism and signaling. However, they utilize distinct biosynthetic routes. Nicotinic acid is converted to NAD+ via the Preiss-Handler pathway, whereas nicotinamide is primarily utilized in the salvage pathway.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differential effects of nicotinic acid and nicotinamide.

Table 1: Comparative Efficacy in Elevating NAD+ Levels in Preclinical Models

CompoundModel SystemTissueDoseFold Increase in NAD+ (approx.)Reference
Nicotinic AcidFischer-344 RatsLiver1000 mg/kg diet1.44x[1]
NicotinamideFischer-344 RatsLiver1000 mg/kg diet1.43x[1]
Nicotinic AcidFischer-344 RatsBlood1000 mg/kg dietElevated[1]
NicotinamideFischer-344 RatsBlood1000 mg/kg dietElevated[1]
Nicotinic AcidFischer-344 RatsHeart1000 mg/kg dietElevated[1]
NicotinamideFischer-344 RatsHeart1000 mg/kg dietNot significantly elevated[1]
Nicotinic AcidFischer-344 RatsKidney1000 mg/kg dietElevated[1]
NicotinamideFischer-344 RatsKidney1000 mg/kg dietNot significantly elevated[1]
Nicotinic AcidHuman KeratinocytesIn vitro10 µM1.3x[2]
NicotinamideHuman KeratinocytesIn vitroUp to 100 µMNo significant increase[2]

Table 2: Comparative Effects on Plasma Lipid Profiles in Humans (Clinical Trial Data)

ParameterNicotinic AcidNicotinamideReference
LDL Cholesterol Significant reductionNo significant effect[3][4]
HDL Cholesterol Significant increaseNo significant effect[3][4]
Triglycerides Significant reductionNo significant effect[3][4]
Lipoprotein(a) ReductionNo significant effect[5]

Table 3: Comparative Anti-inflammatory Effects in a Human Whole Blood Model

CytokineCompoundConcentrationInhibition of LPS-induced Cytokine ProductionReference
IL-1βNicotinamide40 mmol/L>95%[6]
IL-6Nicotinamide4 mmol/LSignificant reduction[6]
IL-6Nicotinamide40 mmol/L>95%[6]
TNF-αNicotinamide40 mmol/L>95%[6]
IL-8Nicotinamide40 mmol/L85%[6]

Note: Data for a direct comparison with nicotinic acid at the same concentrations in this specific model is limited. However, nicotinic acid's anti-inflammatory effects are often linked to its GPR109A-mediated actions in immune cells.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways differentiating nicotinic acid and nicotinamide, as well as a typical experimental workflow.

NAD_Biosynthesis cluster_NA Preiss-Handler Pathway cluster_NAM Salvage Pathway NA Nicotinic Acid NaPRT NaPRT NA->NaPRT NaMN Nicotinic Acid Mononucleotide (NaMN) NaPRT->NaMN NMNAT NMNAT NaMN->NMNAT NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NMNAT->NaAD NADS NAD Synthetase NaAD->NADS NAD NAD+ NADS->NAD NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT_salvage NMNAT NMN->NMNAT_salvage NMNAT_salvage->NAD

Figure 1: NAD+ Biosynthesis Pathways from Nicotinic Acid and Nicotinamide.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_anti_inflammatory Anti-inflammatory Effects NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC PLC PLC Gi->PLC NFkB NF-κB Inhibition Gi->NFkB cAMP cAMP AC->cAMP inhibits PKA PKA cAMP->PKA IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 PLA2 PLA2 Ca2->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1/2 AA->COX PGs Prostaglandins (PGD2, PGE2) COX->PGs Flushing Flushing Effect PGs->Flushing

Figure 2: Nicotinic Acid-GPR109A Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, Hepatocytes) start->cell_culture treatment Treatment with Nicotinic Acid or Nicotinamide cell_culture->treatment sample_collection Sample Collection (Cell Lysates, Supernatants) treatment->sample_collection nad_assay NAD+ Quantification (HPLC or Enzymatic Assay) sample_collection->nad_assay lipid_assay Lipid Analysis (e.g., Cholesterol Efflux Assay) sample_collection->lipid_assay cytokine_assay Cytokine Measurement (ELISA) sample_collection->cytokine_assay gpr109a_assay GPR109A Activation Assay (cAMP Measurement) sample_collection->gpr109a_assay data_analysis Data Analysis nad_assay->data_analysis lipid_assay->data_analysis cytokine_assay->data_analysis gpr109a_assay->data_analysis end End data_analysis->end

Figure 3: General Experimental Workflow for Comparing NA and NAM.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols cited in the comparison of nicotinic acid and nicotinamide.

Quantification of NAD+ Levels by HPLC

Objective: To measure intracellular NAD+ concentrations in response to treatment with nicotinic acid or nicotinamide.

Methodology:

  • Sample Preparation: Cells or tissues are harvested and rapidly homogenized in an acidic extraction buffer (e.g., 0.5 M perchloric acid) to precipitate proteins and stabilize NAD+.

  • Neutralization: The acidic extract is neutralized with a potassium carbonate solution.

  • Chromatography: The neutralized supernatant is injected into a reverse-phase HPLC system.

  • Separation: NAD+ is separated from other nucleotides on a C18 column using an isocratic or gradient elution with a phosphate (B84403) buffer-based mobile phase.

  • Detection: NAD+ is detected by its UV absorbance at 260 nm.

  • Quantification: The concentration of NAD+ in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of NAD+.

GPR109A Activation Assay (cAMP Measurement)

Objective: To determine the ability of nicotinic acid and nicotinamide to activate GPR109A, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: A cell line stably expressing GPR109A (e.g., CHO-K1 or HEK293 cells) is used.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of nicotinic acid or nicotinamide.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates GPR109A activation. The potency of the compound is determined by calculating the EC50 value from the dose-response curve.

In Vitro Anti-inflammatory Assay (Cytokine Measurement)

Objective: To compare the anti-inflammatory effects of nicotinic acid and nicotinamide by measuring their ability to inhibit the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Stimulation: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), are cultured. Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Cells are co-treated with LPS and varying concentrations of nicotinic acid or nicotinamide.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using ELISA kits specific for each cytokine.

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the cytokine levels in the treated groups to the LPS-only control. The IC50 value, the concentration at which 50% of the cytokine production is inhibited, can be calculated to compare the potency of the compounds.[6]

Measurement of Plasma Lipid Profile

Objective: To assess the in vivo effects of nicotinic acid and nicotinamide on plasma lipid levels in a clinical or preclinical setting.

Methodology:

  • Sample Collection: Blood samples are collected from subjects after an overnight fast. Plasma is separated by centrifugation.

  • Lipid Extraction: Lipids are extracted from the plasma using a solvent system, such as the Folch method (chloroform:methanol).

  • Quantification of Total Cholesterol, HDL, and Triglycerides:

    • Total Cholesterol: Measured using an enzymatic colorimetric assay.

    • HDL Cholesterol: HDL is separated from other lipoproteins by precipitation, and the cholesterol content in the supernatant is measured.

    • Triglycerides: Measured using an enzymatic assay that leads to the formation of a colored product.

  • Calculation of LDL Cholesterol: LDL cholesterol is typically calculated using the Friedewald equation: LDL = Total Cholesterol - HDL - (Triglycerides / 5).

  • Data Analysis: Changes in lipid levels are compared between treatment groups and baseline values.

Conclusion

The choice between nicotinic acid and nicotinamide for research or therapeutic development is highly dependent on the desired biological outcome. Nicotinic acid, through its action on GPR109A, is a potent modulator of lipid metabolism but is associated with the flushing side effect. Nicotinamide, while not affecting lipid profiles in the same manner, serves as a crucial NAD+ precursor via the salvage pathway and exhibits significant anti-inflammatory properties through different mechanisms. A thorough understanding of their distinct molecular pathways and a careful review of the quantitative data are essential for making informed decisions in the laboratory and the clinic.

References

A Comparative Guide to Validating the Binding Mode of Pyridine-3-Carboxylic Acid Derivatives to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the binding mode of pyridine-3-carboxylic acid derivatives to their protein targets. It includes supporting experimental data for derivatives targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. Detailed methodologies for key validation techniques are also presented to aid in experimental design and data interpretation.

Introduction

This compound and its derivatives are versatile scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[1] Validating the precise binding mode of these compounds is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutics.[2] This guide focuses on Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key therapeutic target in oncology.[3][4] The inhibition of IDO1 by small molecules, including this compound derivatives, can restore anti-tumor immunity.[5]

Comparison of this compound Derivatives as IDO1 Inhibitors

The following table summarizes the binding and inhibitory activities of selected this compound derivatives against IDO1. This data is compiled from various studies to provide a comparative overview.

Compound Name/ReferenceStructureTarget ProteinAssay TypeIC50 (nM)Kd (nM)PDB ID
Compound 14e [6]2H-benzo[b][7][8]oxazin-3(4H)-one derivative with 1,2,3-triazoleHuman IDO1Enzymatic Assay3630Not ReportedNot Reported
MMG-0358 [5]4-aryl-1,2,3-triazole scaffoldHuman IDO1 (cellular)Cellular Assay80Not Reported6R63[9]
Mouse IDO1 (cellular)Cellular Assay2Not Reported
Human IDO1 (enzymatic)Enzymatic Assay330Not Reported
NLG919 analogue (Compound 24) [10]Imidazoleisoindole derivativeHuman IDO1Not ReportedPotent ActivityNot Reported5ETW[10]
Bicyclo[3.1.0]hexane core derivative (Compound 22) [11]Conformationally constrained bicyclo[3.1.0]hexane coreHuman IDO1Cellular AssayPotent ActivityNot Reported7B1O[11]

Experimental Protocols for Binding Mode Validation

Accurate determination of the binding mode of this compound derivatives requires a combination of biophysical and structural techniques. Below are detailed protocols for the most common and powerful methods.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise binding orientation and key interactions.[12]

Protocol for Protein-Ligand Complex Crystallization: [13][14]

  • Protein Preparation: Express and purify the target protein to >95% purity. Ensure the protein is stable and monodisperse in a suitable buffer.

  • Ligand Preparation: Dissolve the this compound derivative in a compatible solvent (e.g., DMSO) at a high concentration.

  • Co-crystallization:

    • Incubate the purified protein with a 2-5 fold molar excess of the ligand for a defined period (e.g., 1 hour) on ice.

    • Set up crystallization screens using vapor diffusion (hanging or sitting drop) methods, mixing the protein-ligand complex with a variety of crystallization reagents.

    • Incubate plates at a constant temperature and monitor for crystal growth.

  • Crystal Soaking (for existing apo-protein crystals):

    • Prepare a soaking solution containing the crystallization buffer supplemented with the ligand at a concentration 5-10 times its Kd or IC50.

    • Transfer apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Crystal Harvesting and Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known structure of the target protein.

    • Build the ligand into the resulting electron density map and refine the protein-ligand complex structure.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding site, affinity, and conformational changes.[16]

Protocol for Ligand-Observed NMR: [17][18]

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a deuterated solvent (e.g., DMSO-d6).

    • Prepare a solution of the unlabeled target protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H2O/10% D2O).

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the ligand alone.

    • Titrate increasing concentrations of the target protein into the ligand solution and acquire a series of 1D ¹H NMR spectra.

  • Data Analysis:

    • Monitor changes in the ligand's NMR signals (chemical shift perturbations, line broadening) upon addition of the protein.

    • These changes indicate binding and can be used to identify the ligand protons involved in the interaction.

    • By fitting the chemical shift changes to a binding isotherm, the dissociation constant (Kd) can be determined.[19]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of protein-ligand interactions.[20][21]

Protocol for SPR Analysis: [7][22][23]

  • Sensor Chip Preparation:

  • Ligand Immobilization:

    • Immobilize the target protein (ligand in SPR terminology) onto the activated sensor surface via amine coupling.

    • Deactivate the remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the this compound derivative (analyte) in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][24][25]

Protocol for ITC Analysis: [26]

  • Sample Preparation:

    • Dialyze both the target protein and the this compound derivative against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment Setup:

    • Fill the sample cell with the protein solution (typically at a concentration 10-20 times the expected Kd).

    • Fill the injection syringe with the ligand solution (typically at a concentration 10-15 times the protein concentration).

  • Titration and Data Acquisition:

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

    • Continue the injections until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizing Binding Validation Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks in the validation of protein-ligand binding.

experimental_workflow cluster_0 Initial Screening & Hit Identification cluster_1 Biophysical Characterization cluster_2 Structural Validation cluster_3 Lead Optimization a Compound Library (this compound Derivatives) b High-Throughput Screening (e.g., FRET, AlphaScreen) a->b Screening c Hit Compounds b->c Identification d SPR (Affinity, Kinetics) c->d e ITC (Thermodynamics, Stoichiometry) c->e f NMR (Binding Site Mapping) c->f i Structure-Activity Relationship (SAR) d->i e->i g X-Ray Crystallography f->g Informs Crystallization f->i h Protein-Ligand Complex Structure g->h Structure Solution h->i Rational Design j Optimized Lead Compound i->j

Caption: Experimental workflow for validating ligand binding.

logical_relationship a Biochemical Assay (IC50) f Validated Binding Mode a->f Functional Effect b SPR (Kd, kon, koff) c ITC (Kd, ΔH, ΔS, n) b->c Cross-validation of Kd b->f Affinity & Kinetics c->f Thermodynamics d NMR (Binding Site) e X-Ray Crystallography (3D Structure) d->e Guides structural studies d->f Interaction Site e->f Atomic Details

Caption: Logical relationship of experimental data.

IDO1_pathway tryptophan Tryptophan ido1 IDO1 tryptophan->ido1 Substrate kynurenine Kynurenine t_cell T-Cell kynurenine->t_cell Inhibits Proliferation dendritic_cell Dendritic Cell kynurenine->dendritic_cell Induces Tolerogenic Phenotype ido1->kynurenine Catalyzes immune_suppression Immune Suppression t_cell->immune_suppression dendritic_cell->immune_suppression tumor_cell Tumor Cell tumor_cell->ido1 Upregulates tumor_growth Tumor Growth immune_suppression->tumor_growth inhibitor Pyridine-3-carboxylic acid derivative inhibitor->ido1 Inhibits

Caption: IDO1 signaling pathway in cancer.

References

Stability of Coordination Complexes with Pyridinecarboxylic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of coordination complexes formed with the three isomers of pyridinecarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). The stability of these complexes is a critical factor in their application in various fields, including catalysis, materials science, and particularly in drug development, where they can serve as metal-binding pharmacophores. This comparison is supported by experimental data from peer-reviewed literature, with a focus on providing researchers with the necessary information to select the appropriate isomer for their specific application.

Comparative Stability of Coordination Complexes

The stability of a coordination complex in solution is quantified by its stability constant (log β). A higher value indicates a more stable complex. The position of the carboxylic acid group on the pyridine (B92270) ring significantly influences the coordination behavior and, consequently, the stability of the metal complexes.

Picolinic acid, with the carboxyl group at the 2-position, can act as a bidentate chelating agent, coordinating to a metal ion through both the pyridine nitrogen and the carboxylate oxygen. This chelation leads to the formation of a stable five-membered ring, a phenomenon known as the chelate effect, which generally results in higher stability constants compared to its isomers. Nicotinic and isonicotinic acids, with the carboxyl group at the 3- and 4-positions respectively, typically act as monodentate or bridging ligands, as the carboxyl group is too distant from the pyridine nitrogen to form a stable chelate ring with a single metal ion.

The following table summarizes the stability constants (log β) for complexes of picolinic acid, nicotinic acid, and isonicotinic acid with various transition metal ions.

Metal IonPicolinic Acid (log β)Nicotinic Acid (log β)Isonicotinic Acid (log β)Reference
Co(II) log β₁ = 6.19, log β₂ = 10.78log β₁ = 5.74log β₁ = 3.65, log β₂ = 6.43[1]
Cu(II) -log K₁ = 3.11, log β₂ = 6.22-[2]
Ni(II) -log K₁ = 3.11, log β₂ = 6.26-[2]
Zn(II) -log K = 6.48-[3]

Note: The data presented is compiled from various sources and experimental conditions may differ. For a direct comparison, the Co(II) data from Ramirez et al. (2023) is most indicative as it was determined under identical conditions.

Experimental Protocols

The determination of stability constants for metal complexes is predominantly carried out using potentiometric titration. This method involves monitoring the change in pH of a solution containing the ligand and metal ion as a standardized solution of a strong base is added.

General Protocol for Potentiometric Titration:
  • Solution Preparation:

    • Prepare stock solutions of the pyridinecarboxylic acid isomer, the metal nitrate (B79036) (e.g., Co(NO₃)₂, Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂), a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH) of known concentrations.

    • The ionic strength of the solutions is typically maintained at a constant value (e.g., 0.1 M or 1.0 M) using an inert salt like NaNO₃ or KNO₃.[1]

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2) before each titration.

  • Titration Procedure:

    • A known volume of a solution containing the ligand and the strong acid is placed in a thermostatted titration vessel.

    • For the determination of metal-ligand stability constants, a known amount of the metal ion solution is added to the vessel.

    • The solution is then titrated with the standardized strong base solution.

    • The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis:

    • The titration data (volume of base added vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

    • This is typically done using computer programs that employ least-squares methods to fit the experimental data to a chemical model of the equilibria in solution.

Visualizing Stability and Experimental Workflow

The following diagrams illustrate the comparative stability of the Co(II) complexes and the general workflow for determining stability constants via potentiometric titration.

StabilityComparison cluster_picolinic Picolinic Acid cluster_nicotinic Nicotinic Acid cluster_isonicotinic Isonicotinic Acid pico_co Co(II) Complex log β₁ = 6.19 log β₂ = 10.78 nico_co Co(II) Complex log β₁ = 5.74 pico_co->nico_co Higher Stability (Chelate Effect) isonico_co Co(II) Complex log β₁ = 3.65 log β₂ = 6.43 nico_co->isonico_co >

Caption: Comparative stability of Co(II) complexes with pyridinecarboxylic acid isomers.

PotentiometricTitrationWorkflow prep 1. Solution Preparation (Ligand, Metal Salt, Acid, Base) calib 2. pH Electrode Calibration prep->calib titration 3. Titration (Ligand ± Metal vs. Base) calib->titration data_acq 4. Data Acquisition (Volume of Base vs. pH) titration->data_acq analysis 5. Data Analysis (Computer Program) data_acq->analysis results 6. Determination of Protonation & Stability Constants analysis->results

Caption: Workflow for the potentiometric determination of stability constants.

Conclusion

The stability of coordination complexes with pyridinecarboxylic acid isomers is significantly influenced by the position of the carboxyl group. Picolinic acid consistently forms more stable complexes with transition metal ions due to its ability to act as a bidentate chelating ligand, benefiting from the chelate effect. Nicotinic and isonicotinic acids, which typically coordinate in a monodentate fashion, form complexes of lower stability. This fundamental difference in coordination behavior is crucial for the rational design of metal-based compounds in various applications, particularly in the development of new therapeutic agents where precise control over metal chelation is paramount. The provided experimental protocol for potentiometric titration serves as a foundational method for researchers to verify and expand upon these findings.

References

Cross-Validation of HPLC and Titration Methods for Nicotinic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) like nicotinic acid (Vitamin B3) is paramount. Both High-Performance Liquid Chromatography (HPLC) and titration are fundamental analytical techniques employed for this purpose. This guide provides a comprehensive comparison of these two methods, supported by experimental protocols and validation parameters, to assist researchers and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Analysis of HPLC and Titration Methods

The choice between HPLC and titration for nicotinic acid quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. While titration is a classic, cost-effective method, HPLC offers superior specificity and sensitivity, making it ideal for complex matrices and trace-level analysis.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Titration
Principle Separation based on polarity and detection by UV absorbance or fluorescence.Neutralization reaction between the acidic nicotinic acid and a standard base.
Specificity High; can separate nicotinic acid from its related substances and degradation products.[1][2]Low; any acidic or basic impurity can interfere with the endpoint detection.
Sensitivity High; Limit of Detection (LOD) and Limit of Quantification (LOQ) can be in the ng/mL range.[3]Low; typically suitable for quantifying higher concentrations of the analyte.
Linearity Excellent over a wide concentration range (e.g., 0.1 - 50 µg/mL).[4]Good over a narrower range, dependent on the titrant concentration.
Accuracy High; recovery values are typically close to 100%.[5][6]High for pure samples, but can be affected by interfering substances.
Precision High; Relative Standard Deviation (RSD) is generally low (<2%).[7]High for replicate titrations of the same sample.
Sample Throughput High; modern autosamplers allow for the analysis of a large number of samples unattended.Low to moderate; generally a manual and more time-consuming process.
Cost & Complexity Higher initial instrument cost and requires skilled operators.Lower instrument cost and simpler to perform.

Experimental Protocols

Below are detailed methodologies for the quantification of nicotinic acid using both HPLC and titration.

This protocol is based on a reversed-phase HPLC method with UV detection, a common and robust approach for nicotinic acid analysis.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 20 mM phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and methanol (B129727) (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 262 nm.[5][6]

  • Injection Volume: 20 µL.

2. Reagents and Standard Preparation:

  • Nicotinic Acid Reference Standard: USP or equivalent grade.

  • Methanol: HPLC grade.

  • Potassium Dihydrogen Phosphate: Analytical grade.

  • Phosphoric Acid: Analytical grade.

  • Water: HPLC grade.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of nicotinic acid reference standard in 100 mL of water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Sample Preparation:

  • Solid Dosage Forms (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 100 mg of nicotinic acid, transfer to a 100 mL volumetric flask, add about 70 mL of water, sonicate for 15 minutes, and then dilute to volume with water. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtrate with water to obtain a final concentration within the calibration range.

  • Liquid Samples: Dilute an accurately measured volume of the liquid sample with water to obtain a final concentration within the calibration range.

4. Analysis:

  • Inject the standard solutions and the sample solutions into the chromatograph.

  • Record the peak areas for the nicotinic acid peak.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of nicotinic acid in the sample solution from the calibration curve.

This protocol describes a non-aqueous acid-base titration, which is suitable for the quantification of weakly acidic substances like nicotinic acid.[8]

1. Instrumentation and Reagents:

  • Titrator: An automatic potentiometric titrator with a suitable electrode (e.g., a pH electrode suitable for non-aqueous titrations) or manual titration setup with a burette.[8]

  • Solvent: Glacial acetic acid.[8]

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.[8]

  • Standard for Titrant Standardization: Potassium hydrogen phthalate (B1215562) (KHP).

2. Standardization of 0.1 M Perchloric Acid:

  • Accurately weigh about 0.5 g of previously dried KHP and dissolve it in 50 mL of glacial acetic acid.

  • Add a few drops of crystal violet indicator.

  • Titrate with the 0.1 M perchloric acid solution to a blue-green endpoint.

  • Calculate the molarity of the perchloric acid solution.

3. Sample Preparation:

  • Accurately weigh a quantity of the nicotinic acid sample equivalent to about 0.3 g.[9]

  • Dissolve the sample in 50 mL of glacial acetic acid.[8]

4. Titration Procedure:

  • Titrate the prepared sample solution with the standardized 0.1 M perchloric acid.

  • Determine the endpoint potentiometrically or visually using an indicator like crystal violet (endpoint is a color change from violet to blue-green).

  • Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.

5. Calculation:

Calculate the percentage of nicotinic acid in the sample using the following formula:

Where:

  • V = Volume of perchloric acid consumed by the sample (mL)

  • Vb = Volume of perchloric acid consumed by the blank (mL)

  • M = Molarity of the perchloric acid solution

  • 123.11 = Molecular weight of nicotinic acid

  • W = Weight of the sample (mg)

Cross-Validation Workflow

A cross-validation study is essential to ensure that both methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the HPLC and titration methods.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Method cluster_titration Titration Method cluster_validation Method Validation & Comparison Sample Bulk Nicotinic Acid Sample HPLC_Prep Prepare HPLC Samples & Standards Sample->HPLC_Prep Titr_Prep Prepare Titration Samples Sample->Titr_Prep Standard Nicotinic Acid Reference Standard Standard->HPLC_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis HPLC_Results HPLC Quantitative Results HPLC_Analysis->HPLC_Results Validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) HPLC_Results->Validation Titr_Analysis Titration Analysis Titr_Prep->Titr_Analysis Titr_Results Titration Quantitative Results Titr_Analysis->Titr_Results Titr_Results->Validation Comparison Statistical Comparison of Results (e.g., t-test, F-test) Validation->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and titration methods.

References

evaluating the performance of different catalysts for pyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Pyridine-3-Carboxylic Acid Synthesis

The synthesis of this compound, also known as nicotinic acid or niacin, is a critical process in the pharmaceutical and food industries. This guide provides a comparative evaluation of different catalytic systems for this synthesis, focusing on biocatalytic and heterogeneous chemical catalysis. The performance of these catalysts is compared based on key metrics such as yield, selectivity, and reaction conditions, supported by experimental data from recent literature.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound.

Catalyst TypeCatalystSubstrateConversion (%)Selectivity (%)Yield (%)Temperature (°C)Time (h)
Biocatalyst Rhodococcus rhodochrous J1 (resting cells)3-Cyanopyridine (B1664610)100-100 (as nicotinic acid)2526
Biocatalyst Gordonia terrae MTCC8139 (whole cell nitrilase)3-Cyanopyridine100--400.25
Biocatalyst Recombinant E. coli expressing nitrilase3-Cyanopyridine100-90 (isolated)--
Heterogeneous Cu/13X Zeolite3-Methylpyridine (B133936)83.669.057.770-
Heterogeneous V₂O₅/TiO₂3-Picoline9691-250-290Continuous
Homogeneous SeleniumNicotine--77230-3200.4-3.75
Homogeneous Nitric Acid3-Methylpyridine36-90~8031-62165-195-

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative examples derived from the literature.

Biocatalytic Synthesis using Whole-Cell Nitrilase

This protocol describes the synthesis of nicotinic acid from 3-cyanopyridine using whole-cell nitrilase from Gordonia terrae.

a. Catalyst Preparation (Cell Culture and Induction):

  • Culture Gordonia terrae MTCC8139 in a suitable growth medium.

  • Induce nitrilase production by adding an inducer, such as isobutyronitrile (B166230) (0.5% v/v), at different time intervals (e.g., 0, 16, and 24 hours) during cultivation.[1]

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 8.0).

  • The harvested cell paste constitutes the whole-cell biocatalyst.

b. Catalytic Reaction (Fed-Batch Process):

  • Suspend the whole-cell biocatalyst in a reaction vessel containing 0.1 M potassium phosphate buffer (pH 8.0) at 40°C.[1]

  • Initiate the reaction by adding an initial concentration of 3-cyanopyridine (e.g., 75 mM).

  • Employ a fed-batch strategy by intermittently feeding a concentrated solution of 3-cyanopyridine to the reaction mixture to maintain a non-inhibitory substrate concentration. For example, feed substrate every 15 minutes.[1]

  • Monitor the reaction progress by taking samples periodically and analyzing the concentration of nicotinic acid and 3-cyanopyridine using High-Performance Liquid Chromatography (HPLC).

  • Continue the reaction until the desired conversion is achieved.

Heterogeneous Catalytic Oxidation of 3-Methylpyridine

This protocol outlines the synthesis of nicotinic acid via the liquid-phase oxidation of 3-methylpyridine using a Cu-based zeolite catalyst.

a. Catalyst Preparation (Cu/13X Zeolite):

  • Prepare the Cu/13X zeolite catalyst via impregnation.

  • Dissolve a copper salt (e.g., CuSO₄, Cu(NO₃)₂, or Cu(CH₃COO)₂) in a minimal amount of deionized water.[2]

  • Add 13X zeolite powder to the copper salt solution and stir to ensure uniform impregnation.

  • Dry the impregnated zeolite overnight at a specified temperature (e.g., 100°C).

  • Calcine the dried material in air at a high temperature (e.g., 550°C for 6 hours) to obtain the final Cu/13X catalyst.[3]

b. Catalytic Reaction:

  • In a suitable reactor, combine the Cu/13X catalyst, 3-methylpyridine, and a solvent (if any).

  • Add the oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), to the reaction mixture.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir.

  • Monitor the reaction by taking samples at regular intervals and analyzing them by a suitable analytical method like Gas Chromatography (GC) or HPLC to determine the conversion of 3-methylpyridine and the selectivity towards nicotinic acid.

  • Upon completion, separate the catalyst from the reaction mixture by filtration.

  • Isolate the product from the liquid phase.

Visualizations

Reaction Pathways

The synthesis of this compound can be achieved through different chemical transformations. The diagram below illustrates two common pathways: the biocatalytic hydrolysis of 3-cyanopyridine and the chemical oxidation of 3-methylpyridine.

Reaction_Pathways cluster_bio Biocatalytic Pathway cluster_chem Chemical Oxidation Pathway 3-Cyanopyridine 3-Cyanopyridine This compound This compound 3-Cyanopyridine->this compound Nitrilase 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine->this compound Oxidizing Agent + Catalyst Pyridine-3-carboxylic acid_chem This compound

Synthesis pathways for this compound.
Experimental Workflow for Catalyst Performance Evaluation

A generalized workflow for evaluating the performance of a heterogeneous catalyst is depicted below. This workflow includes catalyst preparation, characterization, performance testing, and data analysis.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_test Catalytic Performance Testing cluster_analysis Data Analysis & Evaluation prep Catalyst Synthesis (e.g., Impregnation, Sol-Gel) char Physicochemical Characterization (XRD, BET, TEM, etc.) prep->char react Catalytic Reaction (Batch or Continuous Flow) char->react light_off Light-off Test (Temperature Programmed Reaction) react->light_off analysis Product Analysis (GC, HPLC) react->analysis calc Performance Metrics Calculation (Conversion, Selectivity, Yield, TON/TOF) analysis->calc

Workflow for heterogeneous catalyst evaluation.

References

Safety Operating Guide

Proper Disposal of Pyridine-3-Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of pyridine-3-carboxylic acid, also known as niacin or nicotinic acid. Adherence to these procedures is vital for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is an irritant, and its dust can be harmful if inhaled.

Personal Protective Equipment (PPE): All personnel handling this compound waste should wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if dust may be generated.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Spill Procedures: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Classification and Regulatory Overview

The classification of this compound as a hazardous waste can be complex and depends on its form and any contaminants. While pure, unused niacin is not always federally classified as hazardous waste in the United States, it is the responsibility of the chemical waste generator to make a final determination based on its characteristics and any potential contaminants.[1] Pyridine (B92270) and many of its derivatives are classified as hazardous, with pyridine appearing under EPA hazardous waste code F005.[2][3][4]

Due to this, and the irritating nature of the compound, it is best practice to treat all this compound waste as hazardous unless confirmed otherwise by your institution's EHS department.

Regulatory and Safety Data for this compound
Synonyms Niacin, Nicotinic Acid
CAS Number 59-67-6
Appearance White crystalline powder
Primary Hazards Eye, skin, and respiratory tract irritant
EPA Hazardous Waste Code Not explicitly listed, but pyridine derivatives may fall under codes such as F005.[2][3][4]
DOT Classification Not typically regulated as a hazardous material for transport.[5][6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips), should be classified as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless directed to do so by your EHS department.

  • Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Store away from incompatible materials, such as strong oxidizing agents.

  • Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by a licensed and permitted facility.

Note: Do not attempt to treat or neutralize this compound waste in the laboratory without a specific, validated protocol and approval from your EHS department. Do not dispose of this compound down the drain or in regular trash.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate container Collect in a Labeled, Compatible Hazardous Waste Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End disposal->end small_spill Small Spill: Absorb with inert material spill->small_spill Small large_spill Large Spill: Evacuate and contact EHS spill->large_spill Large small_spill->container large_spill->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pyridine-3-Carboxylic Acid

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the area of protection.

Body PartPPE RecommendationSpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields or a Face ShieldThis compound can cause serious eye irritation.[1][2] Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] A face shield should be used when there is a significant risk of splashing or dust generation.
Skin Chemical-Resistant Gloves and Protective ClothingCauses skin irritation.[2][3] Wear impervious clothing to prevent skin contact.[1][3] A lab coat or chemical-resistant apron is required.
Glove Selection: While specific data for this compound is limited, based on its properties as an organic acid, the following glove materials are recommended for their general resistance to acids and organic compounds: Butyl Rubber or Neoprene gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[4][5] Always inspect gloves for any signs of degradation before and during use.
Respiratory NIOSH/MSHA Approved RespiratorThis compound is harmful if inhaled and can cause respiratory tract irritation.[2][3] A respirator is necessary when working outside of a fume hood, when dust is generated, or if exposure limits are exceeded.[3]
Respirator Cartridge: Use a combination cartridge for Organic Vapors and Acid Gases .[1][3] Since this compound is a solid powder, a P100 (or N95 for dusts) particulate filter should also be included with the cartridge.[6][7] Respirator cartridges have a limited service life and must be replaced on a regular schedule.[1]
II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is paramount to minimize the risk of exposure and accidents.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3][8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][9]

2. Handling Practices:

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[3][6]

  • Grounding: Ground and secure containers when dispensing or pouring the product to prevent static discharge.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Remove contaminated clothing immediately and wash it before reuse.[3]

3. Storage:

  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, acids, and reducing agents.[9]

III. Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[2][6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Dispose of this chemical as hazardous waste.

  • Disposal Method: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Container Disposal: Empty containers should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill. Do not reuse empty containers.

Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Respirator (if needed) prep_setup Prepare Workspace: - Verify Fume Hood Operation - Ensure Access to Eyewash/Shower - Gather Spill Kit prep_ppe->prep_setup handle_weigh Weighing and Transfer: - Perform in Fume Hood - Minimize Dust Generation prep_setup->handle_weigh handle_reaction Use in Experiment: - Maintain Ventilation - Keep Containers Closed handle_weigh->handle_reaction emergency_spill Spill Response: - Evacuate Area - Use Spill Kit - Report Incident handle_weigh->emergency_spill cleanup_decon Decontaminate: - Clean Work Surfaces - Decontaminate Equipment handle_reaction->cleanup_decon emergency_exposure Exposure Response: - Follow First Aid Procedures - Seek Medical Attention handle_reaction->emergency_exposure cleanup_disposal Waste Disposal: - Segregate Hazardous Waste - Dispose According to Protocol cleanup_decon->cleanup_disposal cleanup_ppe Doff PPE Correctly: - Remove Gloves Last - Wash Hands Thoroughly cleanup_disposal->cleanup_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.